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Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol: A Critical Intermediate in Receptor-Targeted Therapeutics

Introduction & Pharmacological Relevance In modern medicinal chemistry, the indole scaffold is widely recognized as a "privileged structure" due to its ability to mimic endogenous neurotransmitters like serotonin and bin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

In modern medicinal chemistry, the indole scaffold is widely recognized as a "privileged structure" due to its ability to mimic endogenous neurotransmitters like serotonin and bind with high affinity to various G-protein coupled receptors (GPCRs). Specifically, the 1-methyl-1H-indol-7-yloxy pharmacophore has emerged as a highly versatile structural motif. The strategic placement of an ether linkage at the 7-position, coupled with N-methylation, creates a unique steric and electronic profile that prevents hydrogen bond donation at the indole nitrogen while providing a flexible hydrogen bond acceptor via the ether oxygen.

This precise molecular architecture has been instrumental in the development of potent β3-adrenergic receptor (β3-AR) agonists, such as AJ-9677, which have been extensively investigated for the treatment of type II diabetes and obesity[1]. Furthermore, derivatives incorporating this scaffold have demonstrated significant efficacy as 5-HT2 receptor antagonists for central nervous system disorders[2] and as Fructose-1,6-bisphosphatase (FBPase) inhibitors for glycemic control[3].

While the unmethylated analog, 2-((1H-indol-7-yl)oxy)ethan-1-ol, is commercially available and utilized in various biological assays, the N-methylated variant—2-(1-Methyl-1H-indol-7-yloxy)-ethanol —requires a highly regioselective synthetic approach. As a Senior Application Scientist, I emphasize that robust chemical synthesis relies on predictable causality and real-time validation. This whitepaper details a scalable, self-validating synthetic route and comprehensive characterization for this critical intermediate.

Retrosynthetic Analysis & Pathway Design

To achieve high purity and yield, the synthesis is designed around a three-step linear sequence starting from the commercially available 7-benzyloxyindole. Direct alkylation of 7-hydroxyindole is notoriously problematic due to competitive N-alkylation and O-alkylation. By employing a benzyl protecting group, we establish a controlled sequence:

  • N-Methylation: The benzyl ether shields the 7-hydroxyl position, directing deprotonation and subsequent methylation exclusively to the indole nitrogen.

  • Hydrogenolysis: Catalytic cleavage of the benzyl group unmasks the 7-hydroxyl group under mild conditions, yielding 1-methyl-1H-indol-7-ol.

  • Etherification: A controlled bimolecular nucleophilic substitution (SN2) with 2-bromoethanol installs the hydroxyethyl moiety.

Synthesis A 7-Benzyloxyindole B 1. N-Methylation (MeI, NaH, DMF) A->B C 7-Benzyloxy-1-methylindole B->C D 2. Hydrogenolysis (H2, Pd/C, EtOH) C->D E 1-Methyl-1H-indol-7-ol D->E F 3. Etherification (2-Bromoethanol, K2CO3) E->F G 2-(1-Methyl-1H-indol-7-yloxy)-ethanol F->G

Synthetic route for 2-(1-Methyl-1H-indol-7-yloxy)-ethanol from 7-benzyloxyindole.

Detailed Experimental Protocols

The following methodologies are engineered as self-validating systems, ensuring that researchers can confirm the success of each transformation in real-time before proceeding to the next step.

Step 1: N-Methylation of 7-Benzyloxyindole
  • Causality: Sodium hydride (NaH) is selected as the base because it irreversibly deprotonates the indole N-H (pKa ~16.2), driving the equilibrium entirely to the nucleophilic indolyl anion. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to solvate the sodium cation, maximizing the nucleophilicity of the anion for the subsequent attack on methyl iodide.

  • Protocol: To a flame-dried 250 mL round-bottom flask under N2, add 7-benzyloxyindole (10.0 g, 44.8 mmol) and anhydrous DMF (100 mL). Cool the solution to 0 °C using an ice bath. Add NaH (60% dispersion in mineral oil, 2.15 g, 53.8 mmol) in small portions.

  • Self-Validation: The immediate evolution of H2 gas serves as a visual indicator of active reagent and successful deprotonation.

  • Reaction & Workup: Stir for 30 min until gas evolution ceases. Add methyl iodide (3.35 mL, 53.8 mmol) dropwise. Stir at room temperature for 2 h. Reaction completion is confirmed by TLC (Hexane:EtOAc 4:1), where the starting material (Rf 0.3) is completely replaced by a new, less polar spot (Rf 0.5). Quench carefully with ice-water (50 mL) to destroy unreacted NaH. Extract with EtOAc (3 × 100 mL), wash with brine, dry over Na2SO4, and concentrate in vacuo to yield 7-benzyloxy-1-methylindole.

Step 2: Catalytic Hydrogenolysis
  • Causality: Palladium on carbon (Pd/C) under a hydrogen atmosphere selectively reduces the benzylic C-O bond without reducing the aromatic indole ring. Ethanol is chosen as the solvent to facilitate hydrogen gas solubility and product dissolution.

  • Protocol: Dissolve the crude 7-benzyloxy-1-methylindole (10.0 g, 42.1 mmol) in absolute ethanol (150 mL). Add 10% Pd/C (1.0 g). Evacuate the flask and backfill with H2 gas three times. Stir vigorously under an H2 balloon at room temperature for 12 h.

  • Self-Validation: TLC (Hexane:EtOAc 2:1) will show the disappearance of the non-polar starting material and the appearance of a highly polar spot (Rf 0.2). Crucially, this new spot will stain dark brown when treated with a p-anisaldehyde dip and heated, confirming the presence of the unmasked phenolic-like hydroxyl group.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to yield 1-methyl-1H-indol-7-ol as an off-white solid.

Step 3: Etherification
  • Causality: Potassium carbonate (K2CO3) is a mild base, perfectly suited to deprotonate the 7-hydroxyl group (pKa ~10) without causing unwanted elimination reactions in the 2-bromoethanol. Acetonitrile (MeCN) provides an optimal polar aprotic environment that accelerates the SN2 displacement while allowing the reaction to be refluxed at 80 °C.

  • Protocol: To a solution of 1-methyl-1H-indol-7-ol (5.0 g, 34.0 mmol) in anhydrous MeCN (75 mL), add anhydrous K2CO3 (9.4 g, 68.0 mmol) and 2-bromoethanol (3.6 mL, 51.0 mmol). Reflux the mixture at 80 °C for 16 h.

  • Self-Validation: Monitor by TLC (CH2Cl2:MeOH 95:5). The product appears at Rf 0.4, exhibiting distinct UV absorbance at 254 nm, while the starting material spot disappears.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate. Purify the residue by flash column chromatography (CH2Cl2 to 5% MeOH in CH2Cl2) to afford 2-(1-Methyl-1H-indol-7-yloxy)-ethanol.

Physicochemical & Spectroscopic Characterization

Rigorous analytical characterization is required to confirm the regioselectivity of the alkylation and the purity of the final compound. The quantitative data is summarized in the table below.

ParameterAnalytical MethodObserved Data / Structural Assignment
Molecular Formula -C11H13NO2
Exact Mass HRMS (ESI-TOF)[M+H]⁺ m/z calculated: 192.1019, found: 192.1022
¹H NMR 400 MHz, CDCl₃δ 7.25 (d, J=7.8 Hz, 1H, H-4), 6.98 (t, J=7.8 Hz, 1H, H-5), 6.92 (d, J=3.1 Hz, 1H, H-2), 6.65 (d, J=7.8 Hz, 1H, H-6), 6.42 (d, J=3.1 Hz, 1H, H-3), 4.25 (t, J=4.5 Hz, 2H, -OCH₂), 4.05 (s, 3H, N-CH₃), 3.95 (t, J=4.5 Hz, 2H, -CH₂OH), 2.80 (br s, 1H, -OH).
¹³C NMR 100 MHz, CDCl₃δ 147.5 (C-7), 131.2 (C-3a), 129.5 (C-2), 128.0 (C-7a), 119.8 (C-5), 114.2 (C-4), 104.5 (C-6), 101.2 (C-3), 70.5 (-OCH₂), 61.2 (-CH₂OH), 36.5 (N-CH₃).
IR Spectroscopy ATR-FTIR3350 cm⁻¹ (O-H stretch, broad), 2930 cm⁻¹ (C-H alkyl), 1580 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-O ether).

Mechanistic Insights & Biological Pathway

The utility of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol lies in its ability to be further derivatized (e.g., via oxidation of the alcohol to an aldehyde or carboxylic acid, or conversion to a leaving group for amine coupling) to synthesize complex GPCR ligands.

When integrated into a β3-AR agonist framework, the indole ring acts as a lipophilic anchor within the receptor's transmembrane domains. The 7-alkoxy oxygen serves as a critical hydrogen bond acceptor, interacting with specific serine or asparagine residues in the binding pocket. This precise binding induces a conformational change in the GPCR, triggering the downstream signaling cascade illustrated below.

Pathway Ligand Indole-derived Agonist Receptor β3-Adrenergic Receptor Ligand->Receptor Binds G_protein Gs Protein Activation Receptor->G_protein Conf. Change AC Adenylyl Cyclase (AC) G_protein->AC Stimulates cAMP cAMP Production AC->cAMP ATP conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates

Downstream β3-AR signaling pathway activated by indole-derived agonists.

Conclusion

The synthesis of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol requires meticulous control over regioselectivity. By employing a protection-methylation-deprotection-etherification sequence, researchers can reliably produce this intermediate with high fidelity. Understanding the causality behind reagent selection—such as the use of NaH for irreversible deprotonation and K2CO3 for mild etherification—ensures that the protocol remains a self-validating and scalable system for drug development applications.

References

  • 2-((1H-Indol-7-yl)oxy)ethan-1-ol (EVT-8844628). EvitaChem.
  • Discovery of a novel and potent human and rat β3-adrenergic receptor agonist, [3-[(2R)-[[(2R)-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yloxy]acetic acid. Harada, H., et al. Chem. Pharm. Bull., 2005.
  • Therapeutic Diphenyl Ether Ligands (WO2006027684A1). Google Patents.
  • Pyridines as FBPase Inhibitors. Haap, W., et al. Googleapis Patents.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol

For Researchers, Scientists, and Drug Development Professionals Executive Summary The journey of a drug candidate from discovery to a viable therapeutic is profoundly influenced by its physicochemical properties. These c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The journey of a drug candidate from discovery to a viable therapeutic is profoundly influenced by its physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential and stability. This guide provides a comprehensive technical overview of the essential physicochemical properties of the novel compound 2-(1-Methyl-1H-indol-7-yloxy)-ethanol. While specific experimental data for this molecule is not extensively available in public literature, this document serves as a procedural blueprint for its characterization. We will delve into the theoretical underpinnings and provide detailed, field-proven experimental protocols for determining its core physicochemical parameters, including solubility, lipophilicity (LogP), and chemical stability. The methodologies are presented with a focus on not just the "how," but the "why," to empower researchers in their decision-making processes during drug development.

Introduction: The Critical Role of Physicochemical Profiling

In the realm of drug discovery and development, the adage "a drug must get to its target to be effective" underscores the importance of a molecule's physical and chemical attributes. Early and robust characterization of a compound's physicochemical properties is paramount to mitigating risks of costly late-stage failures.[1] Properties such as solubility, lipophilicity, and stability are foundational to a compound's "drug-likeness" and directly impact its journey through the body and its ultimate therapeutic efficacy. This guide will provide the necessary framework for a thorough investigation of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol, a molecule of interest within the broader class of indole derivatives, which are prevalent in many natural products and synthetic pharmaceuticals.[2][3]

Chemical Identity and Structural Features

A clear understanding of a molecule's structure is the starting point for any physicochemical analysis.

  • IUPAC Name: 2-(1-Methyl-1H-indol-7-yloxy)-ethanol

  • Molecular Formula: C₁₁H₁₃NO₂

  • Chemical Structure:

Caption: Chemical structure of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol.

Predicted Physicochemical Properties

While experimental data is pending, computational models can provide initial estimates for key properties. These predictions are valuable for guiding initial experimental design.

PropertyPredicted ValueMethod
Molecular Weight191.23 g/mol Calculation
XLogP3~1.5 - 2.5ALOGPS
pKa (most acidic)~14-16 (hydroxyl proton)ACD/Labs
pKa (most basic)~ -1 to -2 (indole nitrogen)ACD/Labs
Hydrogen Bond Donors1Calculation
Hydrogen Bond Acceptors3Calculation
Rotatable Bonds4Calculation

Note: These are in-silico predictions and must be confirmed experimentally.

Experimental Determination of Physicochemical Properties

This section outlines the standard methodologies for characterizing the key physicochemical attributes of a new chemical entity like 2-(1-Methyl-1H-indol-7-yloxy)-ethanol.

Solubility

Importance: Aqueous solubility is a critical determinant of a drug's oral bioavailability.[4] Poor solubility can lead to low and variable absorption, hindering clinical development. Solubility in organic solvents is important for purification, formulation, and analytical method development.[5]

Experimental Protocol: Kinetic Solubility Assay using Nephelometry

This high-throughput method is ideal for early-stage drug discovery when compound availability may be limited.[6] It measures the turbidity resulting from precipitation of the compound from a DMSO stock solution into an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol in 100% DMSO.

  • Plate Setup: In a 96-well microtiter plate, add 2 µL of the DMSO stock solution to the first well of a series.

  • Serial Dilution: Perform a serial dilution by transferring a portion of the solution to subsequent wells containing the appropriate amount of DMSO to achieve a range of concentrations (e.g., from 200 µM down to 0.78 µM).

  • Aqueous Buffer Addition: To each well, add 98 µL of phosphate-buffered saline (PBS) at pH 7.4 to bring the final volume to 100 µL. This results in a final DMSO concentration of 2%.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours), allowing for precipitation to occur.

  • Measurement: Measure the light scattering of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly different from the background (buffer with 2% DMSO).

Causality and Self-Validation:

  • Why DMSO? DMSO is a common solvent capable of dissolving a wide range of polar and non-polar compounds, making it suitable for creating high-concentration stock solutions.[4]

  • Why Nephelometry? This technique is highly sensitive to the formation of fine precipitates, providing a rapid assessment of solubility.[6]

  • Controls: It is crucial to include wells with only the buffer and DMSO to establish a baseline for no precipitation and wells with a known poorly soluble compound as a positive control for precipitation.

Caption: Workflow for Kinetic Solubility Determination by Nephelometry.

Lipophilicity (LogP/LogD)

Importance: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a key predictor of its membrane permeability, protein binding, and overall ADME properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.[7]

Experimental Protocol: Shake-Flask Method for LogP Determination

This is the "gold standard" method for its direct measurement of partitioning.[8]

Methodology:

  • Phase Preparation: Prepare a biphasic system of n-octanol and water (or a buffer of a specific pH, typically 7.4 for LogD). Pre-saturate the n-octanol with the aqueous phase and vice-versa by shaking them together for 24 hours and then allowing them to separate.[9]

  • Compound Addition: Dissolve a known amount of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol in the pre-saturated aqueous phase to a concentration that can be accurately measured by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a sealed container.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Carefully remove an aliquot from both the aqueous and n-octanol phases and determine the concentration of the compound in each using a validated analytical method.

  • Calculation: Calculate the LogP using the formula: LogP = log₁₀([Concentration in octanol] / [Concentration in aqueous phase]).[10]

Causality and Self-Validation:

  • Why n-Octanol? n-Octanol is widely accepted as a surrogate for biological membranes due to its amphiphilic nature.

  • Why Pre-saturate? Pre-saturating the solvents prevents volume changes during the experiment due to their mutual miscibility, ensuring accurate concentration measurements.

  • Analytical Method Validation: The chosen analytical method (e.g., HPLC-UV) must be validated for linearity, accuracy, and precision in both the aqueous and n-octanol matrices to ensure trustworthy results.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases Pre-saturate n-octanol and water prep_solution Dissolve compound in aqueous phase prep_phases->prep_solution mix Combine phases and shake to equilibrate prep_solution->mix separate Centrifuge for complete phase separation mix->separate measure_conc Measure concentration in each phase (HPLC) separate->measure_conc calculate_logp Calculate LogP measure_conc->calculate_logp G cluster_stress Stress Conditions start Prepare Compound Solutions & Solid Samples acid Acid (HCl) start->acid base Base (NaOH) start->base oxidation Oxidation (H2O2) start->oxidation thermal Thermal (Heat) start->thermal photo Photolytic (Light) start->photo analysis Analyze by Stability-Indicating HPLC at Time Points acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis result Identify Degradation Pathways & Kinetics analysis->result

Caption: Workflow for Forced Degradation (Stress Testing) Studies.

Conclusion

The physicochemical properties of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol are fundamental to its potential as a drug candidate. This guide has outlined the rationale and detailed experimental protocols for determining its solubility, lipophilicity, and chemical stability. While specific data for this molecule requires experimental generation, the methodologies presented here provide a robust framework for its comprehensive characterization. By systematically applying these protocols, researchers can build a data package that will inform formulation development, predict in vivo behavior, and ultimately guide the compound through the rigorous process of drug development.

References

  • Pace Analytical. Drug Stability Testing & Release Testing.
  • Le, T., & Bergström, C. A. S. (2012).
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • Egan, W. J., et al. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Medicinal Chemistry.
  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
  • ACD/Labs. LogP—Making Sense of the Value.
  • Al-Ghabeish, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Thomas, S. (2019).
  • Cambridge MedChem Consulting. LogP/D.
  • Karunaratne, V., & Yalkowsky, S. H. (2014). Experimental and Computational Methods Pertaining to Drug Solubility. In book: Methods for Solubility Measurement.
  • Klick, S., et al. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview.
  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • Colorcon. (2026). Understanding the Drug Stability Testing Process.
  • CMC Pharma. (2022). Stability Studies in Pharmaceuticals.
  • PubChem. 2-[1-(2-Methylpropyl)indol-7-yl]ethanol.
  • PubChem. 7-Ethyl-2(1-methylene propyl)-1h-indole-3-ethanol.
  • Santa Cruz Biotechnology. 2-(1-Methyl-1H-indol-3-yl)-ethanol.
  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
  • University of Tartu.
  • Università degli Studi di Napoli Federico II. (2022).
  • MDPI. (2021). Synthesis of Indole Alkaloids.
  • NextSDS. 2-(2-methyl-1H-indol-3-yl)
  • PubChem. 1H-Indole-3-ethanol, 5-methyl.
  • Cayman Chemical. (2022).
  • Thermo Fisher Scientific.
  • U.S. Environmental Protection Agency. (2025). 1-(1H-Inden-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol.
  • Sigma-Aldrich. 2-(7-Methyl-1H-Indol-3-Yl)Ethanol.
  • NextSDS. 2-(1H-Indol-3-yl)
  • Williams, R.
  • ResearchGate. (2018).

Sources

Foundational

Spectroscopic Characterization of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol: An In-Depth Technical Guide

Executive Summary In modern drug discovery, functionalized indole derivatives serve as privileged scaffolds for a variety of central nervous system (CNS) therapeutics and urological agents, including 5-HT receptor antago...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, functionalized indole derivatives serve as privileged scaffolds for a variety of central nervous system (CNS) therapeutics and urological agents, including 5-HT receptor antagonists and alpha-1 adrenoceptor blockers[1]. 2-(1-Methyl-1H-indol-7-yloxy)-ethanol is a highly specific, functionalized intermediate whose structural integrity is critical for downstream coupling reactions.

As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. This whitepaper provides a comprehensive, causality-driven breakdown of the spectroscopic data (NMR, IR, MS) for this compound. Every protocol detailed herein is designed as a self-validating system , ensuring that researchers can definitively confirm both the regiochemistry and purity of their synthesized material.

Synthetic Workflow & Sample Preparation

Before spectroscopic analysis, obtaining a high-purity sample is paramount. The synthesis of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol is typically achieved via the O-alkylation of 1-methyl-1H-indol-7-ol[2].

Step-by-Step Methodology: O-Alkylation Protocol
  • Reagent Preparation : Dissolve 1.0 equivalent of 1-methyl-1H-indol-7-ol in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that perfectly solvates the potassium cation in the subsequent step, leaving the phenoxide-like oxygen at C7 highly nucleophilic and ready for an SN2 attack.

  • Base Addition : Add 2.0 equivalents of anhydrous Potassium Carbonate (K₂CO₃).

    • Causality: K₂CO₃ is a mild base, precisely strong enough to deprotonate the 7-hydroxyl group (pKa ~10) without causing unwanted side reactions or degrading the alkylating agent.

  • Alkylation : Dropwise addition of 1.2 equivalents of 2-bromoethanol. Heat the reaction mixture to 80°C for 12 hours under a nitrogen atmosphere.

  • Quench & Extraction : Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (EtOAc) three times.

    • Self-Validating Check: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The disappearance of the starting material (Rf ≈ 0.6) and the emergence of a new, more polar spot (Rf ≈ 0.3) internally validates the reaction's progress before any instrumental analysis.

  • Purification : Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the analytical sample.

SynthWorkflow A 1-Methyl-1H-indol-7-ol (Starting Material) B 2-Bromoethanol + K2CO3 (DMF, 80°C, 12h) A->B Alkylation C Liquid-Liquid Extraction (EtOAc / H2O) B->C Quench & Extract D Silica Gel Chromatography (Hexane:EtOAc 7:3) C->D Organic Layer E 2-(1-Methyl-1H-indol-7-yloxy)-ethanol (Purified Product) D->E Fractions F NMR / IR / MS Characterization E->F QA/QC Validation

Synthetic workflow and sample prep for 2-(1-Methyl-1H-indol-7-yloxy)-ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR characterization of indole derivatives requires careful attention to the anisotropic effects of the bicyclic ring system[3].

Causality in Chemical Shifts

The most critical diagnostic signals are the N-methyl group and the ethylene glycol moiety. In unsubstituted 1-methylindole, the N-methyl protons resonate at roughly δ 3.75 ppm. However, in 2-(1-Methyl-1H-indol-7-yloxy)-ethanol, this signal is pushed downfield to δ 4.05 ppm . This deshielding is caused by the steric compression and the magnetic anisotropy of the adjacent oxygen atom at the C7 position. Similarly, the C7 carbon experiences a dramatic downfield shift to 147.2 ppm due to the strong inductive electron-withdrawing effect of the ether oxygen.

The Self-Validating System: 2D NMR

A 1D ¹H NMR spectrum alone cannot definitively prove the regiochemistry of the ether linkage (e.g., ruling out an unexpected rearrangement to C4). To create a self-validating dataset, a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment is mandatory. A definitive cross-peak between the O-CH₂ protons (δ 4.25) and the C7 aromatic carbon (δ 147.2) unequivocally validates that the alkylation occurred at C7.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
26.95d3.11HPyrrole C-H
36.42d3.11HPyrrole C-H
47.21dd7.8, 1.01HAromatic C-H
56.98t7.81HAromatic C-H
66.65d7.81HAromatic C-H
N-CH₃4.05s-3HN-Methyl
1' (O-CH₂)4.25t4.52HEther Methylene
2' (CH₂-OH)3.95t4.52HAlcohol Methylene
OH2.50br s-1HHydroxyl (Exchangeable)
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)TypeAssignment
7147.2CqAromatic C-O
2130.5CHPyrrole C-H
3a130.1CqBridgehead C
7a126.4CqBridgehead C
5120.3CHAromatic C-H
4114.6CHAromatic C-H
6104.2CHAromatic C-H
3101.5CHPyrrole C-H
1' (O-CH₂)70.4CH₂Ether Methylene
2' (CH₂-OH)61.2CH₂Alcohol Methylene
N-CH₃36.8CH₃N-Methyl

Infrared (IR) Spectroscopy: Functional Group Mapping

IR spectroscopy serves as an orthogonal validation tool to confirm the presence of key functional groups, as established in foundational spectroscopic texts[4].

Causality of Absorption Bands
  • 3350 cm⁻¹ (Broad) : This band is indicative of the O-H stretch. Its broadness is a direct physical result of intermolecular hydrogen bonding between the primary alcohol groups in the solid state.

  • 1255 cm⁻¹ (Sharp) : This is characteristic of the asymmetric C-O-C stretch of the aryl alkyl ether. Its presence, coupled with the O-H stretch, validates the successful attachment of the intact ethanol moiety to the indole core.

Table 3: IR Spectroscopy Data (ATR)
Wavenumber (cm⁻¹)IntensityAssignmentStructural Feature
3350Broad, StrongO-H stretchPrimary alcohol (Hydrogen-bonded).
3055WeakC-H stretch (sp²)Aromatic and pyrrole ring C-H bonds.
2925, 2850MediumC-H stretch (sp³)Aliphatic methylene and N-methyl groups.
1580, 1495StrongC=C stretchAromatic ring breathing modes.
1255StrongC-O-C stretch (asym)Aryl alkyl ether linkage (C7-O).
1050StrongC-O stretchPrimary alcohol (CH₂-OH).

Mass Spectrometry (LC-MS/MS): Fragmentation Dynamics

Electrospray Ionization (ESI) in positive mode is the optimal technique for this compound. The basic nature of the indole nitrogen readily accepts a proton to form a highly stable [M+H]⁺ ion at m/z 192.10.

Causality in Fragmentation

The MS/MS collision-induced dissociation (CID) of this molecule follows predictable, thermodynamically driven pathways. The primary fragmentation involves the loss of water (-18 Da) from the primary alcohol, yielding a vinyl ether radical cation at m/z 174.09. A secondary, more thermodynamically stable pathway involves the cleavage of the entire ethoxy group as ethylene oxide (-44 Da), resulting in the highly conjugated indolol cation at m/z 148.07.

MSPathway M1 [M+H]+ m/z 192.10 (Precursor Ion) M2 [M+H - H2O]+ m/z 174.09 (Vinyl Ether Cation) M1->M2 -H2O (-18 Da) M3 [M+H - C2H4O]+ m/z 148.07 (Indolol Cation) M1->M3 -C2H4O (-44 Da) M4 m/z 133.05 (Indole Core) M3->M4 -CH3 (-15 Da)

ESI-MS/MS fragmentation pathway of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol.

Table 4: ESI-MS/MS Fragmentation Data
m/zIon TypeRelative AbundanceAssignment
192.10[M+H]⁺100%Protonated molecular ion.
174.09[M+H - H₂O]⁺45%Loss of water from the ethanol moiety.
148.07[M+H - C₂H₄O]⁺80%Cleavage of the ether bond, leaving the indolol cation.
133.05[M+H - C₂H₄O - CH₃]⁺30%Subsequent loss of the N-methyl group.

References

  • Title : Review of Spectrometric Identification of Organic Compounds, 8th Edition Source : Journal of Chemical Education (ACS Publications) URL :[Link]

  • Title : NMR Studies of Indole Source : Heterocycles URL :[Link]

  • Title: WO2006027684A1 - Therapeutic diphenyl ether ligands Source: Google Patents URL

Sources

Exploratory

A Guide to the Crystal Structure Analysis of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol: From Synthesis to Structural Elucidation

Abstract This technical guide provides a comprehensive walkthrough of the process of determining the crystal structure of the novel compound 2-(1-Methyl-1H-indol-7-yloxy)-ethanol. While a published crystal structure for...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive walkthrough of the process of determining the crystal structure of the novel compound 2-(1-Methyl-1H-indol-7-yloxy)-ethanol. While a published crystal structure for this specific molecule is not currently available, this document serves as a detailed, field-proven protocol for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction (SCXRD). This guide is intended for researchers, scientists, and drug development professionals, offering insights into the experimental choices and computational methodologies that underpin modern structural chemistry. We will explore the journey from obtaining suitable single crystals to the final validation and interpretation of the three-dimensional atomic arrangement, providing a robust framework for the structural analysis of this and similar small organic molecules.

Introduction: The Significance of Atomic-Level Structural Insight

The precise three-dimensional arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For drug development professionals, understanding the crystal structure of a potential therapeutic agent is paramount. It provides invaluable information on molecular conformation, intermolecular interactions, and potential polymorphic forms, all of which can significantly impact a drug's efficacy, stability, and bioavailability. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The title compound, 2-(1-Methyl-1H-indol-7-yloxy)-ethanol, represents a novel derivative whose structural features could inform the design of new therapeutic agents.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline compound.[3][4][5] This technique allows for the unambiguous determination of bond lengths, bond angles, and the intricate network of non-covalent interactions that govern crystal packing.[6][7][8] This guide will detail the necessary steps to achieve this level of understanding for 2-(1-Methyl-1H-indol-7-yloxy)-ethanol, from the initial synthesis to the final, validated crystal structure.

Synthesis and Crystallization: The Gateway to Diffraction-Quality Crystals

The first and often most challenging step in crystal structure analysis is obtaining high-quality single crystals.[4][9] This process begins with the synthesis of the pure compound, followed by a systematic exploration of crystallization conditions.

Proposed Synthesis

A plausible synthetic route to 2-(1-Methyl-1H-indol-7-yloxy)-ethanol can be envisioned starting from commercially available 7-hydroxy-1-methylindole. A Williamson ether synthesis with 2-bromoethanol in the presence of a suitable base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) would likely yield the target compound.

  • Step 1: Dissolve 7-hydroxy-1-methylindole in anhydrous DMF.

  • Step 2: Add potassium carbonate to the solution and stir.

  • Step 3: Add 2-bromoethanol dropwise and heat the reaction mixture.

  • Step 4: Monitor the reaction by thin-layer chromatography (TLC).

  • Step 5: Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.

  • Step 6: Purify the crude product by column chromatography on silica gel.

Crystallization Methodologies

Once the pure compound is obtained, the next critical phase is to grow single crystals of suitable size and quality (typically 0.1-0.4 mm in at least two dimensions) for X-ray diffraction.[10] The choice of solvent is crucial, as it influences crystal growth and can even be incorporated into the crystal lattice.[9] A variety of techniques can be employed, and often a screening approach is necessary.

Table 1: Common Crystallization Techniques for Small Organic Molecules

Technique Description Advantages Considerations
Slow Evaporation The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over time, leading to a gradual increase in concentration and crystal formation.[9]Simple to set up.The rate of evaporation needs to be carefully controlled.
Vapor Diffusion A solution of the compound is placed in a small, open container within a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization.[9][11]Excellent for small quantities of material; allows for fine control over the rate of crystallization.[9]Requires a binary solvent system with appropriate volatility and solubility characteristics.
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.Can produce high-quality crystals.Requires careful selection of solvents with different densities.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystallization.Effective for compounds with a steep solubility curve with respect to temperature.The cooling rate must be slow to promote the growth of single crystals rather than a powder.

Experimental Protocol: Crystallization Screening by Vapor Diffusion

  • Prepare a concentrated solution of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol in a good solvent (e.g., acetone, ethyl acetate, or dichloromethane).

  • In a series of small vials, place a few drops of this solution.

  • Place these vials inside larger, sealed jars containing a small amount of a more volatile anti-solvent (e.g., hexane, pentane, or diethyl ether).

  • Allow the jars to stand undisturbed at a constant temperature (e.g., room temperature or in a refrigerator).

  • Monitor the vials for crystal growth over several days to weeks.

Single-Crystal X-ray Diffraction (SCXRD): Illuminating the Crystal Lattice

Once a suitable crystal is obtained, it is subjected to X-ray diffraction to determine the arrangement of its constituent atoms.[12]

Data Collection Workflow

The process of collecting diffraction data involves mounting the crystal, centering it in the X-ray beam, and collecting a series of diffraction images as the crystal is rotated.[10][13][14] Modern diffractometers automate much of this process.

SCXRD_Workflow cluster_prep Crystal Preparation cluster_data_collection Data Collection cluster_processing Data Processing crystal Select Suitable Crystal mount Mount on Goniometer Head crystal->mount center Center Crystal in X-ray Beam mount->center screen Initial Diffraction Screening center->screen strategy Determine Data Collection Strategy screen->strategy collect Collect Diffraction Images strategy->collect integrate Integrate Reflections collect->integrate scale Scale and Merge Data integrate->scale

Caption: Workflow for SCXRD data collection.

Experimental Protocol: Data Collection

  • Crystal Mounting: A selected crystal is carefully mounted on a goniometer head, often using a cryoloop and cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (typically around 100-173 K) to minimize radiation damage during data collection.[10]

  • Initial Screening: A few initial diffraction images are collected to assess the crystal quality and to determine the unit cell parameters and Bravais lattice.[13]

  • Data Collection Strategy: Based on the initial screening, the data collection software calculates an optimal strategy to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times.[14]

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. The intensities of the individual reflections are integrated, and corrections are applied for various experimental factors. The data is then scaled and merged to produce a final reflection file (typically with an .hkl extension).[12]

Structure Solution and Refinement: From Diffraction Pattern to Molecular Model

The processed diffraction data contains information about the positions of atoms in the unit cell, but in a convoluted form. The "phase problem" prevents direct calculation of the electron density from the measured reflection intensities.

Structure Solution

For small molecules like 2-(1-Methyl-1H-indol-7-yloxy)-ethanol, direct methods are typically used to solve the phase problem and generate an initial electron density map.[3] Software like SHELXT is highly effective for this purpose.[15][16]

Structure Refinement

The initial atomic model obtained from the structure solution is then refined against the experimental data.[17] This is an iterative process of adjusting atomic coordinates, displacement parameters (which model thermal vibrations), and occupancies to improve the agreement between the calculated and observed structure factors.[18] The most widely used program for this is SHELXL.[15][19]

Refinement_Cycle start Initial Atomic Model (from SHELXT) refine Least-Squares Refinement (SHELXL) start->refine fourier Calculate Difference Fourier Map (Fo-Fc) refine->fourier interpret Interpret Map: Add/Remove/Move Atoms fourier->interpret interpret->refine Iterate converged Model Converged? interpret->converged converged->refine No final_model Final Validated Model converged->final_model Yes

Caption: The iterative cycle of crystallographic refinement.

During refinement, chemical information is used in the form of restraints on bond lengths and angles to ensure a chemically sensible model.[20] Once all non-hydrogen atoms are located and refined anisotropically, hydrogen atoms are typically placed in calculated positions and refined using a riding model.[18]

Structure Analysis and Validation: Ensuring a High-Quality Model

After refinement converges, the final crystal structure must be thoroughly analyzed and validated.

Molecular Geometry and Intermolecular Interactions

The refined model provides precise measurements of bond lengths, bond angles, and torsion angles. A key aspect of the analysis is the identification and characterization of intermolecular interactions, particularly hydrogen bonds, which play a crucial role in determining the crystal packing.[6][21][22] The hydroxyl group in 2-(1-Methyl-1H-indol-7-yloxy)-ethanol is a potential hydrogen bond donor, while the ether oxygen and the indole nitrogen (if protonated) or π-system can act as acceptors. Software like PLATON is invaluable for this analysis.[23][24][25][26]

Validation

The quality of the final crystal structure is assessed using several metrics, including the R-factors (R1 and wR2), which measure the agreement between the observed and calculated structure factors, and the goodness-of-fit (GooF).[18] The final model is also checked for missed symmetry and other potential issues using tools like the IUCr's CheckCIF service, which is often integrated into software packages.[19]

Table 2: Key Crystallographic Data for a Hypothetical Analysis of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol

Parameter Hypothetical Value Significance
Chemical FormulaC₁₂H₁₅NO₂Defines the elemental composition.
Formula Weight205.25 g/mol Molar mass of the compound.
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.
Space GroupP2₁/cThe specific symmetry operations of the crystal.
a, b, c (Å)10.1, 8.5, 12.3Unit cell dimensions.
α, γ (°)90Unit cell angles.
β (°)98.5Unit cell angle.
Volume (ų)1045Volume of the unit cell.
Z4Number of molecules in the unit cell.
Density (calc)1.30 g/cm³Calculated density of the crystal.
R1 [I > 2σ(I)]< 0.05A primary measure of the model's agreement with the data.
wR2 (all data)< 0.15A weighted R-factor based on all data.
Goodness-of-Fit (GooF)~1.0Should be close to 1 for a good model.

Data Visualization and Deposition

A crucial final step is the visualization of the crystal structure and the deposition of the data in a public repository to ensure its accessibility to the scientific community.

Visualization

Programs like PLATON, ORTEP, and Mercury are used to generate high-quality graphical representations of the molecule, often as thermal ellipsoid plots, which depict the atoms as ellipsoids indicating their thermal motion.

Data Deposition

The final crystallographic data, typically in the form of a Crystallographic Information File (CIF), should be deposited in a public database such as the Cambridge Structural Database (CSD).[27][28][29][30][31] This ensures the long-term preservation of the data and allows other researchers to access and utilize the structural information.

Conclusion

The determination of the crystal structure of a small molecule like 2-(1-Methyl-1H-indol-7-yloxy)-ethanol is a multi-step process that combines synthetic chemistry, advanced analytical techniques, and sophisticated computational methods. By following a systematic approach from synthesis and crystallization to data collection, structure solution, refinement, and validation, researchers can obtain a precise and reliable three-dimensional model of the molecule. This atomic-level insight is fundamental to understanding the relationship between structure and function, and it serves as a critical foundation for rational drug design and materials science.

References

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. DOI:10.1039/D2CS00697A. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • Spek, A. L. (2007). PLATON for MS-Windows. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. [Link]

  • Wikipedia. (n.d.). SHELX. [Link]

  • Purdue University. (n.d.). X-Ray Crystallography - Software. [Link]

  • Spek, A. L. (1990). PLATON, An Integrated Tool for the Analysis of the Results of a Single Crystal Structure Determination. Acta Crystallographica Section A, 46(S1), C34. [Link]

  • Jones, P. G. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section B, 72(Pt 2), 191–199. [Link]

  • University of Glasgow. (2025). PLATON for Windows. [Link]

  • Massachusetts Institute of Technology. (n.d.). PLATON INTRO. [Link]

  • Unknown. (n.d.). Crystallization of small molecules. [Link]

  • TEGAKARI. (2019). Single crystal structure analysis software "SHELX". [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. [Link]

  • QuestPair. (n.d.). ShelXle. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

  • Massachusetts Institute of Technology OpenCourseWare. (n.d.). Structure refinement. [Link]

  • Phenix. (n.d.). X-ray Structure Refinement. [Link]

  • Gavezzotti, A. (2013). On the significance of weak hydrogen bonds in crystal packing: a large databank comparison of polymorphic structures. CrystEngComm, 15(18), 3597-3607. [Link]

  • Wlodawer, A., et al. (2017). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. Acta Crystallographica Section D, 73(Pt 4), 369–381. [Link]

  • Rowlett, R. S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. [Link]

  • Desiraju, G. R. (2011). Reflections on the Hydrogen Bond in Crystal Engineering. Crystal Growth & Design, 11(3), 896–898. [Link]

  • Unknown. (n.d.). The structure of crystals. Interatomic forces in crystals. [Link]

  • Henry, M. (2015). The Hydrogen Bond. Inference, 1(1). [Link]

  • Creative Biostructure. (n.d.). X-ray Diffraction Data Collection. [Link]

  • Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. [Link]

  • Stanford University. (n.d.). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. [Link]

  • Wikipedia. (n.d.). Hydrogen bond. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

  • Minor, W., et al. (2006). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 364, 145–159. [Link]

  • Lepore, A., et al. (2018). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Organic Process Research & Development, 22(10), 1434–1440. [Link]

  • Iowa Research Online. (n.d.). CCDC 2439985: Experimental Crystal Structure Determination. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Structural Chemistry Data, Software, and Insights. [Link]

  • Li, Y., et al. (2023). Regioselective Reaction of 2-Indolylmethanols with Enamides. Molecules, 28(8), 3381. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. [Link]

  • OA Monitor Ireland. (2024). CCDC 2380748: Experimental Crystal Structure Determination. [Link]

  • Kumar, A., et al. (2018). Synthesis of indole-linked β-cyano-enones: a pathway to indolyl-2-pyrrolones. Organic & Biomolecular Chemistry, 16(30), 5469–5473. [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

  • PubChem. (n.d.). 2-[1-(2-Methylpropyl)indol-7-yl]ethanol. [Link]

  • El-Mekabaty, A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(53), 33527-33547. [Link]

  • Cardiff University. (n.d.). Synthesis and crystal structure of 5-{(E)-[(1H-indol-3-ylformamido)methyl]}-2-methoxyphenyl propane-1-sulfonate. [Link]

  • Chemsrc. (2025). 2-(1-Methyl-1H-indol-3-yl)-ethanol. [Link]

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Foundational

An Investigative Guide to the Potential Biological Activities of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol

Abstract The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets.[1][2] This guide presents a forward-lookin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets.[1][2] This guide presents a forward-looking analysis of the novel chemical entity, 2-(1-Methyl-1H-indol-7-yloxy)-ethanol. In the absence of direct empirical data, this document establishes a foundational research framework by deconstructing the molecule's structural components to hypothesize its potential biological activities. We propose a multi-tiered research and development workflow, from initial in vitro screening to mechanism of action studies, to systematically evaluate its therapeutic potential in areas such as inflammation, oncology, and infectious diseases. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a scientifically-grounded roadmap for the initial investigation of this promising compound.

The Indole Scaffold: A Cornerstone of Modern Drug Discovery

The indole ring system, a fusion of a benzene and a pyrrole ring, is a structural motif of immense significance in the biological and pharmaceutical sciences.[2] Its presence in essential endogenous molecules like the neurotransmitter serotonin and the hormone melatonin underscores its fundamental role in neurochemical signaling and circadian rhythm regulation.[1][2] Beyond its physiological roles, the indole scaffold's versatility has been harnessed by medicinal chemists to develop a vast array of therapeutic agents spanning nearly every major disease category.[2]

The success of indole-based pharmaceuticals is remarkable, with over 70 synthetic drugs containing this moiety available on the global market.[3] These compounds exhibit a wide spectrum of pharmacological properties, including:

  • Anti-inflammatory effects , exemplified by Indomethacin, a nonsteroidal anti-inflammatory drug (NSAID) used to manage pain and inflammation.[1][3]

  • Anticancer activity , demonstrated by vinca alkaloids like vincristine and vinblastine, which are indispensable in chemotherapy regimens for leukemias and lymphomas.[2]

  • Antimicrobial properties , with indole derivatives showing efficacy against a range of pathogens, including drug-resistant bacteria.[1][4]

  • Antiviral applications , such as Arbidol, an agent used for the treatment of influenza.[3]

This proven track record establishes a strong rationale for investigating novel indole derivatives like 2-(1-Methyl-1H-indol-7-yloxy)-ethanol, as they are built upon a scaffold with validated therapeutic potential.[5]

Molecular Scrutiny of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol

The therapeutic potential of any indole derivative is dictated by the nature and position of its substituents. The specific architecture of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol suggests a unique combination of physicochemical properties that may translate into a distinct biological activity profile.

  • 1-Methyl Group (N1-Substitution): The methylation of the indole nitrogen at the N1 position is a critical modification. It eliminates the hydrogen bond donor capability of the indole NH group, which can significantly alter receptor binding interactions. Furthermore, this modification blocks N-glucuronidation, a common metabolic pathway for indoles, potentially increasing the compound's metabolic stability and prolonging its half-life.

  • 7-Oxy-Ethanol Linkage:

    • Position 7 Substitution: Substitution at the 7-position of the indole ring is less common than at positions 2, 3, or 5. This unique placement may direct the molecule towards novel biological targets or confer selectivity over other indole-based compounds.

    • Ether Linkage: The ether bond provides rotational flexibility, allowing the ethanol side chain to adopt various conformations to fit into a binding pocket.

    • Terminal Ethanol Moiety (-CH₂CH₂OH): This is arguably the most influential feature from a pharmacokinetic perspective. The terminal hydroxyl group introduces significant hydrophilicity, which is expected to enhance aqueous solubility. This is a desirable trait for drug candidates, often improving formulation possibilities and bioavailability. The hydroxyl group can also act as both a hydrogen bond donor and acceptor, providing key interaction points with biological targets.

This unique combination of a metabolically-stabilized core and a solubilizing, interactive side chain makes 2-(1-Methyl-1H-indol-7-yloxy)-ethanol a compelling candidate for systematic biological evaluation.

Hypothesized Biological Activities and Therapeutic Targets

Based on the structural analysis and the well-documented activities of the broader indole class, we can formulate several primary hypotheses for the potential biological activity of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol.

Hypothesis IDProposed ActivityRationale & Potential Mechanism
HA-01 Anti-inflammatory The indole scaffold is present in established NSAIDs like Indomethacin.[1][3] The compound could potentially modulate key inflammatory pathways, such as the inhibition of cyclooxygenase-2 (COX-2) or the suppression of the NF-κB signaling cascade.[1]
HA-02 Anticancer Indole derivatives are known to exhibit potent anticancer effects by targeting various pathways, including the disruption of microtubule polymerization, inhibition of protein kinases, or the induction of apoptosis.[2][6]
HA-03 Antimicrobial The indole ring is a recognized pharmacophore for antimicrobial agents, with derivatives showing activity against both Gram-positive and Gram-negative bacteria.[4][7] The mechanism could involve disruption of the bacterial cell membrane or inhibition of essential enzymes.
HA-04 Antioxidant The indole nucleus is known to be an effective scavenger of free radicals.[4] This activity, potentially augmented by the ethanol side chain, could offer cytoprotective effects in diseases associated with oxidative stress.[8]

A Proposed Research & Development Workflow

To systematically investigate the potential of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol, we propose a phased, decision-driven workflow. This structure ensures that resources are directed toward the most promising therapeutic avenues identified in early screening.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Elucidation & Optimization cluster_2 Phase 3: Preclinical Validation Synthesis Synthesis & Characterization Screening Tier 1: Primary In Vitro Screening (Broad Activity Panel) Synthesis->Screening Test Compound MoA Tier 2: Mechanism of Action (MoA) & Potency Determination Screening->MoA Hit Confirmed ADME Tier 3: In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) MoA->ADME Promising MoA InVivo In Vivo Efficacy & Safety Studies (Animal Models) ADME->InVivo Favorable Profile

Caption: A proposed phased workflow for the investigation of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol.

Chemical Synthesis and Characterization

The first step is the efficient synthesis and rigorous purification of the target compound. A plausible synthetic route involves a Williamson ether synthesis between 1-methyl-1H-indol-7-ol and a suitable 2-haloethanol (e.g., 2-bromoethanol) in the presence of a base. Full characterization using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry is mandatory to confirm structure and purity (>98%) before biological testing.

Tier 1: Primary In Vitro Screening

The objective of this tier is to rapidly assess the compound against the primary hypotheses in a cost-effective manner.

Experimental Protocol: Tier 1 Screening Panel

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Anti-inflammatory Assay (COX-2 Inhibition):

    • Utilize a commercially available COX-2 inhibitor screening kit.

    • Incubate recombinant COX-2 enzyme with arachidonic acid substrate in the presence of the test compound (e.g., at 1, 10, and 100 µM).

    • Measure the production of prostaglandin E2 (PGE2) via ELISA or a similar method.

    • Causality: This direct enzyme inhibition assay quickly determines if the compound acts similarly to common NSAIDs.

  • Anticancer Assay (Cell Viability):

    • Seed human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) in 96-well plates.

    • After 24 hours, treat cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM) for 72 hours.

    • Assess cell viability using the MTT assay, which measures mitochondrial reductase activity.

    • Causality: This provides a broad measure of cytotoxicity against proliferative cells, a hallmark of potential anticancer agents.

  • Antimicrobial Assay (Minimum Inhibitory Concentration - MIC):

    • Use a broth microdilution method according to CLSI guidelines.

    • Test against representative bacterial strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[4]

    • Determine the lowest concentration of the compound that visibly inhibits bacterial growth after 18-24 hours of incubation.

    • Causality: This is the gold-standard primary assay to quantify antibacterial potency.

  • Antioxidant Assay (DPPH Radical Scavenging):

    • Mix various concentrations of the test compound with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

    • Measure the decrease in absorbance at ~517 nm after a 30-minute incubation period.

    • Causality: This cell-free assay provides a rapid indication of the compound's intrinsic ability to neutralize free radicals.

Tier 2: Mechanism of Action (MoA) Elucidation

Should a "hit" be confirmed in Tier 1 (e.g., >50% inhibition at 10 µM), Tier 2 studies are initiated to understand how the compound works. Assuming a positive result in the anti-inflammatory screen, a potential MoA study is outlined below.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MyD88 Signaling IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) Nucleus->Genes Induces Transcription Compound {2-(1-Methyl-1H-indol-7-yloxy)-ethanol} Compound->IKK Hypothesized Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway by the test compound.

Experimental Protocol: NF-κB Pathway Investigation

  • Cell Line: Use a macrophage cell line such as RAW 264.7.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to activate the TLR4/NF-κB pathway.

  • Pre-treatment: Pre-treat the cells with the test compound for 1-2 hours before LPS stimulation.

  • Western Blot Analysis:

    • Harvest cell lysates at various time points post-stimulation.

    • Perform Western blotting to measure the phosphorylation levels of IKK (the upstream kinase) and IκBα (the inhibitory protein).

    • Measure the levels of the p65 subunit of NF-κB in both cytosolic and nuclear fractions.

    • Causality: Inhibition of IκBα phosphorylation and subsequent prevention of NF-κB nuclear translocation would provide strong evidence that the compound acts on this specific pathway.

  • qPCR Analysis:

    • Extract RNA from treated cells.

    • Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of NF-κB target genes, such as COX-2, TNF-α, and IL-6.

    • Causality: A dose-dependent reduction in the expression of these pro-inflammatory genes would confirm that the upstream signaling inhibition translates to a functional anti-inflammatory effect.

Data Synthesis and Future Directions

The culmination of this proposed workflow will yield a comprehensive preliminary profile of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol. A positive outcome would be characterized by potent and selective activity in one therapeutic area, a clearly defined mechanism of action, and a favorable in vitro ADME/Tox profile (e.g., good metabolic stability, low cytotoxicity in non-cancerous cells).

Such a result would provide a strong, data-driven rationale for advancing the compound into lead optimization programs. Future work would focus on synthesizing analogs to improve potency and pharmacokinetic properties, followed by efficacy and safety testing in relevant animal models of disease. This structured, hypothesis-driven approach provides the most efficient path to unlocking the potential therapeutic value of this novel indole derivative.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). PMC.
  • Mubassir, N. et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 160-181.
  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026). MDPI.
  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (n.d.). PMC.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). (2024). PubMed.
  • Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. (2024). Natural Resources for Human Health.
  • Mubassir, N. et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. ResearchGate.
  • Indole Derivatives: Versatile Scaffolds in Drug Development and Cancer Therapeutics. (2025). Source not available.
  • Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)
  • Ibogaine - Wikipedia. (n.d.). Wikipedia.
  • Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. (n.d.). PMC.
  • Inhibitory action of ethanol on cyclooxygenase-2 expression through suppression of the extracellular signal-related kinase-mediated pathway in rat alveolar macrophages. (2004). PubMed.
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Advances.
  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2022). iris.unina.it.
  • Biological Activity of Ethanol Extracts from Amelanchier asiatica Fruits. (n.d.). ResearchGate.
  • Secondary Metabolites, Biological Activities, and Industrial and Biotechnological Importance of Aspergillus sydowii. (2023). Semantic Scholar.
  • WO2009071523A1 - Process for the manufacture of an indolinone derivative. (n.d.). Google Patents.
  • Biological activity of HPLC-characterized ethanol extract from the aerial parts of Haplophyllum tuberculatum. (2014). PubMed.
  • Comprehensive Overview on the Chemistry and Biological Activities of Selected Alkaloid Producing Marine-Derived Fungi as a Valuable Reservoir of Drug Entities. (2021). MDPI.
  • Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. (2020). PubMed.
  • Chemoenzymatic Synthesis of Optically Active Alcohols Possessing 1,2,3,4-Tetrahydroquinoline Moiety Employing Lipases or Variants of the Acyltransferase from Mycobacterium smegmatis. (2022). MDPI.
  • Biochemical Aspects of the Hepatic Microsomal Ethanol-oxidizing System (MEOS): Resolved Initial Controversies and. (2019). Longdom Publishing.

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Exploratory

In Silico Prediction of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol Targets: A Comprehensive Computational Workflow

Executive Summary In the modern landscape of drug discovery, the "one drug, one target" paradigm is rapidly being superseded by rational polypharmacology. The compound 2-(1-Methyl-1H-indol-7-yloxy)-ethanol —an indole-eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the modern landscape of drug discovery, the "one drug, one target" paradigm is rapidly being superseded by rational polypharmacology. The compound 2-(1-Methyl-1H-indol-7-yloxy)-ethanol —an indole-ether derivative—represents a highly versatile chemical scaffold. Historical patent literature and structural analogs suggest that derivatives of this moiety exhibit significant polypharmacological potential, acting as both [1] and [2].

As a Senior Application Scientist, I have designed this technical guide to move beyond basic predictive outputs. Here, we do not just list software tools; we establish a self-validating computational pipeline that bridges ligand-based heuristics, structure-based thermodynamics, and systems-level network pharmacology.

The Core Philosophy: Causality and Orthogonal Validation

Computational target prediction is inherently prone to false positives. To mitigate this, our workflow relies on orthogonal validation . We begin with ligand-based screening (the "guilt-by-association" heuristic) because structurally similar molecules often share biological targets. However, because 2D topological similarity is blind to the 3D electrostatic realities of a protein binding pocket, we mandate a secondary structure-based validation tier (Molecular Docking and Dynamics) to confirm spatial and thermodynamic complementarity.

Workflow cluster_Phase1 Phase 1: Ligand-Based Screening cluster_Phase2 Phase 2: Structure-Based Validation cluster_Phase3 Phase 3: Network Pharmacology Input Query Compound 2-(1-Methyl-1H-indol-7-yloxy)-ethanol SEA Similarity Ensemble Approach (SEA) 2D Fingerprint Matching Input->SEA STP SwissTargetPrediction 2D & 3D Similarity Input->STP Consensus Consensus Target Prioritization (e.g., 5-HT Receptors, FBPase) SEA->Consensus STP->Consensus Docking Molecular Docking (AutoDock Vina) Consensus->Docking MD Molecular Dynamics (100 ns) (GROMACS) Docking->MD PPI Protein-Protein Interaction (STRING Database) MD->PPI Pathway Pathway Enrichment (KEGG / Reactome) PPI->Pathway Output Validated Polypharmacological Profile Pathway->Output

Caption: Self-validating in silico workflow integrating ligand-based, structure-based, and network methods.

Phase 1: Ligand-Based Target Fishing

The Causality

Ligand-based target prediction relies on the Similarity Principle: structurally analogous compounds are likely to exert similar biological effects. By converting 2-(1-Methyl-1H-indol-7-yloxy)-ethanol into a canonical SMILES string, we can compute its Tanimoto Coefficient (Tc) against millions of known bioactive compounds.

Experimental Protocol
  • SMILES Generation: Convert the 2D structure of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol into a canonical SMILES string using RDKit or ChemDraw.

  • SwissTargetPrediction (STP): Submit the SMILES to [3]. STP maps the query against 370,000 known actives using a combination of 2D (FP2 fingerprints) and 3D (Electroshape vectors) similarities.

  • Similarity Ensemble Approach (SEA): Concurrently submit the query to the [4]. SEA utilizes ECFP4 fingerprints and calculates an Expectation value (E-value) to statistically differentiate true similarity from random background noise.

  • Data Harmonization: Cross-reference the outputs. Retain only targets that appear in the top 15 predictions of both platforms.

Validation Checkpoint: A prediction is only considered robust if the SEA E-value is <1×10−10 and the STP probability score is >0.65 . This dual-thresholding acts as a self-validating filter against false discovery.

Quantitative Target Summary

Table 1: Consensus Target Predictions for 2-(1-Methyl-1H-indol-7-yloxy)-ethanol (Simulated Data based on Scaffold Profiling)

Target ProteinGene SymbolSTP ProbabilitySEA E-valuePharmacological Class
5-Hydroxytryptamine 2CHTR2C0.88 1.2×10−14 GPCR (Neurological)
5-Hydroxytryptamine 1AHTR1A0.82 4.5×10−12 GPCR (Neurological)
Fructose-1,6-bisphosphataseFBP10.76 3.1×10−11 Enzyme (Metabolic)

Phase 2: Structure-Based Validation

The Causality

A high 2D similarity score does not guarantee that the molecule will physically fit into the target's active site. We must evaluate steric clashes, hydrogen bonding networks, and binding free energy ( ΔG ).

Experimental Protocol
  • Protein Preparation: Retrieve high-resolution X-ray crystal structures for HTR2C (e.g., PDB: 6BQG) and FBP1 (e.g., PDB: 5ZWG) from the Protein Data Bank. Strip co-crystallized water molecules, add polar hydrogens, and compute Gasteiger charges using AutoDockTools.

  • Ligand Preparation: Generate the 3D conformer of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol at physiological pH (7.4) using LigPrep. Minimize the energy using the OPLS4 force field.

  • Molecular Docking: Execute docking using [5]. Center the grid box ( 20×20×20 Å) on the orthosteric binding pocket defined by the native ligand. Set exhaustiveness to 32 to ensure thorough conformational sampling.

Validation Checkpoint (The Redocking Protocol): Before trusting the docking score of our query compound, we must redock the native co-crystallized ligand back into the empty receptor. If the Root Mean Square Deviation (RMSD) between our docked pose and the experimental crystal pose is >2.0 Å, the grid parameters are invalid and must be recalibrated.

Phase 3: Network Pharmacology & Systems-Level Mapping

The Causality

Drugs do not act in a vacuum; they perturb complex intracellular networks. By mapping our validated targets (HTR2C, HTR1A, FBP1) onto global protein-protein interaction (PPI) networks, we can predict downstream phenotypic effects, potential synergies, and off-target toxicities[6].

Experimental Protocol
  • PPI Network Construction: Input the validated gene symbols into the STRING database. Set the confidence threshold to high (0.700) to exclude weak empirical interactions.

  • Pathway Enrichment: Export the network to Cytoscape and utilize the stringApp to perform KEGG and Reactome pathway enrichment.

  • FDR Filtering: Filter the enriched pathways using a False Discovery Rate (FDR) <0.05 .

Network Ligand 2-(1-Methyl-1H-indol-7-yloxy)-ethanol T1 HTR2C (5-HT2C) Ligand->T1 Agonism T2 HTR1A (5-HT1A) Ligand->T2 Antagonism T3 FBP1 (FBPase) Ligand->T3 Inhibition P1 Serotonergic Synapse Signaling T1->P1 T2->P1 P2 Gluconeogenesis / Metabolic Regulation T3->P2 Ph1 Neurological Modulation (e.g., Libido, Mood) P1->Ph1 Ph2 Glucose Homeostasis (Hypoglycemic Effect) P2->Ph2

Caption: Predicted polypharmacological network mapping the query compound to targets and phenotypes.

Conclusion

The in silico prediction of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol targets requires a multi-tiered approach to ensure scientific rigor. By enforcing strict causality—using ligand-based methods for broad screening, structure-based methods for thermodynamic validation, and network pharmacology for systemic context—we transform raw computational data into highly actionable, experimentally testable hypotheses.

References

  • Therapeutic diphenyl ether ligands (Patent WO2006027684A1). Google Patents.
  • Pyridines as FBPase inhibitors (Patent US8163919B2). Google Patents.
  • SwissTargetPrediction: A web server for target prediction of bioactive small molecules . Nucleic Acids Research. URL:[Link]

  • Relating protein pharmacology by ligand chemistry (Similarity Ensemble Approach) . Nature Biotechnology. URL: [Link]

  • AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function . Journal of Computational Chemistry. URL:[Link]

  • Network Pharmacology Strategies Toward Multi-Target Anticancer Therapies . Current Pharmaceutical Design. URL:[Link]

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Foundational

A Technical Guide to the Preliminary Bioactivity Screening of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol

Abstract The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide spectrum of biological activities, including anti-inflammatory, anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] This guide outlines a systematic, multi-tiered strategy for the preliminary bioactivity screening of the novel compound, 2-(1-Methyl-1H-indol-7-yloxy)-ethanol. As no prior biological data exists for this specific molecule, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It details a logical workflow, from initial computational and foundational in vitro safety assessments to hypothesis-driven functional screens and a preliminary in vivo toxicity evaluation. The protocols and decision-making frameworks herein are designed to efficiently characterize the compound's biological potential and identify promising avenues for further development.

Introduction: The Rationale for Screening an Indole Derivative

Indole and its derivatives are a cornerstone of medicinal chemistry, recognized for their vast therapeutic potential.[2] Their structure is present in essential biomolecules like the neurotransmitter serotonin and the hormone melatonin, and they form the backbone of widely used drugs such as the anti-inflammatory indomethacin.[1] The indole ring system's unique electronic properties allow it to interact with a multitude of biological targets, making it a fertile ground for discovering new therapeutic agents.[4][5]

The subject of this guide, 2-(1-Methyl-1H-indol-7-yloxy)-ethanol, is a novel synthetic derivative. Its screening is predicated on the established potential of the indole class to exhibit significant biological effects. This guide proposes a structured, tiered approach to efficiently and robustly assess its preliminary bioactivity profile. The workflow is designed as a funnel, beginning with broad, essential safety and viability assays before proceeding to more specific, hypothesis-driven functional screens.

dot graph TD { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", color="#5F6368"]; edge [fontname="Arial", color="#5F6368"];

} Caption: A multi-tiered workflow for preliminary bioactivity screening.

Tier 0: In Silico and Physicochemical Profiling

Before committing to resource-intensive wet-lab experiments, computational and basic physicochemical assessments can provide critical insights and flag potential liabilities. This initial step helps to predict the compound's drug-likeness.

ADMET Prediction

In silico tools are crucial for the early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[6][7] Utilizing multiple open-access or commercial platforms can provide a consensus prediction and guide subsequent experimental design.[8][9][10]

Methodology:

  • Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for 2-(1-Methyl-1H-indol-7-yloxy)-ethanol.

  • Input the structure into several ADMET prediction web servers (e.g., SwissADME, PreADMET, pkCSM).[8]

  • Analyze key predicted parameters.

Table 1: Key Predictive Parameters for ADMET Profiling

ParameterDesired Range/OutcomeRationale
Molecular Weight < 500 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
LogP 1 - 3Optimal balance between aqueous solubility and membrane permeability.
Aqueous Solubility HighEnsures adequate concentration for bioassays and potential formulation.
Blood-Brain Barrier (BBB) Permeation Predicted Yes/NoInforms potential for CNS activity.
CYP450 Inhibition Predicted NoLow potential for drug-drug interactions.
Ames Mutagenicity Predicted NoEarly flag for potential genotoxicity.[11][12]
hERG Inhibition Predicted NoLow risk of cardiac toxicity.
Aqueous Solubility and Stability

Experimental determination of solubility is essential to ensure the compound can be reliably tested in aqueous cell culture media.

Methodology:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the stock into phosphate-buffered saline (PBS) at various concentrations.

  • Incubate for 2 hours at room temperature.

  • Visually inspect for precipitation and measure turbidity using a plate reader at 600 nm. The highest concentration remaining clear is the approximate aqueous solubility.

Tier 1: Foundational In Vitro Safety Assessment

The primary goal of this tier is to determine the compound's intrinsic toxicity at a cellular level. This establishes a safe concentration range for all subsequent functional assays.

Cytotoxicity Assessment

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13] It is based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[14]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Plating: Seed both a non-cancerous cell line (e.g., HEK293 or NIH/3T3) and a cancer cell line (e.g., HeLa or A549) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.[15]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of the compound-containing medium. Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13][16]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Genotoxicity Assessment

The Ames test, or bacterial reverse mutation assay, is a globally recognized standard for identifying substances that can cause genetic mutations.[11][12] It uses specific strains of Salmonella typhimurium that are unable to synthesize histidine.[17][18] A positive test occurs when the test compound causes a mutation that restores the bacteria's ability to produce histidine and grow on a histidine-free medium.[18][19]

Methodology Overview: Ames Test (OECD 471)

  • The test is performed using multiple strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).[19]

  • The compound is tested both with and without a metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens.[11]

  • A statistically significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Tier 2: Hypothesis-Driven Functional Screening

Based on the broad bioactivity of indole derivatives, this tier explores three high-probability areas: anti-inflammatory, anti-proliferative, and neuromodulatory activities.[2][5]

Anti-Inflammatory Activity

Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a standard model for in vitro inflammation.[20] Upon stimulation, these cells produce inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[21][22]

Experimental Protocol: Macrophage-Based Anti-Inflammatory Assay

  • Cell Plating: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treatment: Treat cells with non-toxic concentrations of the test compound for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[21] Include control wells (untreated, LPS only, compound only).

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate for 15 minutes at room temperature.

    • Measure absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.[23]

  • Cytokine Measurement (ELISA): Use commercially available ELISA kits to measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatants.

dot graph { graph [layout=neato, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=circle, style="filled", fontname="Arial", color="#5F6368"]; edge [fontname="Arial", color="#5F6368"];

} Caption: Potential inhibition of the NF-κB signaling pathway by indole compounds.

Indole derivatives have been shown to suppress the activation of NF-κB, a key transcription factor that regulates genes involved in inflammation and cell survival.[24][25][26][27] Inhibition of this pathway could explain potential anti-inflammatory effects.[28]

Anti-Proliferative Activity

To assess potential anti-cancer activity, the compound should be screened against a panel of human cancer cell lines from diverse tissue origins.

Methodology:

  • Utilize a standardized cell line panel (e.g., the NCI-60 panel or a custom-selected panel).

  • Perform the MTT assay as described in Section 3.1 across all cell lines.

  • A compound is considered active if it shows potent growth inhibition (low IC₅₀) against multiple cell lines or selective activity against a specific cancer type.

Neuromodulatory Potential

Given the structural similarity of the indole nucleus to neurotransmitters, assessing activity against key neurological targets is warranted. Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the catabolism of monoamine neurotransmitters and are targets for drugs treating depression and neurodegenerative diseases.[29]

Methodology: MAO Inhibition Assay

  • Use a commercially available MAO inhibitor screening kit.[30][31][32] These kits typically provide recombinant human MAO-A and MAO-B enzymes, a substrate (e.g., tyramine), and a detection reagent that measures hydrogen peroxide production via a colorimetric or fluorometric method.

  • Perform the assay according to the manufacturer's protocol, testing a range of compound concentrations to determine IC₅₀ values for both MAO-A and MAO-B.

Table 2: Interpreting Functional Screening Data

AssayPositive Result IndicationNext Steps
Anti-Inflammatory Dose-dependent reduction in NO and/or pro-inflammatory cytokines.Further investigate effects on iNOS and COX-2 expression.[20][33]
Anti-Proliferative Low IC₅₀ (<10 µM) in one or more cancer cell lines.Cell cycle analysis, apoptosis assays (e.g., Annexin V staining).
MAO Inhibition Low IC₅₀ (<10 µM) for MAO-A, MAO-B, or both.Determine selectivity index (IC₅₀ MAO-B / IC₅₀ MAO-A).

Tier 3: Preliminary In Vivo Toxicity Assessment

The zebrafish (Danio rerio) embryo model is a powerful tool for intermediate-throughput in vivo toxicity screening.[34] Due to their rapid development, optical transparency, and genetic homology to humans, zebrafish embryos allow for the assessment of acute toxicity and teratogenicity in a whole, living vertebrate.[35]

Experimental Protocol: Zebrafish Embryo Toxicity Assay (OECD 236)

  • Embryo Collection: Collect freshly fertilized zebrafish embryos.[36]

  • Exposure: Place individual embryos into wells of a 96-well plate containing embryo medium. Add the test compound at various concentrations (and a vehicle control).[34]

  • Incubation: Incubate the plates at 28°C for up to 96 hours post-fertilization (hpf).[37][38]

  • Endpoint Assessment: At 24, 48, 72, and 96 hpf, observe the embryos under a microscope for a set of defined toxicological endpoints.

Table 3: Key Endpoints in Zebrafish Embryo Toxicity Assay

EndpointDescription
Lethality Coagulation of the embryo, lack of heartbeat, no somite formation.[38]
Teratogenicity Morphological defects such as spinal curvature, yolk sac edema, pericardial edema, craniofacial malformations.
Cardiotoxicity Irregular heartbeat, decreased heart rate, pericardial edema.
Neurotoxicity Lack of touch response, abnormal swimming behavior (in hatched larvae).
Developmental Delay Failure to reach expected developmental milestones compared to controls.[37]

A successful outcome in this tier would be the absence of significant lethality or malformations at concentrations where in vitro bioactivity was observed.

Conclusion and Future Directions

This guide provides a structured and scientifically grounded framework for the initial bioactivity screening of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol. By progressing through this tiered funnel—from in silico predictions to foundational safety assays, hypothesis-led functional screens, and preliminary in vivo validation—researchers can efficiently build a comprehensive profile of the compound.

Positive findings in any of the functional screens, coupled with a favorable safety profile, would justify advancing the compound to more complex disease models. This could include structure-activity relationship (SAR) studies with synthesized analogs, target deconvolution experiments, and eventual efficacy studies in rodent models. This systematic approach ensures that resources are directed toward the most promising candidates, accelerating the path from a novel molecule to a potential therapeutic lead.

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Exploratory

A Technical Guide to the Solubility and Stability Characterization of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol

Abstract The journey of a new chemical entity (NCE) from discovery to a viable drug product is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, aqueous solubili...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The journey of a new chemical entity (NCE) from discovery to a viable drug product is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, formulation strategies, and shelf-life. This in-depth technical guide provides a comprehensive framework for the systematic evaluation of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol, a novel indole derivative. We will explore the theoretical underpinnings and provide detailed, field-proven protocols for determining both thermodynamic and kinetic solubility in pharmaceutically relevant media. Furthermore, this guide outlines a robust strategy for assessing the intrinsic chemical stability of the molecule through forced degradation studies, in alignment with international regulatory standards, and establishing a validated stability-indicating analytical method. This document is intended for researchers, chemists, and formulation scientists engaged in the preclinical and early-phase development of new drug candidates.

Introduction: The Imperative of Early-Stage Physicochemical Profiling

In modern drug development, the principle of "fail early, fail cheap" is a guiding mantra. A significant percentage of promising drug candidates are abandoned not due to a lack of potency, but because of poor biopharmaceutical properties.[1] Insufficient aqueous solubility can lead to erratic absorption and low bioavailability, while chemical instability can compromise the safety, efficacy, and shelf-life of the final drug product.[2]

The subject of this guide, 2-(1-Methyl-1H-indol-7-yloxy)-ethanol, belongs to the indole class of compounds, a privileged scaffold in medicinal chemistry renowned for its diverse biological activities but also known for potential stability challenges, particularly susceptibility to oxidation and behavior in acidic conditions.[3][4] A proactive and systematic characterization of its solubility and stability is therefore not merely a data-gathering exercise; it is a critical risk-mitigation strategy that informs lead optimization, candidate selection, and formulation design.

This guide presents a logical workflow for this characterization, moving from fundamental principles to detailed, actionable experimental protocols.

Characterization_Workflow cluster_0 Phase 1: Foundational Assessment cluster_2 Phase 3: Stability Profiling A Physicochemical Prediction (Structure, pKa, logP) B Analytical Method Development (Initial HPLC-UV/MS) A->B Informs starting conditions C Thermodynamic Solubility (Shake-Flask Method) B->C Requires validated quantitation method E Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) B->E Requires initial quantitation method D Kinetic Solubility (Turbidimetric Assay) F Identify Degradation Pathways E->F G Develop & Validate Stability-Indicating Method (SIM) F->G H Establish Storage Conditions & Re-test Period G->H Enables formal stability studies

Figure 1: Overall workflow for the physicochemical characterization of a new chemical entity.

Solubility Determination: Beyond a Single Number

Solubility is not a monolithic value; it is context-dependent. A critical distinction must be made between thermodynamic and kinetic solubility, as they answer different questions relevant to different stages of drug development.[5]

  • Thermodynamic Solubility is the true equilibrium concentration of a compound in a solvent at a given temperature and pressure, in the presence of excess solid.[6] This value is fundamental for understanding the maximum achievable concentration for oral absorption and for designing formulations. The "shake-flask" method is the gold-standard for its determination.[7][8]

  • Kinetic Solubility measures the concentration at which a compound, rapidly introduced from a high-concentration stock solution (typically DMSO), begins to precipitate out of an aqueous medium.[1][9] This value is often higher than the thermodynamic solubility due to the formation of supersaturated solutions.[10] It is highly relevant for early discovery, where high-throughput screening assays rely on compounds remaining in solution under non-equilibrium conditions.[11]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is designed to determine the equilibrium solubility and is considered the most reliable method.[7] The causality behind its design is to allow sufficient time and energy for the system to reach its lowest energy state: a saturated solution in equilibrium with the most stable crystalline form of the solid.

Objective: To determine the thermodynamic solubility of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol in various aqueous buffers.

Materials:

  • 2-(1-Methyl-1H-indol-7-yloxy)-ethanol (solid powder)

  • Phosphate buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 3.0

  • Borate buffer, pH 9.0

  • Type I (ultrapure) water

  • HPLC-grade acetonitrile and methanol

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control (e.g., set to 25°C or 37°C)

  • 0.22 µm PTFE or PVDF syringe filters (pre-screened for low drug binding)

  • Calibrated HPLC-UV system

Procedure:

  • Preparation: Add an excess amount of solid 2-(1-Methyl-1H-indol-7-yloxy)-ethanol to separate 2 mL glass vials (e.g., 2-5 mg per 1 mL of solvent). The excess is visually confirmed and ensures that saturation can be achieved.[7]

  • Solvent Addition: Add 1.0 mL of each test solvent (e.g., PBS pH 7.4, citrate buffer pH 3.0, etc.) to the respective vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for a minimum of 24-48 hours. This extended period is crucial to ensure equilibrium is reached and allows for potential solution-mediated polymorphic transformations to the most stable form.[5]

  • Phase Separation: After equilibration, allow the vials to stand for at least 1 hour to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.[7] This step is critical to remove all undissolved microparticulates.

  • Analysis: Dilute the filtrate as necessary with mobile phase and analyze by a pre-validated HPLC-UV method to determine the concentration.

  • Confirmation: The pH of the remaining suspension should be measured at the end of the experiment to ensure the compound did not alter the buffer's pH.[7]

Shake_Flask_Protocol start Start step1 Step 1: Add Excess Solid (e.g., 2-5 mg) to Vial start->step1 step2 Step 2: Add 1 mL of Buffered Solvent step1->step2 step3 Step 3: Equilibrate on Shaker (24-48h at constant temp) step2->step3 step4 Step 4: Settle & Collect Supernatant step3->step4 step5 Step 5: Filter through 0.22 µm Syringe Filter step4->step5 step6 Step 6: Dilute & Analyze via HPLC-UV step5->step6 end End: Report Solubility (e.g., µg/mL) step6->end

Figure 2: Step-by-step workflow for the Shake-Flask thermodynamic solubility assay.

Expected Solubility Profile & Data Summary

The solubility of an ionizable molecule like 2-(1-Methyl-1H-indol-7-yloxy)-ethanol is expected to be pH-dependent. The indole nitrogen is very weakly basic, while the hydroxyl group is very weakly acidic. The ether linkage is neutral. Therefore, significant pH-dependent solubility changes are most likely to occur at extreme pH values, though the molecule is expected to behave as largely neutral across the physiological pH range.

Table 1: Template for Summarizing Solubility Data

Solvent SystempHTemperature (°C)Thermodynamic Solubility (µg/mL)Kinetic Solubility (µg/mL)
Water~7.025[Experimental Value][Experimental Value]
Citrate Buffer3.025[Experimental Value][Experimental Value]
PBS7.425[Experimental Value][Experimental Value]
Borate Buffer9.025[Experimental Value][Experimental Value]
FaSSIF6.537[Experimental Value][Experimental Value]
FeSSIF5.037[Experimental Value][Experimental Value]

(FaSSIF: Fasted State Simulated Intestinal Fluid; FeSSIF: Fed State Simulated Intestinal Fluid. These biorelevant media contain bile salts and phospholipids to mimic conditions in the human gut.[12])

Intrinsic Stability Assessment: A Proactive Approach

Stability testing provides critical information on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[13] Forced degradation (or stress testing) is the cornerstone of this assessment. Its purpose is to intentionally degrade the molecule under more severe conditions than those used for accelerated stability testing.[2]

The key objectives of forced degradation are:

  • To identify potential degradation products and elucidate degradation pathways.[14]

  • To demonstrate the specificity and "stability-indicating" nature of the analytical method developed.[15]

  • To understand the intrinsic stability of the molecule, which can help in improving the manufacturing process and formulation.[16]

Experimental Protocol: Forced Degradation Studies

This protocol follows the conditions mandated by the International Council for Harmonisation (ICH) guidelines.[2][13] A validated HPLC method is required to quantify the parent compound and detect degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API); conditions should be adjusted (time, temperature, reagent concentration) if degradation is excessive or absent.

Objective: To investigate the degradation pathways of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol under various stress conditions.

Materials:

  • Stock solution of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol (e.g., 1 mg/mL in 50:50 acetonitrile:water)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • Thermostatic oven

  • Photostability chamber (ICH Q1B compliant)

  • Calibrated HPLC-UV/DAD/MS system

Procedure:

  • Sample Preparation: For each condition, mix equal volumes of the drug stock solution with the stressor solution (or diluent for control).

    • Acid Hydrolysis: Mix with 0.1 M HCl.

    • Base Hydrolysis: Mix with 0.1 M NaOH.

    • Oxidative Degradation: Mix with 3% H₂O₂.

    • Thermal Degradation: Use the stock solution diluted with water/acetonitrile.

    • Photolytic Degradation: Use the stock solution diluted with water/acetonitrile.

    • Control: Mix with the diluent (water/acetonitrile) and keep at room temperature, protected from light.

  • Stress Application:

    • Hydrolytic & Oxidative: Place the respective vials in a water bath at 60°C for a defined period (e.g., 2, 8, 24 hours). Periodically withdraw samples. If significant degradation occurs with NaOH, neutralize the sample with an equivalent amount of HCl immediately before injection to prevent on-column degradation.

    • Thermal: Place the vial in an oven at 60°C.

    • Photolytic: Expose the solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[17] A dark control should be run in parallel.

  • Analysis and Method Validation:

    • Analyze all stressed samples, along with a time-zero control, using an HPLC system, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS).

    • The PDA detector is used to assess peak purity of the parent compound, ensuring no degradants are co-eluting.

    • The MS detector helps in the tentative identification of degradation products based on their mass-to-charge ratio.

    • The analytical method is considered "stability-indicating" if it can resolve all degradation product peaks from the parent peak and from each other.[14]

Forced_Degradation_Workflow cluster_conditions ICH Stress Conditions cluster_outcomes Analysis & Method Development Acid Acidic (0.1M HCl, 60°C) Analysis Analyze via HPLC-PDA-MS Acid->Analysis Base Basic (0.1M NaOH, 60°C) Base->Analysis Oxid Oxidative (3% H₂O₂, RT/60°C) Oxid->Analysis Therm Thermal (60°C, Solid & Solution) Therm->Analysis Photo Photolytic (ICH Light Chamber) Photo->Analysis API_Sol API Stock Solution (1 mg/mL) API_Sol->Acid Expose API_Sol->Base Expose API_Sol->Oxid Expose API_Sol->Therm Expose API_Sol->Photo Expose Quant Quantify % Degradation & Mass Balance Analysis->Quant Purity Assess Peak Purity of Parent API Quant->Purity ID Identify Major Degradants Purity->ID SIM Confirm Method is Stability-Indicating ID->SIM

Figure 3: Workflow for forced degradation studies and the development of a stability-indicating method (SIM).

Expected Stability Profile & Data Summary

Indole rings can be susceptible to oxidation, forming oxindoles or other related products.[18] They can also be unstable under strongly acidic conditions.[3] The ether linkage is generally stable to hydrolysis, but the overall stability will be dictated by the lability of the indole core.

Table 2: Template for Summarizing Forced Degradation Data

Stress ConditionReagent/ConditionTime/Duration% Assay of Parent Compound% DegradationNo. of Degradants >0.1%Observations (e.g., color change)
ControlDiluent, RT, Dark24 h[Value][Value][Value][Text]
Acid Hydrolysis0.1 M HCl, 60°C24 h[Value][Value][Value][Text]
Base Hydrolysis0.1 M NaOH, 60°C24 h[Value][Value][Value][Text]
Oxidation3% H₂O₂, RT24 h[Value][Value][Value][Text]
Thermal60°C, Solution24 h[Value][Value][Value][Text]
PhotostabilityICH Q1BStandard[Value][Value][Value][Text]

Conclusion and Forward Look

The systematic evaluation of solubility and stability as outlined in this guide provides the foundational data required for the intelligent progression of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol as a drug candidate. The thermodynamic solubility data will directly inform biopharmaceutical classification (BCS) and guide formulation scientists in developing oral dosage forms with predictable in vivo performance. The kinetic solubility results will ensure the integrity of data from in vitro screening assays.

The outcomes of the forced degradation studies are equally critical. By establishing a validated stability-indicating method and identifying the conditions under which the molecule degrades, we can establish appropriate storage conditions, select compatible excipients, and define a suitable re-test period, all of which are mandatory components of any regulatory submission.[13][19] This proactive, science-driven approach to physicochemical characterization is indispensable for minimizing late-stage failures and accelerating the path to clinical development.

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link][5]

  • European Medicines Agency. (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. [Link][13]

  • Scribd. ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. [Link][19]

  • Bergström, C. A., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link][6]

  • Journal of Pharmaceutical and Biomedical Analysis. (2011). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link][20]

  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link][7]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link][12]

  • ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link][10]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link][8]

  • Assyro AI. (2026). Stability Indicating Method: Validation Guide (2026). [Link][14]

  • PharmaTutor. (2014). REVIEW ON STABILITY INDICATING ASSAY METHODS (SIAMS). [Link][2]

  • AmbioPharm. What is a stability indicating method?. [Link][15]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link][21]

  • ICH. Quality Guidelines. [Link][17]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link][9]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link][22]

  • PubMed. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link][23]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link][24]

  • PubMed. (2008). In vitro solubility assays in drug discovery. [Link][11]

  • YouTube. (2018). Stability Indicating Methods. [Link][25]

  • Slideshare. Stability indicating assay. [Link][26]

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link][16]

  • Taylor & Francis. Forced degradation – Knowledge and References. [Link][27]

  • PMC. (1990). Degradation of substituted indoles by an indole-degrading methanogenic consortium. [Link][18]

  • PubMed. (2025). Discovery of indole derivatives as STING degraders. [Link][28]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link][4]

Sources

Foundational

Thermogravimetric Analysis of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol: A Comprehensive Technical Guide

Introduction: Characterizing a Novel Indole Derivative for Pharmaceutical Development In the landscape of modern drug discovery, indole scaffolds are of paramount importance, forming the structural core of numerous thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Characterizing a Novel Indole Derivative for Pharmaceutical Development

In the landscape of modern drug discovery, indole scaffolds are of paramount importance, forming the structural core of numerous therapeutic agents. The novel compound, 2-(1-Methyl-1H-indol-7-yloxy)-ethanol, represents a promising candidate for further investigation, potentially as a new chemical entity (NCE) in a drug development pipeline. Its unique structure, featuring a methylated indole ring linked to an ethanol moiety via an ether bond, suggests a range of physicochemical properties that must be rigorously characterized.

Among the critical analytical techniques for the solid-state characterization of active pharmaceutical ingredients (APIs), Thermogravimetric Analysis (TGA) stands out for its ability to provide crucial information on thermal stability and decomposition behavior.[1][2][3] This guide presents an in-depth examination of the thermogravimetric profile of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol. As direct experimental data for this specific molecule is not publicly available, this whitepaper will proceed with a detailed, field-proven protocol and an analysis of expected, illustrative data. This approach serves as a robust template for researchers and drug development professionals tasked with evaluating this, or structurally similar, compounds. The insights derived from TGA are indispensable for establishing stability profiles, guiding formulation strategies, and ensuring the quality and safety of the final drug product.[1]

Core Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][3] The fundamental principle of TGA is based on the precise monitoring of mass loss or gain resulting from various physical and chemical processes, including desorption, absorption, sublimation, vaporization, oxidation, reduction, and decomposition.[4] The resulting data is typically plotted as a thermogram, which shows the percentage of weight change on the y-axis against the temperature on the x-axis. The derivative of this curve, known as the Derivative Thermogravimetry (DTG) curve, can also be plotted to identify the temperatures at which the most significant weight loss events occur.

For a potential API such as 2-(1-Methyl-1H-indol-7-yloxy)-ethanol, TGA provides critical insights into:

  • Thermal Stability: Determining the temperature at which the compound begins to degrade.[2][3]

  • Decomposition Profile: Identifying the number of decomposition steps and the temperature range over which they occur.[4][5]

  • Compositional Analysis: Quantifying the loss of volatile components such as water or residual solvents.[2]

  • Kinetic Studies: The data can be used to model the kinetics of decomposition, providing insights into the degradation mechanism.[6]

Experimental Protocol: TGA of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol

The following protocol is designed to provide a comprehensive understanding of the thermal behavior of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol. The choice of each parameter is critical for obtaining reproducible and meaningful data.

Instrumentation: A calibrated thermogravimetric analyzer (e.g., Mettler Toledo TGA/DSC 2 or equivalent) is required.

Experimental Parameters:

ParameterValue/SettingRationale
Sample Mass 5-10 mgThis mass is optimal for ensuring good heat transfer while being sensitive enough to detect subtle weight changes.
Crucible Alumina (70 µL)Alumina is inert and stable at high temperatures, preventing any reaction with the sample.
Atmosphere Nitrogen (Inert)An inert atmosphere of nitrogen is crucial to study the thermal decomposition of the molecule without interference from oxidative processes.[4][5]
Flow Rate 50 mL/minA consistent flow rate ensures the efficient removal of gaseous decomposition products from the sample environment.
Heating Rate 10 °C/minA heating rate of 10 °C/min is a standard practice that provides a good balance between resolution of thermal events and experimental time.[7]
Temperature Range 25 °C to 600 °CThis range is selected to cover the initial baseline, potential loss of volatiles, and the complete decomposition of the organic molecule.

Step-by-Step Procedure:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol into an alumina crucible.

  • Loading the Sample: Place the crucible in the TGA furnace.

  • Equilibration: Allow the system to equilibrate at 25 °C for 5 minutes to ensure a stable starting weight.

  • Heating Program: Initiate the heating program from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Post-Analysis: Once the experiment is complete, cool the furnace and remove the sample crucible. Analyze the resulting thermogram and its first derivative (DTG curve).

Illustrative Data and Interpretation

The following table summarizes the expected (hypothetical) TGA data for 2-(1-Methyl-1H-indol-7-yloxy)-ethanol, based on the thermal behavior of similar indole derivatives.[5][8]

Thermal EventTemperature Range (°C)Weight Loss (%)DTG Peak (°C)Interpretation
Initial Baseline 25 - 200< 0.5%-The compound is thermally stable up to approximately 200 °C, with negligible weight loss, indicating the absence of significant volatile impurities like water or residual solvents.
Decomposition Step 1 200 - 350~ 45%320This major weight loss event likely corresponds to the initial fragmentation of the molecule, potentially involving the cleavage of the ether linkage and the ethanol side chain.
Decomposition Step 2 350 - 500~ 35%450The second decomposition stage suggests the breakdown of the core indole structure. Indole rings are known for their relative thermal stability.[9][10]
Final Residue > 500~ 20%-A carbonaceous residue is expected from the pyrolysis of a complex organic molecule in an inert atmosphere.
Analysis of the Thermogram

The expected thermogram of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol would likely show a sharp, two-stage decomposition profile. The onset of the first decomposition step at around 200 °C indicates good thermal stability, which is a desirable characteristic for a potential drug substance. The multi-stage decomposition suggests a complex degradation pathway.[4][5]

The first stage of weight loss, with a DTG peak around 320 °C, can be attributed to the cleavage of the less stable parts of the molecule. The ether bond and the C-C and C-O bonds of the ethanol side chain are likely points of initial fragmentation. The second, higher-temperature decomposition step, centered around 450 °C, would correspond to the degradation of the more stable aromatic indole nucleus.[9]

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the thermogravimetric analysis workflow for 2-(1-Methyl-1H-indol-7-yloxy)-ethanol.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Processing start Start weigh Weigh 5-10 mg of Sample start->weigh load Load into Alumina Crucible weigh->load place Place Crucible in Furnace load->place equilibrate Equilibrate at 25°C place->equilibrate heat Heat from 25°C to 600°C (10°C/min under N2) equilibrate->heat record Record Mass vs. Temperature heat->record analyze Analyze Thermogram (TGA) & Derivative (DTG) record->analyze interpret Interpret Thermal Events analyze->interpret end End interpret->end

Caption: TGA experimental workflow for 2-(1-Methyl-1H-indol-7-yloxy)-ethanol.

Implications for Drug Development

The thermal stability and decomposition profile of an API are critical parameters that influence multiple aspects of drug development:

  • Stability Studies: The onset of thermal decomposition provides a baseline for accelerated stability testing, helping to predict the shelf-life of the drug substance.[1]

  • Formulation Development: Knowledge of the thermal stability is crucial for selecting appropriate excipients and manufacturing processes (e.g., drying, milling, and granulation) that do not induce degradation of the API.

  • Polymorph Screening: Different polymorphic forms of a compound can exhibit different thermal stabilities. TGA can be used in conjunction with techniques like Differential Scanning Calorimetry (DSC) to characterize these forms.[2]

  • Quality Control: TGA can be employed as a quality control method to ensure batch-to-batch consistency of the thermal properties of the API.[1]

Conclusion

Thermogravimetric analysis is an essential technique for the physicochemical characterization of novel pharmaceutical compounds like 2-(1-Methyl-1H-indol-7-yloxy)-ethanol. This guide has outlined a comprehensive protocol for conducting TGA and has provided an interpretation of expected results based on the known behavior of related chemical structures. The illustrative data suggest that the compound possesses good thermal stability, a key attribute for a viable drug candidate. The multi-step decomposition profile provides a foundation for further mechanistic studies into its degradation pathways. The application of this TGA protocol will yield invaluable data to support the progression of this and other novel indole derivatives through the drug development pipeline, ensuring the development of safe, stable, and effective medicines.

References

  • Bartyzel, A., et al. (2021). Thermal and spectroscopic studies of 2,3,5-trisubstituted and 1,2,3,5-tetrasubstituted indoles as non-competitive antagonists of GluK1/GluK2 receptors. ResearchGate. Available at: [Link]

  • Yar, M., et al. (2013). Synthesis, in vitro lipoxygenase inhibition, docking study and thermal stability analyses of novel indole derivatives. ResearchGate. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026). What is TGA Analysis? Principles and Applications. Available at: [Link]

  • Al-Nuri, M. A., & Al-Badri, M. A. (1997). Isomerization and Decomposition of Indole. Experimental Results and Kinetic Modeling. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Chen, Y., et al. (2019). Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters. ACS Omega. Available at: [Link]

  • Al-Garawi, A. (2022). The principle of thermogravimetric analysis and its applications. SlideShare. Available at: [Link]

  • AZoM. (2018). Thermal Analysis of Organic Compounds. Available at: [Link]

  • Open Access Journals. (2024). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Available at: [Link]

  • PubChem. 2-[1-(2-Methylpropyl)indol-7-yl]ethanol. Available at: [Link]

  • NEWARE. (2024). The Principle and Application of Thermogravimetric (TG) Analysis. Available at: [Link]

  • Aston Publications Explorer. (2022). Application of thermogravimetric analysis method for the characterisation of products from triglycerides during biodiesel produc. Available at: [Link]

  • DTIC. kinetic analysis of thermogravimetry. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for 2-(1-Methyl-1H-indol-7-yloxy)-ethanol

Target Audience: Research Chemists, Medicinal Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide Introduction & Mechanistic Rationale The indole scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Medicinal Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Introduction & Mechanistic Rationale

The indole scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore for CNS-active agents, kinase inhibitors, and GPCR modulators. The target compound, 2-(1-Methyl-1H-indol-7-yloxy)-ethanol , features a functionalized oxygen linker at the C7 position and an N-methylated pyrrole ring. This specific substitution pattern is highly valuable for developing extended ether-linked libraries.

Direct N-methylation of 1H-indol-7-ol[1] is notoriously problematic due to competitive O-methylation, which leads to complex mixtures of N-methyl, O-methyl, and N,O-dimethyl products. To ensure a self-validating, high-yielding protocol, this guide utilizes a protection-directed synthetic route . By starting with 7-benzyloxyindole, the C7-oxygen is masked, allowing for exclusive N-methylation. Subsequent hydrogenolysis reveals the phenol, which is then selectively O-alkylated using 2-bromoethanol.

Synthetic Workflow & Pathway Visualization

The following diagram outlines the three-step synthetic cascade, highlighting the reagents and conditions required for optimal chemoselectivity.

SynthesisPathway A 7-Benzyloxyindole (Starting Material) B 7-Benzyloxy-1-methylindole (Intermediate 1) A->B NaH, MeI DMF, 0 °C to RT C 1-Methyl-1H-indol-7-ol (Intermediate 2) B->C H2 (1 atm), 10% Pd/C MeOH, RT D 2-(1-Methyl-1H-indol-7-yloxy)ethanol (Target Product) C->D 2-Bromoethanol, K2CO3 DMF, 80 °C

Figure 1: Three-step synthetic route for 2-(1-Methyl-1H-indol-7-yloxy)-ethanol utilizing a benzyl-protection strategy.

Step-by-Step Experimental Protocols

Step 1: N-Methylation of 7-Benzyloxyindole

Objective: Regioselective methylation of the indole nitrogen. Causality Insight: Sodium hydride (NaH) irreversibly deprotonates the indole N-H (pKa ~16) to form a highly nucleophilic indolyl anion. N,N-Dimethylformamide (DMF) is chosen as the solvent because its polar aprotic nature poorly solvates the anion, maximizing its reactivity toward Iodomethane (MeI) via an S_N2 mechanism.

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.5 equiv) in anhydrous DMF (0.2 M). Cool the suspension to 0 °C using an ice bath.

  • Addition: Dissolve 7-benzyloxyindole (1.0 equiv) in a minimal amount of DMF and add dropwise over 15 minutes to control the exothermic evolution of H₂ gas. Stir at 0 °C for 30 minutes.

  • Alkylation: Add Iodomethane (MeI, 1.2 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (RT) for 2 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (5 × 50 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, 9:1 Hexanes/EtOAc) yields 7-benzyloxy-1-methylindole .

Step 2: Catalytic Hydrogenolysis

Objective: Removal of the benzyl protecting group to unmask the C7-hydroxyl[2]. Causality Insight: Palladium on carbon (Pd/C) under a hydrogen atmosphere selectively cleaves the benzyl ether C-O bond without reducing the aromatic indole core.

  • Setup: Dissolve 7-benzyloxy-1-methylindole (1.0 equiv) in anhydrous Methanol (0.1 M) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w). Safety Note: Pd/C is highly pyrophoric; add under an inert atmosphere.

  • Reaction: Evacuate the flask and backfill with H₂ gas (balloon, 1 atm). Stir vigorously at RT for 4–6 hours.

  • Validation: Monitor via TLC (7:3 Hexanes/EtOAc). The product spot will stain strongly with phosphomolybdic acid (PMA) or KMnO₄ due to the free phenol.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with excess Methanol.

  • Concentration: Evaporate the solvent to yield 1-methyl-1H-indol-7-ol [3] as an off-white solid. Use directly in the next step to prevent oxidative degradation.

Step 3: O-Alkylation with 2-Bromoethanol

Objective: Installation of the hydroxyethyl ether moiety. Causality Insight: Potassium carbonate (K₂CO₃) is a mild base sufficient to deprotonate the phenolic OH (pKa ~10) but not strong enough to cause side reactions. Heating to 80 °C provides the activation energy required for the S_N2 displacement of the primary bromide.

  • Reaction Setup: Dissolve 1-methyl-1H-indol-7-ol (1.0 equiv) in anhydrous DMF (0.2 M). Add finely powdered K₂CO₃ (2.5 equiv).

  • Alkylation: Add 2-bromoethanol (1.5 equiv) to the mixture.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C under Argon for 12 hours.

  • Workup: Cool to RT, dilute with water, and extract with EtOAc (3 × 50 mL). Wash the organics thoroughly with water and brine to remove DMF and excess 2-bromoethanol.

  • Purification: Purify via flash chromatography (Silica gel, gradient 1:1 Hexanes/EtOAc to 100% EtOAc) to afford 2-(1-Methyl-1H-indol-7-yloxy)-ethanol .

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics for this protocol based on standard 10 mmol scale optimizations.

Reaction StepReagents / CatalystTime / TempExpected Yield (%)Purity (HPLC)Key QC Metric (¹H NMR)
1. N-Methylation NaH, MeI, DMF2 h / 0 °C → RT88 - 92%>98%Appearance of N-CH₃ singlet at ~3.8 ppm
2. Hydrogenolysis H₂, 10% Pd/C, MeOH5 h / RT95 - 98%>95%Disappearance of -OCH₂Ph multiplet (~5.2 ppm)
3. O-Alkylation 2-Bromoethanol, K₂CO₃12 h / 80 °C75 - 82%>98%Appearance of -OCH₂CH₂OH triplets at ~4.2 & 3.9 ppm

Troubleshooting & Self-Validating Quality Control

To ensure the integrity of the synthesized compound, researchers must validate the structural identity at each step:

  • Incomplete Hydrogenolysis: If TLC shows a persistent starting material spot in Step 2, the Pd/C catalyst may be poisoned (often by trace sulfur or amines). Filter and resubject the material to fresh catalyst.

  • Dialkylation in Step 3: Excess base or prolonged heating can lead to competitive alkylation of the primary alcohol of 2-bromoethanol itself. Strict adherence to 1.5 equivalents of the alkylating agent and TLC monitoring prevents this.

  • Storage: The final product, 2-(1-Methyl-1H-indol-7-yloxy)-ethanol, should be stored at -20 °C under an inert atmosphere to prevent slow autoxidation of the electron-rich indole ring.

References

  • PubChem. "1-methyl-1H-indol-7-ol" National Center for Biotechnology Information. Accessed April 1, 2026.[Link]

  • PubChem. "7-Methoxy-1H-indole" National Center for Biotechnology Information. Accessed April 1, 2026.[Link][4]

Sources

Application

High-Throughput Screening Assays for 2-(1-Methyl-1H-indol-7-yloxy)-ethanol Derivatives in 5-HT Receptor Drug Discovery

Scientific Rationale and Pharmacological Context The serotonin (5-HT) receptor family, comprising 14 distinct isoforms, represents a critical class of G-protein-coupled receptors (GPCRs) implicated in a wide array of cen...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale and Pharmacological Context

The serotonin (5-HT) receptor family, comprising 14 distinct isoforms, represents a critical class of G-protein-coupled receptors (GPCRs) implicated in a wide array of central nervous system (CNS) disorders, including schizophrenia, depression, and obesity[1]. In modern drug discovery, developing highly selective ligands for specific subtypes—such as the 5-HT 2C​ receptor—while avoiding off-target activation of the cardiotoxic 5-HT 2B​ receptor is a primary objective.

The compound 2-(1-Methyl-1H-indol-7-yloxy)-ethanol serves as a highly versatile, privileged pharmacophore fragment in this pursuit. The indole core effectively mimics the endogenous ligand (serotonin), while the 7-yloxy substitution provides a unique spatial vector to probe the receptor's orthosteric binding pocket. Although the parent alcohol exhibits weak baseline affinity, it acts as a critical synthetic precursor. By converting the terminal ethanol hydroxyl into an amine (mimicking serotonin's ethylamine side chain), researchers can generate potent analogs.

To efficiently evaluate libraries of these derivatives, a robust, self-validating High-Throughput Screening (HTS) cascade is required. This application note details a dual-assay HTS strategy: a primary functional FLIPR Calcium Mobilization Assay to determine efficacy ( EC50​ / Emax​ ), followed by an orthogonal Radioligand Binding Assay to confirm true thermodynamic affinity ( Ki​ ) and eliminate false positives[2][3].

HTS Workflow and Assay Logic

A successful HTS campaign cannot rely on a single readout. Fluorescent artifacts, compound autofluorescence, or downstream signaling interference can yield false positives in functional assays. Therefore, our workflow establishes a self-validating system:

  • Primary Screen (Functional): Identifies compounds that actively trigger the desired biological response.

  • Orthogonal Screen (Biophysical/Binding): Confirms that the functional response is caused by direct engagement with the target receptor's binding site.

Workflow Lib Indole Derivative Library Primary Primary HTS FLIPR Ca2+ Flux (Functional) Lib->Primary 384-well Counter Counter-Screen 5-HT2A / 5-HT2B (Selectivity) Primary->Counter Active Hits Ortho Orthogonal Assay Radioligand Binding (Target Engagement) Counter->Ortho Selective Hits Hit Hit Declaration & Lead Optimization Ortho->Hit Confirmed Ki

Figure 1: Self-validating HTS triage workflow for 5-HT receptor drug discovery.

Primary HTS: FLIPR Calcium Mobilization Assay

Causality & Principle

The 5-HT 2​ receptor sub-family (2A, 2B, 2C) are canonical Gq​ -coupled receptors. Upon agonist binding, the Gq​ alpha subunit activates Phospholipase C (PLC), which cleaves PIP 2​ into IP 3​ and DAG. IP 3​ binds to receptors on the endoplasmic reticulum, triggering a rapid, transient release of intracellular calcium ( Ca2+ )[3].

By loading cells with a calcium-sensitive fluorophore (e.g., Fluo-4 AM), this transient Ca2+ spike can be quantified in real-time using a Fluorescence Imaging Plate Reader (FLIPR). This provides a highly sensitive, kinetic measurement of compound efficacy ( Emax​ ) and potency ( EC50​ ).

Signaling Ligand Indole Analog Receptor 5-HT2C Receptor Ligand->Receptor Binds Pocket Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Calcium Intracellular Ca2+ IP3->Calcium ER Release FLIPR FLIPR Detection Calcium->FLIPR Dye Binding

Figure 2: Gq-coupled 5-HT2C signaling pathway and mechanism of FLIPR detection.

Step-by-Step Protocol
  • Cell Culture & Plating: Culture HEK293 cells stably expressing the human 5-HT 2C​ receptor in DMEM supplemented with 10% dialyzed FBS. Seed cells into 384-well black-walled, clear-bottom poly-D-lysine coated plates at a density of 15,000 cells/well. Incubate overnight at 37°C in 5% CO 2​ [3][4].

  • Dye Loading: Remove culture media and add 20 µL/well of Calcium-6 assay buffer (containing 2.5 mM probenecid to inhibit dye efflux). Incubate for 2 hours at 37°C, followed by 30 minutes at room temperature to allow complete dye de-esterification.

  • Compound Preparation: Serially dilute 2-(1-Methyl-1H-indol-7-yloxy)-ethanol derivatives in HBSS buffer (0.1% BSA, 20 mM HEPES, pH 7.4) to achieve a 10-point concentration-response curve (ranging from 10 µM to 0.1 nM).

  • FLIPR Execution: Transfer the cell plate and compound plate to the FLIPR Tetra system. Record baseline fluorescence (Ex 485 nm / Em 525 nm) for 10 seconds.

  • Kinetic Read: Automatically dispense 10 µL of test compounds into the cell plate. Monitor the fluorescent signal continuously for 3 minutes to capture the peak Ca2+ response.

  • Data Analysis: Calculate the relative fluorescence units (RFU) by subtracting baseline from the peak signal. Normalize data to the maximum response elicited by 1 µM endogenous Serotonin (100% Emax​ ).

Orthogonal HTS: Radioligand Binding Assay

Causality & Principle

While FLIPR confirms that a compound activates the pathway, it cannot distinguish between orthosteric agonists, allosteric modulators, or compounds that bypass the receptor to activate downstream targets (e.g., direct calcium ionophores). The radioligand binding assay solves this by measuring the direct physical displacement of a known radioactive tracer (e.g., [3H] -mesulergine for 5-HT 2C​ ) from the receptor's binding pocket[2]. This yields the inhibition constant ( Ki​ ), a true thermodynamic measure of affinity.

Step-by-Step Protocol
  • Membrane Preparation: Harvest HEK293-5-HT 2C​ cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g for 30 minutes at 4°C. Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl 2​ , 0.5 mM EDTA, pH 7.4)[5].

  • Reaction Assembly: In a 96-well or 384-well non-binding plate, combine:

    • Membrane suspension (approx. 15 µg protein/well).

    • [3H] -mesulergine (final concentration 1-3 nM)[2].

    • Test compounds (10-point dose-response).

    • Note: Define non-specific binding (NSB) using 10 µM ritanserin[2].

  • Incubation: Seal the plate and incubate with gentle shaking for 60 minutes at 37°C to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filter plates pre-soaked in 0.33% polyethylenimine (PEI) to reduce non-specific ligand adherence.

  • Washing & Detection: Wash filters three times with ice-cold wash buffer. Dry the plates, add 25 µL of liquid scintillation cocktail, and quantify bound radioactivity using a MicroBeta scintillation counter[5].

  • Data Analysis: Use the Cheng-Prusoff equation to convert the experimental IC50​ into the absolute affinity constant ( Ki​ ).

Representative HTS Data Summary

The following table illustrates a hypothetical triage dataset. It demonstrates how the parent 2-(1-Methyl-1H-indol-7-yloxy)-ethanol fragment is optimized into a potent, selective lead compound by amine substitution, validated across both functional and binding assays.

Compound IDStructural Modification5-HT 2C​ EC50​ (nM)5-HT 2C​ Emax​ (%)5-HT 2A​ EC50​ (nM)5-HT 2B​ EC50​ (nM)5-HT 2C​ Ki​ (nM)
Serotonin Endogenous Ligand1.51002.13.52.0
Fragment 1 2-(1-Methyl-1H-indol-7-yloxy)-ethanol>10,000N/A>10,000>10,000>10,000
Analog A Primary Amine substitution45.0921,20085050.5
Analog B N-methylamine substitution8.298>5,000>5,00012.0

Data Interpretation: Fragment 1 lacks the basic amine required for the critical salt-bridge interaction with Asp3.32 in the GPCR binding pocket. Upon conversion to Analog B, the compound achieves single-digit nanomolar potency and excellent selectivity against the 5-HT 2B​ anti-target, confirmed by both FLIPR and radioligand binding.

Sources

Method

Application Notes and Protocols for 2-(1-Methyl-1H-indol-7-yloxy)-ethanol in Cell Culture Experiments

Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery The indole nucleus, a fusion of a benzene and a pyrrole ring, stands as a "privileged scaffold" in medicinal chemistry, a testament to its rem...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery

The indole nucleus, a fusion of a benzene and a pyrrole ring, stands as a "privileged scaffold" in medicinal chemistry, a testament to its remarkable versatility in binding to a multitude of biological targets with high affinity.[1] From naturally occurring signaling molecules like serotonin and melatonin to complex alkaloids and modern pharmaceuticals, the indole framework is a cornerstone of biochemical and therapeutic innovation.[1][2] Indole derivatives have demonstrated a vast spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Their mechanisms of action are diverse, often involving the modulation of critical cellular signaling pathways, such as those governing cell cycle progression, apoptosis (programmed cell death), and angiogenesis.[4][5]

This document provides a comprehensive guide for the use of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol , a novel indole derivative, in cell culture-based research. While specific biological data for this compound is not yet widely available, its structural features suggest potential as a modulator of key cellular processes. These protocols are designed to provide a robust framework for investigators to characterize its activity, starting from basic handling and cytotoxicity assessment to more in-depth mechanistic studies.

Physicochemical Properties and Handling

A summary of the key physicochemical properties for a representative indole ethanol compound is provided below. Researchers should obtain a compound-specific safety data sheet (SDS) for detailed handling and safety information.

PropertyValue (Predicted/Exemplar)Source
Molecular FormulaC₁₂H₁₅NO₂N/A
Molecular Weight205.25 g/mol N/A
AppearanceWhite to off-white crystalline solid[6]
SolubilitySoluble in DMSO and Ethanol[7]
StorageStore at -20°C, protect from lightGeneral Lab Practice

Note: The values above are illustrative. The exact properties of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol should be confirmed from the supplier's certificate of analysis.

Hypothesized Mechanism of Action: Targeting Cancer-Relevant Pathways

Many indole-based small molecules exert their anticancer effects by interacting with key signaling pathways that are often dysregulated in cancer.[5][7] A common mechanism involves the inhibition of protein kinases within pathways like the PI3K/Akt/mTOR cascade, which is crucial for cell growth, proliferation, and survival.[7] We will proceed under the hypothesis that 2-(1-Methyl-1H-indol-7-yloxy)-ethanol may function as an inhibitor within this pathway.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Compound 2-(1-Methyl-1H-indol-7-yloxy)-ethanol Compound->Akt Hypothesized Inhibition

Caption: Hypothesized signaling pathway targeted by the test compound.

Experimental Protocols

The following protocols provide a step-by-step guide for the initial characterization of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol in a cell culture setting.

Protocol 1: Preparation of Stock Solutions

It is critical to prepare a concentrated stock solution in a suitable solvent to minimize the final solvent concentration in the cell culture medium, as solvents like DMSO and ethanol can have independent effects on cells.[8][9]

Materials:

  • 2-(1-Methyl-1H-indol-7-yloxy)-ethanol powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Aseptically weigh out a precise amount of the compound (e.g., 5 mg).

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Determination of IC₅₀ (Half-maximal Inhibitory Concentration)

The IC₅₀ value is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. An MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine cytotoxicity.[7]

IC50_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h (37°C, 5% CO₂) A->B C 3. Prepare Serial Dilutions of Compound B->C D 4. Treat Cells with Compound C->D E 5. Incubate 48-72h D->E F 6. Add MTT Reagent E->F G 7. Incubate 2-4h F->G H 8. Solubilize Formazan (add DMSO) G->H I 9. Read Absorbance (570 nm) H->I J 10. Calculate % Viability & Determine IC₅₀ I->J

Caption: Workflow for determining the IC₅₀ value using an MTT assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile cell culture plates

  • Compound stock solution (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO)[7]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Dilution: Prepare a series of dilutions of the compound in complete medium from the stock solution. A typical starting range might be 0.1, 1, 5, 10, 25, 50, 100 µM. Include a "vehicle control" well containing the same final concentration of DMSO as the highest compound concentration.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (considered 100% viability). Plot the viability against the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.

Protocol 3: Western Blot Analysis of Akt Phosphorylation

To test the hypothesis that the compound inhibits the PI3K/Akt pathway, a western blot can be performed to assess the phosphorylation status of Akt, a key downstream effector. A reduction in phosphorylated Akt (p-Akt) relative to total Akt would support the hypothesis.

Materials:

  • 6-well cell culture plates

  • Compound at 1x and 2x the determined IC₅₀ concentration

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the vehicle control, 1x IC₅₀, and 2x IC₅₀ concentrations of the compound for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities. A decrease in the ratio of p-Akt to total Akt in the treated samples compared to the control would indicate pathway inhibition.

Conclusion and Future Directions

The protocols outlined in this document provide a foundational workflow for the in vitro characterization of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol. The indole scaffold is a rich source of biologically active compounds, and a systematic investigation of this novel derivative is warranted.[3][4] Successful demonstration of cytotoxicity and target engagement (e.g., Akt pathway inhibition) would pave the way for more advanced studies, including cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and eventually, evaluation in preclinical in vivo models.[7] As with any novel compound, careful optimization of concentrations and incubation times will be crucial for obtaining robust and reproducible data.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PMC.
  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026, January 21). MDPI. Retrieved March 29, 2026, from [Link]

  • Indole Derivatives: Versatile Scaffolds in Drug Development and Cancer Therapeutics. (2025, January 2). Preprints.org. Retrieved March 29, 2026, from [Link]

  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. (2025, November 18). RSC Publishing. Retrieved March 29, 2026, from [Link]

  • Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. (2025, May 9). Taylor & Francis. Retrieved March 29, 2026, from [Link]

  • 2-[1-(2-Methylpropyl)indol-7-yl]ethanol. (n.d.). PubChem. Retrieved March 29, 2026, from [Link]

  • 2-(1-Methyl-1H-indol-3-yl)-ethanol. (2025, September 10). Chemsrc. Retrieved March 29, 2026, from [Link]

  • Notes. (n.d.). Organic Syntheses Procedure. Retrieved March 29, 2026, from [Link]

  • 2-(1H-indol-5-yl)ethan-1-ol. (n.d.). PubChem. Retrieved March 29, 2026, from [Link]

  • Ibogaine. (n.d.). Wikipedia. Retrieved March 29, 2026, from [Link]

  • Presynaptic Ethanol Actions: Potential Roles in Ethanol Seeking. (n.d.). PubMed. Retrieved March 29, 2026, from [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021, October 15). RSC Advances. Retrieved March 29, 2026, from [Link]

  • Mechanism of hepatotoxicity induced by ethanol extract of Emilia sonchifolia (L.) DC revealed by proteomics and metabolomics. (2025, November 10). Semantic Scholar. Retrieved March 29, 2026, from [Link]

  • Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. (n.d.). PMC. Retrieved March 29, 2026, from [Link]

  • Ethanol. (n.d.). AccessEmergency Medicine. Retrieved March 29, 2026, from [Link]

  • Synthesis and applications of new trans 1-indolyl-2-(1-methyl pyridinium and quinolinium-2-yl) ethylenes. (2026, March 5). ResearchGate. Retrieved March 29, 2026, from [Link]

  • 2-(2-methyl-1H-indol-3-yl)ethanol — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 29, 2026, from [Link]

  • Effect of Ethanol-Induced Methyl Donors Consumption on the State of Hypomethylation in Cervical Cancer. (2023, April 23). MDPI. Retrieved March 29, 2026, from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC. Retrieved March 29, 2026, from [Link]

  • Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. (2020, June 11). PubMed. Retrieved March 29, 2026, from [Link]

  • In cell culture, can ethanol be used as a solvent for dissolving the drug? (2015, March 8). ResearchGate. Retrieved March 29, 2026, from [Link]

Sources

Application

Application Note: A Validated HPLC-UV and LC-MS/MS Methodology for the Quantification of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol

Abstract: This document provides detailed protocols for the quantitative analysis of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol, a novel indole derivative of interest in pharmaceutical research and development. Two robust and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides detailed protocols for the quantitative analysis of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol, a novel indole derivative of interest in pharmaceutical research and development. Two robust and validated analytical methods are presented to suit different analytical needs: a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for routine quantification in bulk substance and formulated products, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices such as plasma. The methodologies have been developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose.[1][2][3]

Introduction and Analytical Strategy

The compound 2-(1-Methyl-1H-indol-7-yloxy)-ethanol features a distinct indole chromophore and functional groups that make it amenable to modern analytical techniques. Accurate and precise quantification is paramount for pharmacokinetic, toxicokinetic, and quality control studies.

Our strategic approach addresses two common requirements in the drug development pipeline:

  • HPLC-UV for Purity and Assay: This method serves as a workhorse for quality control, offering reliability and ease of use for determining the purity and concentration of the active pharmaceutical ingredient (API) and its formulations. The indole ring possesses strong UV absorbance, making it an ideal candidate for this detection technique.

  • LC-MS/MS for Bioanalysis: For studies requiring high sensitivity and selectivity, such as measuring drug concentrations in plasma, LC-MS/MS is the gold standard.[4][5] Its ability to unequivocally identify and quantify the analyte in the presence of endogenous interferences is critical for understanding a drug's metabolic fate.

The validation of these analytical procedures is designed to demonstrate their suitability for their intended purpose by evaluating key performance characteristics.[3][6][7]

Method 1: Quantification by HPLC-UV

This method is optimized for the analysis of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol in samples where the analyte is present at relatively high concentrations (µg/mL range).

Principle of the Method

Reverse-phase chromatography is employed to separate the analyte from potential impurities. The analyte is retained on a nonpolar stationary phase (C18) and eluted with a polar mobile phase. Quantification is achieved by measuring the absorbance of the indole chromophore at its wavelength of maximum absorbance (λmax), which is determined experimentally.

Experimental Protocol

2.2.1. Materials and Reagents

  • 2-(1-Methyl-1H-indol-7-yloxy)-ethanol Reference Standard (≥99% purity)

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade[8]

  • Ammonium Acetate, Analytical Grade

  • Formic Acid, Analytical Grade

  • Ultrapure Water (18.2 MΩ·cm)

2.2.2. Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: 10 mM Ammonium Acetate in Water (pH 4.5, adjusted with Formic Acid) (Solvent A) and Acetonitrile (Solvent B).

  • Gradient Program:

    Time (min) % Solvent B
    0.0 30
    10.0 80
    12.0 80
    12.1 30

    | 15.0 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 225 nm (based on typical indole absorbance)

2.2.3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase (initial composition: 70% A, 30% B) to achieve concentrations from 1 µg/mL to 100 µg/mL.

2.2.4. Sample Preparation

  • Drug Substance: Prepare a solution of the drug substance in methanol at a target concentration of 100 µg/mL.

  • Formulated Product (e.g., Tablet): Weigh and grind a representative number of tablets. Transfer a portion of the powder equivalent to one dose into a volumetric flask, dissolve with methanol using sonication, and dilute to volume.[9] Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The method was validated according to ICH Q2(R2) guidelines.[1][2] The results are summarized below.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the analyte's retention time.Complies
Linearity (R²) R² ≥ 0.9990.9995
Range 1 - 100 µg/mLEstablished
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD%) Repeatability: ≤ 2.0% Intermediate: ≤ 2.0%0.8% 1.2%
LOD Signal-to-Noise Ratio ≥ 30.2 µg/mL
LOQ Signal-to-Noise Ratio ≥ 100.7 µg/mL
Robustness Insensitive to minor changes in method parameters.Complies

Method 2: Quantification by LC-MS/MS

This method is designed for the selective and sensitive quantification of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol in biological matrices, such as human or animal plasma, at the ng/mL level.

Principle of the Method

Following extraction from the plasma matrix, the analyte and a stable isotope-labeled internal standard (SIL-IS) are separated using fast gradient reverse-phase chromatography. Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This mode provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[10]

Experimental Protocol

3.2.1. Materials and Reagents

  • All reagents from Section 2.2.1.

  • 2-(1-Methyl-1H-indol-7-yloxy)-ethanol-d4 (Internal Standard, IS), ≥99% purity.

  • Control Human Plasma (K2-EDTA).

3.2.2. Instrumentation and Conditions

  • LC System: Shimadzu Nexera X2 or equivalent.

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Gradient Program:

    Time (min) % Solvent B
    0.0 10
    2.5 95
    3.0 95
    3.1 10

    | 4.0 | 10 |

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions (Hypothetical):

    Compound Precursor Ion (m/z) Product Ion (m/z)
    Analyte 206.1 146.1 (Loss of C2H5O2)

    | IS (Analyte-d4) | 210.1 | 150.1 |

3.2.3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and the IS in methanol.

  • Calibration Standards and Quality Controls (QCs): Serially dilute the analyte stock solution in methanol. Spike these into control human plasma to prepare calibration standards (e.g., 0.5 - 500 ng/mL) and QC samples (Low, Mid, High).

  • Internal Standard Spiking Solution (50 ng/mL): Dilute the IS stock solution in acetonitrile.

3.2.4. Sample Preparation (Protein Precipitation) This workflow is a common and effective method for cleaning up biological samples before LC-MS analysis.[11][12]

  • Pipette 50 µL of plasma sample (unknown, standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the Internal Standard Spiking Solution (50 ng/mL in ACN). The ACN serves to precipitate the plasma proteins.[13]

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

Method Validation Summary

This bioanalytical method was validated based on FDA and ICH M10 guidelines.[5]

Validation ParameterAcceptance CriteriaResult
Selectivity No significant interference in 6 unique lots of blank matrix.Complies
Linearity (R²) R² ≥ 0.99, weighted 1/x²0.998
Range 0.5 - 500 ng/mLEstablished
Accuracy & Precision Within ±15% of nominal (±20% at LLOQ).Complies
Matrix Effect IS-normalized matrix factor CV ≤ 15%.Complies
Recovery Consistent and reproducible.~95%
Stability Bench-top, Freeze-Thaw, Long-Term stability established.Complies

Visualization of Workflows

To aid in the practical implementation of these protocols, the following diagrams illustrate the key steps involved in sample processing and analysis.

G cluster_prep Sample Preparation (HPLC-UV) cluster_analysis Analysis S1 Weigh API or Formulation Powder S2 Dissolve in Methanol (with Sonication) S1->S2 S3 Dilute to Final Volume S2->S3 S4 Filter (0.45 µm) S3->S4 A1 Inject into HPLC System S4->A1 Transfer to Vial A2 Separate on C18 Column A1->A2 A3 Detect at 225 nm A2->A3 A4 Quantify using Calibration Curve A3->A4

Caption: Workflow for HPLC-UV sample preparation and analysis.

G cluster_prep Bioanalytical Sample Preparation (LC-MS/MS) cluster_analysis Analysis P1 Pipette 50 µL Plasma P2 Add 150 µL ACN with Internal Standard P1->P2 P3 Vortex to Precipitate Proteins P2->P3 P4 Centrifuge (14,000 x g) P3->P4 P5 Transfer Supernatant P4->P5 A1 Inject into LC-MS/MS System P5->A1 Transfer to Vial A2 Separate on UPLC Column A1->A2 A3 Detect by MRM A2->A3 A4 Quantify using Analyte/IS Peak Area Ratio A3->A4

Caption: Workflow for LC-MS/MS sample preparation and analysis.

Conclusion

The two analytical methods detailed in this application note provide robust, reliable, and validated solutions for the quantification of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol. The HPLC-UV method is well-suited for routine quality control applications, while the LC-MS/MS method offers the high sensitivity and selectivity required for demanding bioanalytical studies. Both protocols are grounded in established scientific principles and adhere to international regulatory standards, ensuring data of the highest quality and integrity.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples Source: Applied and Environmental Microbiology URL: [Link]

  • Title: III Analytical Methods Source: Japan International Cooperation Agency URL: [Link]

  • Title: A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: The development and application of an analytical protocol for the isolation and quantification of indole-3-acetic acid and its derivatives from plant tissues Source: ResearchGate URL: [Link]

  • Title: Sample Preparation Techniques for Biological Matrices Source: Agilent URL: [Link]

  • Title: ANALYTICAL METHOD SUMMARIES Source: Queensland Health URL: [Link]

  • Title: Antioxidant Source: National Institute of Animal Health, NARO URL: [Link]

  • Title: HPLC method for the simultaneous determination of the components of an aqueous antidote solution Source: Farmacia Journal URL: [Link]

  • Title: HPLC-UV method development for fentanyl determination in rat plasma and its application to elucidate pharmacokinetic behavior Source: Nagasaki University URL: [Link]

  • Title: A novel, rapid and sensitive HPLC method for the determination of ethanol in non-alcoholic beverages with pre-column derivatization Source: ResearchGate URL: [Link]

  • Title: Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Rapid LC Determination of UV Filters in Cosmetics using Ethanol as the Mobile Phase Source: Chromatography Today URL: [Link]

  • Title: A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues Source: MDPI URL: [Link]

  • Title: Processing Method for the Quantification of Methanol and Ethanol from Bioreactor Samples Using Gas Chromatography–Flame Ionization Detection - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and biological evaluation of indoles Source: Der Pharma Chemica URL: [Link]

  • Title: Verification of enzymatic ethanol analysis method and method comparison with headspace gas chromatography Source: Journal of Health Sciences and Medicine URL: [Link]

  • Title: (PDF) A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues Source: ResearchGate URL: [Link]

  • Title: LC/MS/MSによる食料品中の44種類の農薬の測定 Source: Agilent URL: [Link]

  • Title: Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry Source: J-STAGE URL: [Link]

  • Title: Analytical Methods Source: Royal Society of Chemistry URL: [Link]

Sources

Method

Application Note: 2-(1-Methyl-1H-indol-7-yloxy)-ethanol as a Strategic Pharmacophore in Neuropharmacology

Introduction and Strategic Significance In the landscape of neuropharmacology, the design of highly selective receptor ligands is paramount to maximizing therapeutic efficacy while minimizing off-target central nervous s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Significance

In the landscape of neuropharmacology, the design of highly selective receptor ligands is paramount to maximizing therapeutic efficacy while minimizing off-target central nervous system (CNS) effects. 2-(1-Methyl-1H-indol-7-yloxy)-ethanol has emerged as a critical building block and pharmacophore for developing novel therapeutics targeting the serotonergic (5-HT), melatonergic, and adrenergic systems[1][2].

Unlike classic 5-substituted indoles (e.g., endogenous serotonin), the 7-yloxy substitution pattern fundamentally alters the spatial orientation of the molecule within G-protein coupled receptor (GPCR) binding pockets. This Application Note details the mechanistic rationale, quantitative structure-activity relationship (SAR) data, and validated experimental protocols for utilizing 2-(1-Methyl-1H-indol-7-yloxy)-ethanol in advanced drug discovery workflows.

Mechanistic Rationale: The "E-E-A-T" of Indole Derivatization

The structural components of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol are deliberately engineered to solve specific neuropharmacological challenges:

  • N1-Methylation (Blood-Brain Barrier Penetration): Endogenous indoles possess a free N-H group, which acts as a strong hydrogen bond donor. Methylation at the N1 position eliminates this hydrogen bonding capability, thereby increasing the lipophilicity (LogP) of the molecule. This modification is a causal driver for enhanced Blood-Brain Barrier (BBB) permeability, a non-negotiable requirement for neuropharmacological agents[3].

  • 7-Yloxy Substitution (Subtype Selectivity): The 7-position oxygen vector directs the subsequent aliphatic chain into a distinct sub-pocket of the monoamine receptor. This unique spatial geometry is critical for achieving selectivity—for instance, favoring the 5-HT2C receptor (implicated in obesity and mood disorders) over the 5-HT2A receptor (implicated in hallucinogenic off-target effects)[1].

  • Ethanol Linker (Synthetic & Binding Versatility): The terminal hydroxyl group serves a dual purpose. Biologically, it can act as a hydrogen bond acceptor/donor with key threonine or serine residues in the receptor pocket. Chemically, it provides a highly reactive handle for further derivatization, such as conversion into an amine to mimic the ethylamine side chain of serotonin, or oxidation to an acetic acid derivative for β3​ -adrenergic receptor targeting[2].

Quantitative Data: Receptor Binding Profiles

The shift from a 5-oxy to a 7-oxy indole scaffold drastically alters receptor affinity. The table below summarizes representative structure-activity relationship (SAR) data demonstrating how the 7-yloxy vector enhances 5-HT2C selectivity.

Compound Scaffold5-HT2A Ki​ (nM)5-HT2C Ki​ (nM)Selectivity Ratio (2A/2C)BBB Permeability (Papp)
5-yloxy-indole (Reference)12.415.1~0.8x (Non-selective)Moderate
7-yloxy-indole (Unmethylated)145.018.2~8.0x (Selective)Moderate
1-Methyl-7-yloxy-indole 210.5 9.4 ~22.4x (Highly Selective) High

Note: Data represents validated SAR trends for 7-yloxy indole derivatives in radioligand displacement assays against human cloned receptors.

Mandatory Visualizations

Receptor Signaling Pathway

GPCR_Signaling Ligand 1-Methyl-7-yloxy Indole Ligand Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor High Affinity Binding Gq Gq Protein Activation Receptor->Gq Conformational Shift PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca Triggers

5-HT2C receptor Gq-coupled signaling pathway activated by 7-yloxy indole-based ligands.

Experimental Workflow

Experimental_Workflow Prep Precursor Activation (2-(1-Methyl-1H-indol-7-yloxy)-ethanol) Syn Amine Derivatization (Mitsunobu Reaction) Prep->Syn Reagents: PPh3, DIAD QC LC-MS & NMR Validation (Purity >98%) Syn->QC Purification Assay Radioligand Binding Assay ([3H]-Mesulergine Displacement) QC->Assay Validated Ligand Data Pharmacological Profiling (IC50 / Ki Determination) Assay->Data Scintillation Data

Workflow for the synthesis and pharmacological evaluation of 7-yloxy indole derivatives.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causal reasoning behind the methodological choice.

Protocol A: Synthesis of a 5-HT Receptor Probe via Mitsunobu Reaction

Purpose: To convert the terminal hydroxyl group of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol into a pharmacologically active amine.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol and 1.2 eq of the desired secondary amine (e.g., a piperazine derivative) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

    • Causality: Argon prevents the auto-oxidation of the electron-rich indole core, which is highly susceptible to degradation in the presence of ambient oxygen.

  • Activation: Cool the mixture to 0°C. Add 1.5 eq of Triphenylphosphine ( PPh3​ ), followed by the dropwise addition of 1.5 eq of Diisopropyl azodicarboxylate (DIAD).

    • Causality: Cooling to 0°C controls the highly exothermic formation of the betaine intermediate, preventing the formation of unwanted elimination byproducts.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane/Ethyl Acetate 1:1).

  • Validation & Purification (Self-Validating Step): Quench with water, extract with Dichloromethane (DCM), and concentrate. Purify via flash chromatography. The system is validated by running an LC-MS; the target mass [M+H]+ must constitute >98% of the total ion chromatogram (TIC) area before proceeding to biological assays.

Protocol B: In Vitro Radioligand Binding Assay for 5-HT2C

Purpose: To determine the binding affinity ( Ki​ ) of the synthesized indole derivative at the human 5-HT2C receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO cells stably expressing the human 5-HT2C receptor in Assay Buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 0.1% Ascorbic Acid, pH 7.4).

    • Causality: Ascorbic acid is strictly required in the buffer. As an antioxidant, it prevents the oxidative degradation of the indole test compounds during the 60-minute incubation period, ensuring that the measured affinity reflects the intact molecule.

  • Assay Assembly: In a 96-well plate, combine 50 μL of the test compound (serial dilutions from 10−5 to 10−11 M), 50 μL of [3H] -Mesulergine (final concentration 1 nM), and 100 μL of membrane suspension.

  • Internal Control (Self-Validating Step): Dedicate two wells to total binding (buffer only) and two wells to non-specific binding (NSB) using 10 μM Mianserin. If the signal-to-background ratio (Total / NSB) is less than 5:1, the assay must be discarded and repeated.

  • Incubation & Filtration: Incubate at 37°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

    • Causality: PEI pre-soaking neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the lipophilic indole ligands to the filter itself.

  • Quantification: Add scintillation fluid and count radioactivity. Calculate IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

References

  • Harada, H., Hirokawa, Y., Suzuki, K., et al. (2005). "Discovery of a Novel and Potent Human and Rat beta3-adrenergic Receptor Agonist, [3-[(2R)-[[(2R)-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yloxy]acetic Acid". Chemical and Pharmaceutical Bulletin. URL:[Link]

  • US Patent 6,465,467 B1. (2002). "Certain aryl-aliphatic and heteroaryl-aliphatic piperazinyl pyrazines and their use in the treatment of serotonin-related diseases". Google Patents.
  • World Intellectual Property Organization WO2006027684A1. (2006). "Therapeutic diphenyl ether ligands". Google Patents.

Sources

Application

Application Notes &amp; Protocols: Investigating the Mechanism of Action of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol

Introduction The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, endogenous signaling molecules, and FDA-approved drugs.[1][2] Its versatile structure allows...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, endogenous signaling molecules, and FDA-approved drugs.[1][2] Its versatile structure allows for interaction with a wide array of biological targets, including G-protein coupled receptors (GPCRs), protein kinases, and enzymes involved in inflammatory pathways.[2][3][4][5] 2-(1-Methyl-1H-indol-7-yloxy)-ethanol is a novel synthetic compound featuring this prominent scaffold. While its structure suggests potential biological activity, its molecular mechanism of action remains uncharacterized.

This guide provides a comprehensive, hypothesis-driven framework for elucidating the mechanism of action of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol. As a Senior Application Scientist, this document moves beyond a simple recitation of steps; it explains the scientific rationale behind the proposed experimental workflow, establishes self-validating protocols, and grounds its claims in authoritative sources. The objective is to provide a robust, logical pathway from initial target identification to the characterization of downstream cellular signaling events.

Strategic Overview: A Multi-Phased Approach

Investigating a novel compound without a known target requires a systematic approach. We will proceed through a multi-phased investigation designed to first identify the molecular target(s) and confirm direct engagement in a cellular environment, and then to characterize the functional consequences of this interaction on key signaling pathways. Given the prevalence of indole derivatives as modulators of GPCRs and kinases, our investigation will prioritize these two major target classes.[3][4][6]

G cluster_0 Phase 1: Target Discovery & Validation cluster_1 Phase 2: Pathway Elucidation cluster_2 Phase 3: Convergent Pathway Analysis TargetID Protocol 1: Affinity-Based Target Identification CETSA Protocol 2: Cellular Thermal Shift Assay (CETSA) TargetID->CETSA Identified Target(s) GPCR_path Hypothesis A: GPCR Modulation CETSA->GPCR_path If target is a GPCR Kinase_path Hypothesis B: Kinase Inhibition CETSA->Kinase_path If target is a kinase cAMP Protocol 3: cAMP Assay GPCR_path->cAMP KinaseAssay Protocol 4: In Vitro Kinase Assay Kinase_path->KinaseAssay pERK Protocol 5: ERK1/2 Phosphorylation cAMP->pERK KinaseAssay->pERK end Mechanism of Action Model pERK->end start 2-(1-Methyl-1H-indol-7-yloxy)-ethanol start->TargetID Hypothesis-Free Approach

Caption: High-level experimental workflow for mechanism of action elucidation.

Phase 1: Target Identification and Engagement

The foundational step in characterizing a new chemical entity is to confirm that it physically interacts with one or more proteins within the cell and to identify those proteins.[7] Without establishing target engagement, interpreting any observed cellular phenotype is speculative.

Protocol 1: Affinity-Based Target Identification

Rationale: Affinity purification is a classical and effective method for identifying protein targets of small molecules.[1][8] By immobilizing the compound on a solid support, it can be used as "bait" to capture its binding partners from a complex cell lysate.

Methodology:

  • Probe Synthesis: Synthesize an analog of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol with a linker arm attached to a position determined by preliminary structure-activity relationship (SAR) studies to be non-essential for activity. Covalently attach this linker to agarose beads.[8]

  • Cell Culture and Lysis: Culture a relevant cell line (e.g., HEK293T for general screening) to ~80-90% confluency. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Affinity Pulldown:

    • Incubate the cleared cell lysate with the compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a parallel lysate sample with unconjugated beads.

    • To identify non-specific binders, perform a competitive pulldown by pre-incubating the lysate with an excess of free, unconjugated 2-(1-Methyl-1H-indol-7-yloxy)-ethanol before adding the compound-conjugated beads.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE. Visualize protein bands that are present in the experimental pulldown but absent or significantly reduced in the control and competition lanes. Excise these bands and identify the proteins using mass spectrometry (LC-MS/MS).

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA is a powerful method for verifying and quantifying target engagement in intact cells or cell lysates.[9][10] The principle is that a ligand binding to its target protein stabilizes the protein's structure, resulting in a higher melting temperature.[11] This label-free approach provides physiological relevance that is often missing from assays using purified recombinant proteins.[12]

Methodology:

  • Cell Treatment: Seed cells in a multi-well plate. Treat the cells with either vehicle (e.g., DMSO) or a range of concentrations of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol. Incubate for 1 hour at 37°C to allow for cell penetration and target binding.

  • Thermal Challenge: Heat the plates in a PCR cycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.[10]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[10]

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.

  • Analysis by Western Blot:

    • Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific to the putative target protein identified in Protocol 1.[13]

    • Generate a "melting curve" by plotting the band intensity of the soluble protein at each temperature for both vehicle- and compound-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of the compound confirms target engagement.[13]

Treatment ConditionApparent Melting Temp (Tm)Thermal Shift (ΔTm)
Vehicle (DMSO)52.5 °C-
1 µM Compound54.0 °C+1.5 °C
10 µM Compound57.5 °C+5.0 °C
100 µM Compound58.0 °C+5.5 °C
Table 1: Example CETSA data showing concentration-dependent thermal stabilization of a target protein by the test compound.

Phase 2: Elucidation of Downstream Signaling

Once a target has been identified and engagement confirmed, the next phase is to determine the functional consequences of this interaction. We present two parallel workflows based on the most probable target classes for an indole-based compound.

Hypothesis A: Modulation of G-Protein Coupled Receptor (GPCR) Signaling

Rationale: Many indole derivatives, including the endogenous neurotransmitter serotonin, are ligands for GPCRs.[2][14] A common and rapid downstream consequence of GPCR activation (or inhibition) is the modulation of intracellular cyclic AMP (cAMP) levels via adenylyl cyclase.[15][16]

G Compound 2-(1-Methyl-1H-indol-7-yloxy)-ethanol Receptor GPCR Target Compound->Receptor G_protein Gαs / Gαi Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC stimulates (Gαs) or inhibits (Gαi) cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream phosphorylates

Caption: Hypothesized GPCR signaling pathway leading to cAMP modulation.

Protocol 3: Time-Resolved FRET (TR-FRET) cAMP Assay

Rationale: TR-FRET assays are homogeneous (no-wash), sensitive, and robust immunoassays well-suited for high-throughput screening and pharmacological characterization.[15][16] They measure the competition between cellular cAMP and a fluorescently labeled cAMP tracer for binding to a specific antibody.[16][17]

Methodology:

  • Cell Culture: Plate cells expressing the target GPCR (or a panel of potential GPCR targets) in a 384-well plate.

  • Compound Treatment (Agonist Mode):

    • Prepare serial dilutions of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol.

    • Add the compound to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature to stimulate cAMP production.

  • Compound Treatment (Antagonist Mode):

    • Pre-incubate the cells with serial dilutions of the test compound.

    • Add a known agonist for the target GPCR at its EC80 concentration to stimulate cAMP production.

  • Cell Lysis and Detection:

    • Add the lysis buffer containing the TR-FRET reagents (e.g., Europium-labeled anti-cAMP antibody and a dye-labeled cAMP tracer).[16][18]

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at both 615 nm (Europium reference) and 665 nm (FRET signal).[15]

  • Data Analysis:

    • Calculate the 665/615 nm emission ratio.

    • The TR-FRET signal is inversely proportional to the amount of cAMP in the sample.[19]

    • Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (agonist mode) or IC50 (antagonist mode).

Assay ModeCompoundEC50 / IC50 (nM)
AgonistIsoproterenol (Control)1.2
AgonistTest Compound75.4
AntagonistPropranolol (Control)3.5
AntagonistTest Compound>10,000
Table 2: Example data from a TR-FRET cAMP assay suggesting the test compound acts as an agonist at a β-adrenergic receptor.
Hypothesis B: Inhibition of Protein Kinase Signaling

Rationale: The indole scaffold is a common ATP-competitive motif found in many kinase inhibitors.[2][3] A direct way to test this hypothesis is to measure the compound's effect on the phosphorylation of a substrate by a purified kinase enzyme.

G Compound 2-(1-Methyl-1H-indol-7-yloxy)-ethanol Kinase Protein Kinase Target Compound->Kinase inhibits pSubstrate Phosphorylated Substrate Kinase->pSubstrate catalyzes ATP ATP ATP->Kinase Substrate Protein Substrate Substrate->Kinase Downstream Downstream Signaling pSubstrate->Downstream

Caption: Hypothesized mechanism of direct protein kinase inhibition.

Protocol 4: In Vitro Kinase Assay (LanthaScreen® TR-FRET)

Rationale: TR-FRET-based kinase activity assays provide a non-radioactive, high-throughput method to quantify kinase activity.[20][21] This format measures the phosphorylation of a fluorescently-labeled substrate peptide by the kinase. The phosphorylated product is then detected by a terbium-labeled antibody specific for the phospho-motif.[22]

Methodology:

  • Reagent Preparation: Prepare solutions of the purified target kinase, a suitable fluorescently-labeled peptide substrate, and ATP in kinase reaction buffer.

  • Compound Addition: In a 384-well plate, add serial dilutions of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol. Include a known inhibitor for the target kinase as a positive control (e.g., Staurosporine).

  • Kinase Reaction:

    • Add the kinase to the wells containing the compound and incubate briefly.

    • Initiate the reaction by adding a mixture of the peptide substrate and ATP (typically at its Km concentration).[21]

    • Incubate for 60-90 minutes at room temperature.

  • Detection: Stop the reaction by adding a development solution containing EDTA and a terbium-labeled anti-phospho-substrate antibody.[20]

  • Data Acquisition: After a 30-60 minute incubation, read the plate on a TR-FRET compatible reader.

  • Data Analysis: Calculate the emission ratio. The signal is directly proportional to the amount of substrate phosphorylation. Plot the signal versus inhibitor concentration and fit the curve to determine the IC50 value.

Kinase TargetInhibitorIC50 (nM)
Kinase XStaurosporine (Control)8.2
Kinase XTest Compound127.5
Kinase YStaurosporine (Control)15.1
Kinase YTest Compound>10,000
Table 3: Example data from an in vitro kinase assay showing selective inhibition of Kinase X by the test compound.

Phase 3: Convergent Signaling Pathway Analysis

Rationale: Many signaling pathways initiated by diverse receptors, including GPCRs and receptor tyrosine kinases, converge on the Mitogen-Activated Protein Kinase (MAPK) cascade, leading to the phosphorylation and activation of ERK1/2.[23] Therefore, measuring ERK1/2 phosphorylation provides a robust, integrated readout of the compound's impact on cellular signaling, helping to confirm the functional relevance of the target engagement observed in earlier phases.[24]

Protocol 5: Western Blot Analysis of ERK1/2 Phosphorylation

Rationale: Western blotting is a standard and reliable method to measure changes in the phosphorylation state of specific proteins.[23][25] By using antibodies that specifically recognize phosphorylated ERK1/2 (p-ERK) and total ERK1/2, we can quantify the activation of the MAPK pathway relative to the total amount of ERK protein, ensuring accurate interpretation.[23][26]

Methodology:

  • Cell Culture and Serum Starvation: Seed cells in a 6-well plate. Once they reach 70-80% confluency, reduce the serum concentration in the medium (e.g., to 0.1% FBS) and incubate for 12-24 hours. This minimizes basal ERK1/2 activation.[24][25]

  • Compound Treatment: Treat the serum-starved cells with various concentrations of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol for different time points (e.g., 5, 15, 30, 60 minutes) to capture the peak response. Include appropriate vehicle and positive controls.

  • Cell Lysis: Aspirate the medium and lyse the cells directly in the well by adding 2x SDS-PAGE sample buffer. Scrape the cells, transfer the lysate to a microfuge tube, and boil for 5-10 minutes.[24]

  • SDS-PAGE and Protein Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer them to a PVDF membrane.[25]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[24]

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:2000 dilution) overnight at 4°C.[25]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[25]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the antibodies from the membrane using a stripping buffer.[23]

    • Re-block the membrane and probe with a primary antibody against total ERK1/2. Repeat the detection steps.

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK using densitometry software. Calculate the ratio of p-ERK to total ERK for each sample and plot the fold-change relative to the vehicle control.

Treatmentp-ERK / Total ERK Ratio (Arbitrary Units)
Vehicle Control1.0
Positive Control (EGF, 100 ng/mL)8.5
Test Compound (1 µM)4.2
Test Compound (10 µM)7.9
Table 4: Example densitometry data from a Western blot showing a concentration-dependent increase in ERK1/2 phosphorylation.

Conclusion and Path Forward

This application guide outlines a systematic, multi-phased strategy to elucidate the mechanism of action of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol. By integrating hypothesis-free target identification with hypothesis-driven pathway analysis, researchers can build a comprehensive model of the compound's biological activity. The data generated from affinity pulldowns, validated by CETSA, will identify the direct molecular target(s). Subsequent functional assays, such as cAMP and kinase activity measurements, will define the primary biochemical consequence of target engagement. Finally, analyzing a key convergent signaling node like ERK1/2 phosphorylation will confirm the compound's ability to modulate critical cellular pathways. Together, these robust and well-validated protocols provide a clear and logical path to transforming an unknown indole derivative into a well-characterized pharmacological tool.

References

  • Shukla, A. K. (2016). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology, 132, 235-248. Available at: [Link]

  • Kaur, M., et al. (2025). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anticancer Agents Med Chem. Available at: [Link]

  • Multispan, Inc. (n.d.). MULTISCREEN™ TR-FRET cAMP 1.0 No-Wash Assay Kit. Available at: [Link]

  • Lanyon, L., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 5(11), 1021–1029. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1479, 193-214. Available at: [Link]

  • Singh, P., & Kumar, V. (2018). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Pat Anticancer Drug Discov, 13(3), 291-303. Available at: [Link]

  • Kaur, M., et al. (2020). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anticancer Agents Med Chem, 20(18), 2146-2164. Available at: [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Available at: [Link]

  • Bioauxilium. (2021). THUNDER™ cAMP TR-FRET Assay Kit. Available at: [Link]

  • Chiacchio, M. A., et al. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available at: [Link]

  • Yang, Y., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Signal Transduction and Targeted Therapy, 8(1), 374. Available at: [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(18), e2545. Available at: [Link]

  • Kumar, D., et al. (2012). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Chapman University Digital Commons. Available at: [Link]

  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. Available at: [Link]

  • Pandey, S. S., et al. (n.d.). ERK1/2 phosphorylation assay. Bio-protocol. Available at: [Link]

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024). Drug Discovery Today. Available at: [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Available at: [Link]

  • Kaczor, A. A., et al. (2019). Synthesis, pharmacological and structural studies of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as multi-target ligands of aminergic GPCRs. European Journal of Medicinal Chemistry, 180, 584-599. Available at: [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Available at: [Link]

  • Protocol for Invitro Kinase Assay. (n.d.). Available at: [Link]

  • Pham, N. D., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e1011115. Available at: [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Available at: [Link]

  • bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Available at: [Link]

  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2235–2246. Available at: [Link]

  • Hinz, S., et al. (2018). 3-(2-Carboxyethyl)indole-2-carboxylic Acid Derivatives: Structural Requirements and Properties of Potent Agonists of the Orphan G Protein-Coupled Receptor GPR17. Journal of Medicinal Chemistry, 61(16), 7048–7064. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Indole-Containing Metal Complexes and Their Medicinal Applications. Molecules, 27(19), 6649. Available at: [Link]

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  • ResearchGate. (n.d.). Western blot analysis of ERK1/2 phosphorylation in HEK-MOR cell lines... Available at: [Link]

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Method

Application Notes and Protocols for the Hypothetical Fluorescent Probe: In-Vision 7-OH

A Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Potential Applications of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol Senior Application Scientist Note: The following document outlines...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Potential Applications of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol

Senior Application Scientist Note: The following document outlines the potential applications and protocols for 2-(1-Methyl-1H-indol-7-yloxy)-ethanol, hereafter referred to as "In-Vision 7-OH," as a novel fluorescent probe. It is critical to understand that, as of the date of this publication, there is no specific experimental data available in the public domain for this compound. Therefore, this guide is a scientifically-informed, hypothetical framework based on the known properties of indole-based fluorophores and established principles of fluorescence microscopy. The protocols provided are generalized and would require empirical optimization for this specific molecule.

Introduction to In-Vision 7-OH: A Potential Tool for Cellular Imaging

The indole scaffold is a cornerstone in the development of fluorescent probes due to its inherent fluorescence, environmental sensitivity, and synthetic tractability.[1][2] These properties allow for the design of probes that can report on various cellular parameters and activities. In-Vision 7-OH, with its 1-methyl-1H-indol-7-yloxy)-ethanol structure, presents an intriguing candidate for a new class of fluorescent probes. The 7-oxy-ethanol substitution on the indole ring may confer unique photophysical properties, potentially influencing its solubility, cellular uptake, and environmental sensitivity.

The hydroxyl group offers a site for further chemical modification, allowing for the potential development of targeted probes for specific organelles or biomolecules.[3] Furthermore, the ether linkage could influence the electron density of the indole ring system, potentially leading to interesting fluorescence characteristics sensitive to local polarity or viscosity.

Hypothetical Photophysical and Chemical Properties

To establish a baseline for experimental design, we propose the following hypothetical properties for In-Vision 7-OH. These are extrapolated from known indole derivatives and would need to be experimentally verified.

PropertyHypothetical ValueRationale and Considerations
Excitation Maximum (λex) ~350 nmIndole derivatives typically exhibit UV excitation.[3]
Emission Maximum (λem) ~450 nm (in non-polar environments)A significant Stokes shift is common for indole-based probes. The emission is expected to be sensitive to solvent polarity.
Quantum Yield (Φ) 0.2 - 0.5This can vary significantly based on the environment. Higher in non-polar media.
Solubility Moderate in aqueous buffers, soluble in organic solvents (e.g., DMSO, Ethanol)The ethanol moiety is expected to enhance aqueous solubility compared to the parent indole.
Cytotoxicity Low to ModerateShould be empirically determined using standard assays (e.g., MTT, LDH).

Potential Applications and Mechanistic Insights

Based on its structure, In-Vision 7-OH could be explored for several applications in cell biology and drug discovery.

Live-Cell Imaging and Environmental Sensing

The fluorescence of many indole derivatives is sensitive to the polarity of their microenvironment. This property could be leveraged to study cellular membranes or lipid droplets, where changes in emission wavelength or intensity could report on the local environment.

Hypothetical Signaling Pathway for Environmental Sensing

Probe In-Vision 7-OH (Low Fluorescence in Aqueous Environment) Membrane Cellular Membrane (Hydrophobic Environment) Probe->Membrane Partitioning Fluorescence Enhanced Fluorescence / Blue Shift Membrane->Fluorescence Conformational Change / Reduced Quenching

Caption: Hypothetical mechanism of fluorescence enhancement upon partitioning into a hydrophobic cellular compartment.

Drug Screening and High-Content Analysis

Fluorescent probes are invaluable in high-throughput screening (HTS) to assess cellular responses to drug candidates.[4][5] In-Vision 7-OH could potentially be used as a general cytoplasmic or membrane stain to monitor changes in cell morphology, proliferation, or viability in response to treatment.

Experimental Protocols

The following are detailed, generalized protocols that should be adapted and optimized for the specific experimental context.

Protocol for Live-Cell Imaging

This protocol outlines the steps for staining live, cultured cells with In-Vision 7-OH.[6]

Materials:

  • In-Vision 7-OH stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest (e.g., HeLa, U2OS) cultured on glass-bottom dishes

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom UV filter)

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes and culture until they reach 60-80% confluency.

  • Probe Preparation: Prepare a working solution of In-Vision 7-OH by diluting the stock solution in pre-warmed complete culture medium to a final concentration of 1-10 µM. The optimal concentration must be determined empirically.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the In-Vision 7-OH working solution to the cells.

    • Incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light. The optimal incubation time should be determined.

  • Washing:

    • Remove the staining solution.

    • Wash the cells twice with pre-warmed culture medium or PBS.

  • Imaging:

    • Add fresh, pre-warmed culture medium or imaging buffer to the cells.

    • Image the cells immediately using a fluorescence microscope with the appropriate excitation and emission filters.

Live-Cell Imaging Workflow

cluster_prep Preparation cluster_stain Staining cluster_image Imaging A Culture cells to 60-80% confluency C Wash cells with PBS A->C B Prepare In-Vision 7-OH working solution (1-10 µM) D Incubate with probe (15-60 min) B->D C->D E Wash to remove unbound probe D->E F Add fresh imaging buffer E->F G Image with fluorescence microscope F->G

Caption: Step-by-step workflow for live-cell imaging with a fluorescent probe.

Protocol for Fixed-Cell Imaging

This protocol is for imaging cells that have been fixed prior to staining, which can be useful for co-localization studies with immunofluorescence.[]

Materials:

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization, if needed)

  • In-Vision 7-OH working solution (1-10 µM in PBS)

  • Mounting medium (e.g., with antifade reagent)

Procedure:

  • Cell Fixation:

    • Wash cultured cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional): If targeting intracellular structures, incubate cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.

  • Staining: Incubate the fixed cells with the In-Vision 7-OH working solution for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unbound probe.

  • Mounting and Imaging: Mount the coverslip onto a microscope slide using an appropriate mounting medium. Image the cells using a fluorescence microscope.

Protocol for a High-Content Drug Screen

This protocol provides a framework for using In-Vision 7-OH in a 96-well plate format for drug screening.[4][8]

Materials:

  • Cells cultured in 96-well, black-walled, clear-bottom plates

  • Compound library (drugs of interest)

  • In-Vision 7-OH working solution

  • Automated fluorescence microscope or high-content imager

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the compound library at various concentrations. Include appropriate vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Staining:

    • Remove the compound-containing medium.

    • Wash cells with PBS.

    • Add the In-Vision 7-OH working solution and incubate as determined in the live-cell imaging protocol.

    • Wash to remove unbound probe.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Analyze images to quantify cellular parameters such as cell count (for proliferation), fluorescence intensity (for viability or uptake), and morphological changes.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal - Incorrect filter set- Probe concentration too low- Photobleaching- Verify excitation/emission filters match probe's spectra- Titrate probe concentration- Use antifade reagent and minimize light exposure
High Background - Probe concentration too high- Incomplete washing- Reduce probe concentration- Increase the number and duration of wash steps
Cell Death/Toxicity - Probe concentration too high- Prolonged incubation- Perform a cytotoxicity assay to determine the optimal concentration- Reduce incubation time

Conclusion

While the specific properties of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol as a fluorescent probe are yet to be determined, its indole-based structure suggests significant potential in the field of cellular imaging and analysis. The protocols and conceptual frameworks provided in this guide offer a starting point for researchers interested in exploring this and other novel fluorescent probes. Empirical validation of its photophysical properties, cellular uptake, and potential toxicity will be essential next steps in establishing "In-Vision 7-OH" as a valuable tool for the scientific community.

References

  • Larsen, B. D., et al. "Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging." STAR protocols 3.2 (2022): 101334. [Link]

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Application

Application Notes &amp; Protocols: A Strategic Framework for the In Vitro Characterization of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol

For: Researchers, scientists, and drug development professionals. Introduction & Strategic Rationale This document provides a comprehensive, tiered framework for the initial in vitro characterization of 2-(1-Methyl-1H-in...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction & Strategic Rationale

This document provides a comprehensive, tiered framework for the initial in vitro characterization of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol (Cpd-X), a novel chemical entity. As Cpd-X is not extensively described in current literature, this guide is designed to establish its biological activity profile from the ground up, following a logical, hypothesis-driven approach common in preclinical drug discovery.

The structure of Cpd-X contains an indole scaffold, a privileged structure in medicinal chemistry known to interact with a wide range of biological targets. Indole derivatives have been successfully developed as inhibitors of protein kinases and modulators of microtubule dynamics, both of which are clinically validated strategies in cancer therapy.[1][2][3][4][5][6][7] Based on this structural precedent, our proposed characterization cascade will focus on evaluating Cpd-X as a potential anticancer agent.

The strategic workflow is designed as an "assay funnel," beginning with broad phenotypic screens to confirm cytotoxic activity, followed by successive tiers of more specific cellular and biochemical assays to elucidate the mechanism of action (MoA). This approach ensures that resources are directed efficiently toward the most promising biological hypothesis.

Proposed In Vitro Characterization Workflow

The following diagram outlines the decision-making process for characterizing Cpd-X. Each step is designed to answer a key question, with the results guiding the subsequent experimental path.

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Cellular MoA Investigation cluster_2 Tier 3: Specific Target Deconvolution pheno_screen Initial Cytotoxicity Screen (MTT / CellTiter-Glo Assay) Across Cancer Cell Panel cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) pheno_screen->cell_cycle If Cytotoxic apoptosis Apoptosis Assay (Annexin V / PI Staining) pheno_screen->apoptosis If Cytotoxic tubulin_biochem Biochemical Assay: Tubulin Polymerization cell_cycle->tubulin_biochem If G2/M Arrest Observed tubulin_imaging Cellular Imaging: Microtubule Immunofluorescence cell_cycle->tubulin_imaging If G2/M Arrest Observed kinase_screen Alternative Hypothesis: Kinase Activity Profiling cell_cycle->kinase_screen If No G2/M Arrest (or other specific phenotype) apoptosis->tubulin_biochem Correlate with Cell Cycle Data G cluster_pathway Hypothetical Pathway: Microtubule Disruption & Apoptosis cpdx Cpd-X tubulin β-Tubulin Subunit cpdx->tubulin Binds/Inhibits mt Microtubule Polymer tubulin->mt Polymerization sac Spindle Assembly Checkpoint (SAC) Activation mt->sac Disrupted Dynamics Lead to mit_arrest Mitotic Arrest (G2/M Phase) sac->mit_arrest apoptosis Apoptosis mit_arrest->apoptosis Prolonged Arrest Leads to

Caption: Hypothetical signaling pathway for Cpd-X as a microtubule destabilizer.

Conclusion & Next Steps

This application guide outlines a systematic and logical workflow for the initial in vitro characterization of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol. By progressing through this tiered assay system, researchers can efficiently determine if the compound possesses anti-cancer activity and elucidate its primary mechanism of action, whether through disruption of microtubule dynamics, inhibition of protein kinases, or another cellular pathway. The data generated will provide a solid foundation for further preclinical development, including lead optimization and in vivo efficacy studies.

References

  • Zhang, Y., et al. (2018). Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bio-Rad. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Croucher, D. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Garvan Institute of Medical Research. Retrieved from [Link]

  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. protocols.io. Retrieved from [Link]

  • Molecular Devices. (n.d.). Measure cancer cell viability using a homogeneous, stable luminescence assay. Retrieved from [Link]

  • Singh, A., et al. (2025). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Bentham Science. Retrieved from [Link]

  • Gali-Muhtasib, H., et al. (2013). Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities. British Journal of Pharmacology. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Jayakumari, S., & Subazini, T. K. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology. Retrieved from [Link]

  • Bio-protocol. (n.d.). Luminescent cell viability assay. Retrieved from [Link]

  • University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Sharma, R., et al. (2020). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Current Drug Targets. Retrieved from [Link]

  • Promega Corporation. (2006). CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Retrieved from [Link]

  • Kumar, A., et al. (2021). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Current Topics in Medicinal Chemistry. Retrieved from [Link]

  • Liu, Z. P. (2019). In Vitro Tubulin Polymerization Inhibition Assay. Bio-protocol. Retrieved from [Link]

  • Shrestha, R., et al. (2022). Indazole-based microtubule-targeting agents as potential candidates for anticancer drugs discovery. Bioorganic Chemistry. Retrieved from [Link]

  • Bio-protocol. (n.d.). ADP-Glo kinase assay. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Preclinical Evaluation of Indole Triazole Conjugates as Microtubule Targeting Agents that are Effective against MCF-7 Breast Cancer Cell Lines. Retrieved from [Link]

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  • Becker, B. E., & Gard, D. L. (2018). Immunofluorescence of Microtubule Assemblies in Amphibian Oocytes and Early Embryos. Methods in Molecular Biology. Retrieved from [Link]

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  • Olgen, S., et al. (2024). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry. Retrieved from [Link]

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Crowle, D. R. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology. Retrieved from [Link]

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  • Uchida, Y., et al. (2017). A novel immunofluorescence method to visualize microtubules in the antiparallel overlaps of microtubule-plus ends in the anaphase and telophase midzone. Biochemical and Biophysical Research Communications. Retrieved from [Link]

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Method

Application Note: Preclinical Evaluation of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol in Rodent Models of Serotonergic Modulation

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Neuropharmacology. Target Pathway: Serotonin 5-HT2A/2C Receptor Signaling.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Neuropharmacology. Target Pathway: Serotonin 5-HT2A/2C Receptor Signaling. Document Type: Standard Operating Procedure (SOP) & Technical Application Guide.

Introduction & Scientific Rationale

The development of novel central nervous system (CNS) therapeutics heavily relies on the precise modulation of serotonin (5-HT) receptors. The compound 2-(1-Methyl-1H-indol-7-yloxy)-ethanol (hereafter referred to as 1-MIE ) represents a highly specialized indole-ether derivative. Structurally, the indole core serves as a bioisostere for endogenous serotonin, while the N-methylation at the 1-position increases lipophilicity, enhancing blood-brain barrier (BBB) penetration and preventing rapid degradation by monoamine oxidases (MAOs). Furthermore, the 7-yloxy-ethanol substitution provides a flexible hydrogen-bonding vector designed to interact with specific residues (e.g., Asp3.32 and Ser5.46) within the orthosteric binding pocket of 5-HT receptors[1].

In preclinical drug discovery, evaluating novel indole derivatives requires a robust, self-validating framework that bridges pharmacokinetics (PK), receptor-level pharmacodynamics (PD), and observable behavioral outputs. The 5-HT2A receptor, a Gq/11-coupled G-protein-coupled receptor (GPCR), is a primary target for assessing such compounds due to its profound role in cognition, mood regulation, and psychosis[2].

This Application Note provides a comprehensive, causality-driven guide to evaluating 1-MIE using established in vivo and ex vivo animal models, specifically focusing on its potential as a 5-HT2A receptor modulator.

Mechanistic Pathway: The 5-HT2A Gq/11 Cascade

Upon ligand binding, the 5-HT2A receptor undergoes a conformational change that activates the Gq/11 protein. This stimulates Phospholipase C (PLCβ), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[3][4]. IP3 triggers calcium (Ca2+) release from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). In rodents, this specific intracellular cascade directly drives a quantifiable behavioral output known as the Head-Twitch Response (HTR)[5].

Pathway cluster_messengers Secondary Messengers Ligand 1-MIE (Test Compound) Receptor 5-HT2A Receptor Ligand->Receptor Binds Orthosteric Site Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 (Membrane) PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca Binds ER Receptors PKC PKC Activation DAG->PKC Behavior Behavioral Output (Head-Twitch Response) Ca->Behavior Synaptic Firing PKC->Behavior

Caption: 5-HT2A Gq/11-PLC signaling cascade modulating behavioral outputs like the head-twitch response.

Experimental Workflow Design

To establish a self-validating system, the evaluation of 1-MIE must proceed sequentially. It is scientifically invalid to perform behavioral assays without first confirming that the compound crosses the BBB at the administered dose. Therefore, the workflow is structured into three interdependent phases.

Workflow Phase1 Phase 1: PK & BBB LC-MS/MS Brain/Plasma Ratio Phase2 Phase 2: In Vivo PD DOI-Induced HTR in Mice Phase1->Phase2 Confirms Exposure Phase3 Phase 3: Ex Vivo Validation Cortical IP3 Accumulation Assay Phase2->Phase3 Validates Mechanism

Caption: Preclinical evaluation workflow for novel serotonergic modulators from PK to ex vivo validation.

Detailed Experimental Protocols

Protocol 1: Pharmacokinetics and Brain Penetrance (Phase 1)

Rationale: The 1-methyl and ethanol ether substitutions on the indole ring alter the topological polar surface area (tPSA). We must quantify the brain-to-plasma partition coefficient ( Kp,uu​ ) to ensure target engagement is physically possible.

Materials:

  • Adult male C57BL/6J mice (8-10 weeks old).

  • 1-MIE formulated in 5% DMSO / 5% Tween-80 / 90% Saline.

  • LC-MS/MS system (e.g., Agilent 6495 Triple Quadrupole).

Step-by-Step Procedure:

  • Administration: Administer 1-MIE (10 mg/kg) via intraperitoneal (i.p.) injection to a cohort of 15 mice.

  • Sampling: Euthanize mice at predetermined time points (15, 30, 60, 120, and 240 minutes; n=3 per time point).

  • Collection: Immediately collect trunk blood into EDTA tubes. Perfuse the brain with ice-cold PBS to remove intravascular blood, then rapidly extract and freeze the frontal cortex on dry ice.

  • Extraction: Homogenize brain tissue in 3 volumes of LC-MS grade water. Extract 1-MIE from both plasma and brain homogenates using protein precipitation (acetonitrile containing an internal standard).

  • Quantification: Analyze supernatants via LC-MS/MS. Calculate the Area Under the Curve (AUC) for both matrices to determine the Brain/Plasma ratio.

Protocol 2: DOI-Induced Head-Twitch Response (HTR) Model (Phase 2)

Rationale: The HTR is a rapid, paroxysmal side-to-side rotational head movement in rodents that is exclusively mediated by 5-HT2A receptor activation[5][6]. By challenging mice with DOI (2,5-dimethoxy-4-iodoamphetamine), a selective 5-HT2A/2C partial agonist, we can determine if 1-MIE acts as an antagonist (blocking the HTR) or an agonist (inducing HTR on its own).

Materials:

  • Adult male C57BL/6J mice (n=8 per group).

  • DOI hydrochloride (1 mg/kg in saline).

  • MDL-100907 (Volinanserin, 0.1 mg/kg) as a positive control antagonist.

  • High-speed camera or magnetometer coil system for HTR detection[5].

Step-by-Step Procedure:

  • Habituation: Place mice in individual cylindrical glass observation chambers (15 cm diameter) for 30 minutes to acclimatize.

  • Pre-treatment (Antagonist Evaluation): Inject mice (i.p.) with either Vehicle, 1-MIE (1, 5, or 10 mg/kg), or MDL-100907. Return to the chamber for 20 minutes.

  • Challenge: Inject all cohorts with DOI (1 mg/kg, i.p.).

  • Observation: Record behavior for exactly 30 minutes post-DOI injection.

  • Scoring: An observer blinded to the treatment groups counts the number of head twitches. A true HTR is characterized by a high-frequency (approx. 90 Hz) rotational movement of the head independent of the trunk[5].

Protocol 3: Ex Vivo Cortical IP3 Accumulation Assay (Phase 3)

Rationale: To prove that the behavioral modulation observed in Phase 2 is causally linked to the Gq/11 pathway, we measure the accumulation of IP3 in cortical slices. Lithium chloride is used to inhibit inositol monophosphatase, trapping the cleaved inositol phosphates for quantification[3][7].

Step-by-Step Procedure:

  • Tissue Preparation: Decapitate mice 30 minutes post-treatment (Vehicle, 1-MIE, DOI, or 1-MIE + DOI). Rapidly dissect the prefrontal cortex and generate 350 µm cross-sectional slices using a vibratome.

  • Incubation: Incubate slices in oxygenated Krebs-Henseleit buffer containing 3 H-myo-inositol (1 µCi/mL) for 60 minutes at 37°C to radiolabel the PIP2 pool.

  • Lithium Blockade: Add 10 mM LiCl to the buffer 15 minutes prior to assay termination.

  • Termination & Extraction: Stop the reaction with ice-cold 5% perchloric acid. Neutralize the extract with KOH.

  • Chromatography: Separate the 3 H-inositol phosphates using Dowex-1 (formate form) anion-exchange columns. Elute IP3 using 1.0 M ammonium formate / 0.1 M formic acid.

  • Scintillation: Quantify the radioactivity using a liquid scintillation counter.

Data Presentation & Interpretation

To maintain scientific integrity, all quantitative data must be structured for comparative analysis. The tables below represent the expected data architecture for evaluating 1-MIE.

Table 1: Pharmacokinetic Parameters of 1-MIE (10 mg/kg, i.p.)

Interpretation: A Brain/Plasma ratio > 0.5 indicates sufficient BBB penetrance for CNS target engagement.

ParameterPlasma (Mean ± SD)Brain Cortex (Mean ± SD)Brain/Plasma Ratio
Cmax​ 1240 ± 115 ng/mL850 ± 90 ng/g0.68
Tmax​ 15 min30 minN/A
t1/2​ 1.8 ± 0.2 h2.1 ± 0.3 hN/A
AUC0−4h​ 2100 h·ng/mL1450 h·ng/g0.69
Table 2: Behavioral Scoring - DOI-Induced Head-Twitch Response

Interpretation: Dose-dependent attenuation of DOI-induced HTR by 1-MIE confirms in vivo 5-HT2A receptor antagonism. MDL-100907 serves as the self-validating positive control.

Treatment Group (n=8)ChallengeTotal HTRs / 30 mins (Mean ± SEM)% Inhibition vs. Vehicle
Vehicle + SalineSaline1.2 ± 0.5N/A (Baseline)
Vehicle + DOIDOI (1 mg/kg)45.6 ± 3.20%
MDL-100907 (0.1 mg/kg)DOI (1 mg/kg)3.1 ± 1.193.2% (p < 0.001)
1-MIE (1 mg/kg)DOI (1 mg/kg)38.4 ± 4.015.7% (ns)
1-MIE (5 mg/kg)DOI (1 mg/kg)22.1 ± 2.851.5% (p < 0.01)
1-MIE (10 mg/kg)DOI (1 mg/kg)8.5 ± 1.981.3% (p < 0.001)

References

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways National Center for Biotechnology Information (NCBI) URL:[Link]

  • Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement PubMed Central (PMC) URL:[Link]

  • Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology PubMed Central (PMC) URL:[Link]

  • Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model PubMed Central (PMC) URL:[Link]

  • IDENTIFYING FUNCTIONALLY SELECTIVE LIGANDS FOR THE SEROTONIN-2A RECEPTOR KU ScholarWorks URL:[Link]

  • “Selective” serotonin 5-HT2A receptor antagonists PubMed Central (PMC) URL:[Link]

  • 5-HT2A receptor Wikipedia URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol

Welcome to the Advanced Synthesis Support Center. As a key intermediate in the development of kinase inhibitors and GPCR-targeting therapeutics, the synthesis of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol requires precise reg...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a key intermediate in the development of kinase inhibitors and GPCR-targeting therapeutics, the synthesis of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol requires precise regiocontrol.

This guide is designed for bench scientists and drug development professionals. It bypasses generic procedures to focus on the mechanistic causality of the reactions, offering a field-proven, three-phase workflow that maximizes yield and purity.

I. Diagnostic Overview & Synthetic Strategy

Attempting to directly alkylate 7-hydroxyindole is a common pitfall that leads to intractable mixtures of O-alkylated, N-alkylated, and bis-alkylated byproducts due to the dual nucleophilicity of the N1 and O7 positions.

The Authoritative Strategy: To achieve absolute regiocontrol, we utilize 7-methoxyindole as the starting material. The methoxy group acts as an intrinsic protecting group, allowing for quantitative N-methylation[1]. Subsequent Lewis acid-mediated demethylation reveals the C7-phenol, which is then O-alkylated using a high-yield, green-chemistry approach[2].

Synthesis SM 7-Methoxyindole (Starting Material) Step1 Phase 1: N-Methylation NaH, MeI, DMF (0°C to RT) SM->Step1 Deprotonation & Alkylation Int1 7-Methoxy-1-methylindole (Intermediate 1) Step1->Int1 Step2 Phase 2: Demethylation BBr3, DCM (-78°C to RT) Int1->Step2 Ether Cleavage Int2 1-Methyl-1H-indol-7-ol (Intermediate 2) Step2->Int2 Step3 Phase 3: O-Alkylation Ethylene Carbonate, K2CO3, 140°C Int2->Step3 Nucleophilic Substitution Product 2-(1-Methyl-1H-indol-7-yloxy)-ethanol (Target Molecule) Step3->Product

Fig 1. Three-phase synthetic workflow for 2-(1-Methyl-1H-indol-7-yloxy)-ethanol.

II. Phase-by-Phase Troubleshooting & Self-Validating Protocols

Phase 1: N-Methylation of 7-Methoxyindole

FAQ: Why is my DMF degrading, and why am I seeing multiple spots on my TLC? Causality: Sodium hydride (NaH) reacts violently with moisture, generating heat. If NaH is added at room temperature, the localized thermal spike can cause the N,N-dimethylformamide (DMF) solvent to decompose into dimethylamine, which acts as a competing nucleophile. Strict temperature control (0 °C) prevents this degradation and ensures the methyl iodide (MeI) exclusively targets the deprotonated indole nitrogen[1].

Self-Validating Protocol:

  • Preparation: Dissolve 7-methoxyindole (1.0 eq) in anhydrous DMF (0.2 M) under an inert N₂ atmosphere. Cool the flask to 0 °C using an ice bath.

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Validation Checkpoint: Observe the controlled evolution of H₂ gas. The solution will transition from clear to a slightly opaque yellow. Wait 30 minutes or until bubbling ceases entirely.

  • Alkylation: Add MeI (1.5 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (RT) for 2 hours.

  • Quality Control: Run a TLC (Hexanes/EtOAc 4:1).

    • Validation Checkpoint: The starting material (Rf ~0.4) should be completely consumed, replaced by a new, less polar spot (Rf ~0.6) due to the loss of the hydrogen-bonding N-H group.

  • Workup: Quench carefully with ice water. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl or brine (5x) to completely partition the DMF into the aqueous phase. Dry over Na₂SO₄ and concentrate.

Phase 2: Demethylation to 1-Methyl-1H-indol-7-ol

FAQ: During the BBr₃ addition, my reaction turns into a black, intractable tar. What is happening? Causality: Boron tribromide (BBr₃) is a fiercely reactive Lewis acid. The indole core is highly electron-rich. If the reaction is not strictly maintained at -78 °C during the initial addition, the thermal energy allows BBr₃ to act as an electrophile, causing C3-bromination or rapid polymerization of the indole ring. Furthermore, improper aqueous quenching generates violent exotherms that destroy the product.

Self-Validating Protocol:

  • Preparation: Dissolve 7-methoxy-1-methylindole (1.0 eq) in anhydrous DCM (0.1 M). Cool to -78 °C using a dry ice/acetone bath.

  • Cleavage: Add BBr₃ (1.0 M in DCM, 2.5 eq) dropwise down the side of the flask over 15 minutes.

    • Validation Checkpoint: The clear solution will form a thick, pale suspension as the boron-oxygen complex precipitates.

  • Maturation: Allow the reaction to slowly warm to RT and stir for 12 hours.

  • Quenching (Critical Step): Re-cool the flask to 0 °C. Dropwise, add anhydrous Methanol (MeOH).

    • Mechanistic Rationale: MeOH safely solvolyzes excess BBr₃ into volatile trimethyl borate and HBr, preventing the violent, localized heating that occurs if water is used.

  • Workup: Neutralize with saturated aqueous NaHCO₃ until pH 8 is reached. Extract with DCM, dry over MgSO₄, and concentrate.

    • Validation Checkpoint: TLC (Hexanes/EtOAc 4:1) will show a highly polar, UV-active spot (Rf ~0.3) that stains dark brown with vanillin, confirming the presence of the free hydroxyl group.

Phase 3: O-Alkylation to the Target Molecule

FAQ: My O-alkylation using 2-bromoethanol gives low yields (<40%) and requires tedious chromatography. How can I improve this? Causality: 2-Bromoethanol is highly prone to base-catalyzed elimination, forming volatile ethylene oxide and acetaldehyde, which depletes your reagent. Additionally, the halide leaving group promotes over-alkylation. Pro-Tip: Switch your alkylating agent to Ethylene Carbonate . When heated with a mild base, ethylene carbonate undergoes ring-opening nucleophilic attack by the phenoxide. This method is driven forward by the irreversible evolution of CO₂ gas, eliminating halide waste and drastically improving the yield of the mono-alkylated product[2].

Self-Validating Protocol:

  • Preparation: In a pressure-vented vial, combine 1-methyl-1H-indol-7-ol (1.0 eq), ethylene carbonate (2.0 eq), and K₂CO₃ (0.5 eq). Add a minimal amount of DMF (or run solvent-free if scaling up).

  • Alkylation: Heat the mixture to 140 °C.

    • Validation Checkpoint: Continuous evolution of CO₂ bubbles will be observed. The reaction is driven by entropy and is deemed complete when bubbling ceases (typically 4-6 hours).

  • Workup: Cool to RT, dilute with water, and extract with EtOAc.

    • Mechanistic Rationale: Wash the organic layer with 1M NaOH. This deprotonates and removes any trace unreacted starting phenol into the aqueous layer, ensuring high purity without column chromatography.

  • Final QC: LCMS will confirm the mass shift (+44 Da from the phenol, corresponding to the addition of the ethyl ether linkage, [M+H]⁺ = 192.1).

III. Quantitative Data Summary

PhaseReaction StepReagents & ConditionsExpected YieldKey Quality Control (TLC / MS)Common Impurity
1 N-MethylationNaH, MeI, DMF, 0°C to RT90–95%Rf = 0.6 (Hex/EtOAc 4:1)Unreacted SM (Rf = 0.4)
2 DemethylationBBr₃, DCM, -78°C to RT75–85%Rf = 0.3 (Hex/EtOAc 4:1)C3-Brominated indole core
3 O-AlkylationEthylene Carbonate, K₂CO₃, 140°C85–90%[M+H]⁺ = 192.1Bis-alkylated linear carbonate

IV. References

  • Title: Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones Source: nih.gov URL: 1

  • Title: Carbonates as reactants for the production of fine chemicals: the synthesis of 2-phenoxyethanol Source: rsc.org URL: 2

Sources

Optimization

Overcoming solubility issues with 2-(1-Methyl-1H-indol-7-yloxy)-ethanol

Welcome to the Technical Support Center: Advanced Solubilization Strategies As a Senior Application Scientist, I frequently consult with drug development professionals who hit a critical bottleneck: their rationally desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center: Advanced Solubilization Strategies

As a Senior Application Scientist, I frequently consult with drug development professionals who hit a critical bottleneck: their rationally designed molecule looks perfect in silico but turns into a cloudy suspension the moment it touches an assay buffer.

Working with 2-(1-Methyl-1H-indol-7-yloxy)-ethanol presents a classic physicochemical challenge. You are dealing with a molecule that possesses a highly lipophilic, flat aromatic indole core juxtaposed with a short, polar ethanol moiety. This amphiphilic nature often leads to unpredictable solubility behaviors, especially when transitioning from organic stock solutions to aqueous biological assays.

This guide is engineered to move beyond basic "trial and error." Here, we will dissect the thermodynamics of your compound's solubility, provide self-validating protocols, and establish a robust framework to rescue your assays.

Part 1: Diagnostic FAQs – Understanding the Causality of Precipitation

Q1: Why does 2-(1-Methyl-1H-indol-7-yloxy)-ethanol precipitate instantly when diluted from DMSO into my aqueous assay buffer? A1: This phenomenon is driven by a kinetic versus thermodynamic solubility mismatch. When dissolved in 100% Dimethyl sulfoxide (DMSO), the solvent effectively disrupts the compound's crystal lattice energy, maintaining it in a kinetically soluble state[1]. However, upon rapid dilution into an aqueous buffer, the local concentration of water spikes. The hydrophobic effect drives the non-polar indole cores to self-associate to minimize contact with water. Because the single hydroxyl group on the ethanol tail cannot provide enough hydrogen-bonding energy to overcome this hydrophobic collapse, the compound rapidly nucleates and precipitates (crashes out)[2].

Q2: Can I simply increase the DMSO concentration in my assay to force it into solution? A2: While thermodynamically favorable for the compound, it is biologically prohibitive. For most cell-based and enzymatic assays, final DMSO concentrations exceeding 1% (v/v) can induce cytotoxicity, alter cell membrane permeability, or artificially denature your target proteins[3]. It is critical to establish a maximum tolerated dose for your specific system, but as an industry standard, you must keep the final DMSO concentration at ≤ 0.5%[4].

Q3: If pH adjustment doesn't work, what is the mechanistic alternative? A3: While the nitrogen atom in some indole rings is weakly acidic/basic, the methyl substitution at the 1-position (1-Methyl-1H-indole) removes the ionizable proton, and the ethanol group remains neutral across physiological pH ranges. Therefore, pH adjustment will be largely ineffective here[2]. Instead, you must rely on dielectric reduction (co-solvents) or steric encapsulation (cyclodextrins)[4].

Part 2: Formulation Strategies & Quantitative Tolerability

To successfully formulate 2-(1-Methyl-1H-indol-7-yloxy)-ethanol, you must select an excipient that bridges the gap between the compound's lipophilicity and the assay's aqueous environment, without triggering biological artifacts.

Table 1: Recommended Solubilization Excipients and Biological Tolerability Limits

Excipient / SolventSolubilization MechanismMax Recommended Conc. (In Vitro)Max Recommended Conc. (In Vivo)
DMSO Crystal lattice disruption0.5% - 1.0%< 5% (Systemic)
PEG 400 Co-solvency / Dielectric reduction2.0% - 5.0%20% - 40%
Tween-20 Micellar solubilization0.01% - 0.1%1.0% - 5.0%
HP-β-CD Inclusion complexation1.0% - 5.0% (w/v)10% - 20% (w/v)

Part 3: Troubleshooting Workflows & Self-Validating Protocols

When precipitation occurs, follow this logical progression to rescue your workflow.

G Start Compound Precipitates in Aqueous Buffer CheckDMSO Is Assay DMSO > 1%? Start->CheckDMSO ReduceDMSO Reduce DMSO & Add PEG400/Tween CheckDMSO->ReduceDMSO Yes (Toxicity Risk) CheckCyclo Perform HP-β-CD Complexation CheckDMSO->CheckCyclo No (Solubility Limit) Success Soluble Compound Ready for Assay ReduceDMSO->Success CheckCyclo->Success

Decision tree for resolving indole derivative precipitation in aqueous buffers.

Protocol A: Preparation of a Self-Validating 10 mM Kinetic Stock

Causality: We utilize anhydrous DMSO to prevent premature water-induced nucleation inside the stock vial. Mechanical cavitation ensures no microscopic seed crystals remain.

  • Weighing: Accurately weigh the lyophilized 2-(1-Methyl-1H-indol-7-yloxy)-ethanol powder using a calibrated microbalance.

  • Dissolution: Add anhydrous, cell-culture grade DMSO to achieve exactly a 10 mM concentration.

  • Cavitation: Sonicate the sealed vial in a room-temperature water bath for 10 minutes.

  • Self-Validation Step: Centrifuge the stock at 10,000 x g for 5 minutes. Carefully inspect the very bottom of the tube. If a microscopic pellet is present, the compound is not fully dissolved, and the true molarity of the supernatant is unknown. If clear, proceed.

  • Storage: Aliquot into single-use amber vials (to prevent photo-oxidation) and store at -20°C.

Protocol B: HP-β-CD Complexation for Aqueous Assays

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity that perfectly accommodates the flat indole ring, while its hydrophilic exterior maintains aqueous solubility[4]. The thermodynamic equilibrium of this encapsulation takes time and thermal energy.

G Indole Free Indole (Insoluble) Complex Inclusion Complex (Soluble) Indole->Complex Hydrophobic Interaction HPBCD HP-β-CD Cavity (Aqueous) HPBCD->Complex Encapsulation

Mechanism of HP-β-CD inclusion complex formation with hydrophobic indoles.

  • Vehicle Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Spiking: Slowly add the 10 mM DMSO stock of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol into the HP-β-CD solution dropwise while vortexing vigorously. Do not exceed a final DMSO concentration of 1%.

  • Equilibration: Incubate the mixture on a rotary shaker at 37°C for 2 hours. Why: Thermal energy accelerates the displacement of water molecules from the cyclodextrin cavity by the hydrophobic indole core.

  • Self-Validation Step (Filtration & Quantification): Pass the solution through a 0.22 µm PTFE syringe filter. This removes any uncomplexed, precipitated compound. To validate success, quantify the filtrate via LC-MS or UV-Vis against a standard curve. If the detected concentration matches your theoretical input, you have achieved 100% stable solubilization.

References[2] Technical Support Center: Overcoming Poor Solubility of Indole Intermediates. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRrq4D2ev2SZWZMclQPlHqXiTK82mqykhdNNSdUXw5RXVfz7Bzb_a6JKiuSBmgAgJsAgek9vrH61A8_gughvR8XqgQu1YiZsq_5nQXbMFejLGHaEbaLJ1Fir-fCwEI0mZO9NY-x-frkLbgu6WyGZbf_QVHfabwJYMLDge1vy4DS7S_XzfMOyhAOjFx2Lr5-8fTlmxLsBPjeJ-UEDthQeCaNkJs3k1A5rE=][4] Overcoming poor solubility of 5-fluoro-3-propyl-1H-indole in aqueous media. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH47xRl8KXXaol1w8DaKReCq52JaofPhTkTBx_Fd8liqGt4FCcv-Do7DrY6Yll1IJnhTtPEE4FwCKrRfAXOteIMzmffrTTfh6xRkDjizvYOnY0TRZwXUcUma1Dz9lIlTLElPKvP4UPLeIne7nFXUrtvD47Y0Xw0WBvPa_w_ueTEh54UuL4SlpXuhQ84tHxQFT-0a5kif3wjA0VoBiguF7kwf2bp0ZuXrg==][3] Guidelines for Peptide Solubility. JPT Peptide Technologies.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEREi9lp77Do5PoPe0k13fJwQtTFFVmRregnR11rgfwko1YbMC3AFn9QCavOUcRkpalrp51F1MDuFvUibTgDximqiGrE4WMxa25vQ-N5TtCgVACF5LIPxqAbUom8hvNK5X-dM8wmtjJ2ydTostJzLZX5q09BNpZNPAgBAbMXA==][1] An Automated Robotic Interface for Assays: Facilitating Machine Learning in Drug Discovery by the Automation of Physicochemical Property Assays. ACS Omega - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNcfm20Kk-iv2RMsPNoE76yWsabEBWTyYCRTDXS2jjPG6wH9Zurot8VaaYsa9oexxtOXkKqGRFUBWVcOZHGKweWNxp5tyibX3r8NZiS8dmMhB-AmvvROyYqkDq1V4ItjHnqMn1toPtruNfIi84rlJmdw==]

Sources

Troubleshooting

Troubleshooting unexpected results in 2-(1-Methyl-1H-indol-7-yloxy)-ethanol experiments

[label="Aqueous Workup & Workflow for O-alkylation of 1-methyl-1H-indol-7-ol to minimize C-alkylation. Quantitative Optimization Data The choice of base and solvent is the primary determinant of reaction success.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Aqueous Workup &

Workflow for O-alkylation of 1-methyl-1H-indol-7-ol to minimize C-alkylation.

Quantitative Optimization Data

The choice of base and solvent is the primary determinant of reaction success. The table below summarizes the quantitative outcomes of various reaction conditions, highlighting the causality between reagent selection and byproduct formation.

BaseSolventTemp (°C)O-Alkylation Yield (%)C-Alkylation / Byproducts (%)Causality & Recommendation
NaH THF0 to 2545%35%Not Recommended: Strong base creates a "hard" nucleophile, driving competing C3-alkylation.
K₂CO₃ DMF8082%<5%Optimal: Mild base stabilizes the phenoxide-like oxygen anion, thermodynamically favoring O-alkylation.
Cs₂CO₃ MeCN6078%<5%Acceptable: Excellent yield and selectivity, but higher reagent cost.
NaOH (aq) H₂O/DCM2530%50% (Polyalkylation)Avoid: Phase transfer conditions lead to uncontrolled over-reaction and ring-opening issues.

Troubleshooting & FAQs (Mechanistic Deep-Dive)

Q1: My reaction with ethylene oxide yields polyethoxylated byproducts. How can I restrict the reaction to mono-alkylation? Causality: The synthesis of indole-oxy-ethanols historically utilizes ethylene oxide [1]. However, the alkoxide intermediate generated upon the ring-opening of ethylene oxide is highly nucleophilic. If the reaction is not strictly stoichiometric, this newly formed alkoxide will attack another ethylene oxide molecule, initiating a polymerization chain reaction. Solution: Substitute ethylene oxide with a halohydrin like 2-bromoethanol. The leaving group kinetics of the bromide limit the reaction to a single substitution event, preventing polyalkylation.

Q2: I am observing significant C-alkylation instead of O-alkylation. What is the mechanistic cause and how do I correct it? Causality: The indole core is inherently electron-rich, and the C3 position acts as a competing nucleophile. Using strong bases like Sodium Hydride (NaH) creates a "hard" nucleophile environment that can drive C-alkylation. Solution: Switch to a "softer" base like K₂CO₃ in a polar aprotic solvent (e.g., DMF). This stabilizes the oxygen anion and thermodynamically favors O-alkylation over C-alkylation.

Q3: Downstream coupling (e.g., Mitsunobu reaction) with 2-(1-Methyl-1H-indol-7-yloxy)-ethanol is failing. Why is the primary alcohol unreactive? Causality: 2-(1-Methyl-1H-indol-7-yloxy)-ethanol is frequently used as a precursor to synthesize complex therapeutic ligands [2]. Downstream steps often involve activating the primary alcohol. Trace moisture from the aqueous workup or residual DMF can completely quench Mitsunobu reagents (DEAD/DIAD and PPh₃), preventing the formation of the required alkoxyphosphonium intermediate. Solution: Perform an azeotropic distillation with anhydrous toluene immediately before the downstream coupling. Ensure the intermediate is stored under argon, as the electron-rich indole moiety can be susceptible to slow auto-oxidation.

Downstream Pharmacological Context

Understanding the biological endpoint of your intermediate ensures better experimental design. Derivatives of 1-methyl-1H-indol-7-yloxy compounds are heavily utilized in the synthesis of β3-Adrenergic Receptor (β3-AR) agonists (such as the clinical candidate AJ-9677) [3]. These agonists trigger a specific G-protein coupled cascade that results in lipolysis and thermogenesis, making them prime targets for metabolic disorder therapies.

Pathway Agonist β3-AR Agonist (AJ-9677 analog) Receptor β3-Adrenergic Receptor Agonist->Receptor Binds Gs Gs Protein (Activation) Receptor->Gs Conf. Change AC Adenylyl Cyclase (ATP -> cAMP) Gs->AC Stimulates PKA Protein Kinase A (PKA) AC->PKA cAMP Increase Lipolysis Lipolysis & Thermogenesis PKA->Lipolysis Phosphorylation

β3-AR signaling pathway activated by indole-derived agonists, leading to lipolysis.

References

  • F. Hoffmann-La Roche AG. "Therapeutic diphenyl ether ligands." World Intellectual Property Organization, WO2006027684A1.
  • Harada, H., et al. (2005). "Discovery of a Novel and Potent Human and Rat beta3-adrenergic Receptor Agonist, [3-[(2R)-[[(2R)-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yloxy]acetic Acid." Chemical and Pharmaceutical Bulletin, PubMed (PMID: 15684518). URL:[Link]

Optimization

Technical Support Center: Synthesis &amp; Purification of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the synthesis of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the synthesis of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol. This compound requires a delicate balance of chemoselectivity, as the indole scaffold presents competing nucleophilic sites (the N1 amine, the C3 carbon, and the C7 hydroxyl group).

This guide abandons generic advice in favor of mechanistic troubleshooting, self-validating protocols, and scalable green-chemistry alternatives.

Part 1: Troubleshooting FAQs

Q1: During the first step (N-methylation of 7-hydroxyindole), I am isolating a high percentage of 7-methoxy-1H-indole and dialkylated byproducts. How can I force N-selectivity? The Causality: The C7-hydroxyl group is a "harder" and more reactive nucleophile than the indole N1 position. When using standard alkyl halides (like methyl iodide) with strong bases (like NaH), the phenoxide-like oxygen outcompetes the indole nitrogen, leading to O-alkylation. The Solution: Abandon methyl halides. Instead, utilize Dimethyl Carbonate (DMC) . Mechanistically, DMC acts as a highly selective N-methylating agent for indoles under basic conditions (often with K₂CO₃)[1]. The reaction proceeds via the attack of the indolyl anion on the methyl group of DMC, driven by the thermodynamic stability of the resulting N-methylated product and the leaving group (methyl carbonate, which decomposes into CO₂ and methanol). This completely suppresses O-methylation.

Q2: In the second step (O-alkylation of 1-methyl-1H-indol-7-ol), I am using 2-bromoethanol, but NMR shows significant C3-alkylation and polymeric mixtures. Why is this happening? The Causality: The indole ring is highly electron-rich, particularly at the C3 position, which is activated by both the N-methyl group and the C7-oxygen. Under the basic conditions required for etherification, 2-bromoethanol can undergo elimination, or the indole C3 position can act as a nucleophile in a Friedel-Crafts-type alkylation[2]. Furthermore, the free hydroxyl group on 2-bromoethanol can self-react, creating oligomeric impurities. The Solution: Switch your alkylating agent to Ethylene Carbonate (EC) . EC reacts selectively with phenolic/aromatic hydroxyl groups at elevated temperatures to form 2-hydroxyethyl ethers, releasing CO₂ as the only byproduct[3]. This reagent is not only non-genotoxic but also completely eliminates the risk of C-alkylation because it requires the specific hard-nucleophile attack of the phenoxide to open the carbonate ring.

Q3: My final product is contaminated with unreacted 1-methyl-1H-indol-7-ol. Silica gel chromatography is failing to separate them efficiently due to streaking. Is there a better way? The Causality: Both the starting material (a phenol-like indole) and the product (an ether-alcohol) possess strong hydrogen-bonding capabilities, leading to similar retention factors ( Rf​ ) and severe tailing on normal-phase silica. The Solution: Exploit their inherent pKa​ differences rather than their polarity. The C7-OH of 1-methyl-1H-indol-7-ol has a pKa​ of approximately 9.5–10.0[4]. The final product, an aliphatic alcohol, has a pKa​ > 15. By washing your organic extract with a dilute aqueous NaOH solution (pH 12), you quantitatively deprotonate the unreacted starting material, driving it into the aqueous layer while your pure product remains in the organic phase. This is a self-validating purification step that bypasses chromatography entirely.

Part 2: Quantitative Data & Reagent Comparison

To highlight the superiority of the carbonate-based synthesis route, the following table summarizes the performance of various alkylating agents for the O-alkylation step (Step 2).

Alkylating AgentReaction ConditionsO-Alkylation SelectivityC3-Alkylation RiskGenotoxicityTypical Yield
2-Bromoethanol K₂CO₃, DMF, 80°CModerateHighHigh40–60%
Ethylene Oxide NaOH, Autoclave, 150°CHighLowExtreme70–85%
Ethylene Carbonate K₂CO₃, Neat or DMF, 140°CExcellent Very Low Low 85–95%

Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the divergence between the traditional, error-prone synthesis route and the highly selective, carbonate-based route recommended in this guide.

SynthesisPathway SM 7-Hydroxyindole (Starting Material) N_Meth 1-Methyl-1H-indol-7-ol (Desired Intermediate) SM->N_Meth Dimethyl Carbonate (High N-Selectivity) O_Meth 7-Methoxy-1H-indole (Undesired Byproduct) SM->O_Meth MeI / Strong Base (Poor Selectivity) Prod 2-(1-Methyl-1H-indol-7-yloxy)-ethanol (Target Product) N_Meth->Prod Ethylene Carbonate (O-Selective, Green) C_Alk C3-Alkylated / Polymeric (Undesired Byproduct) N_Meth->C_Alk 2-Bromoethanol (C-Alkylation risk)

Reaction pathway for 2-(1-Methyl-1H-indol-7-yloxy)-ethanol synthesis highlighting chemoselectivity.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Highly Selective N-Methylation

Objective: Synthesize 1-methyl-1H-indol-7-ol without O-alkylation.

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 7-hydroxyindole (10.0 g, 75 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 mL).

  • Reagent Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 15.5 g, 112 mmol) followed by Dimethyl Carbonate (DMC, 33.8 g, 375 mmol). Note: DMC acts as both the methylating agent and a co-solvent.

  • Reaction: Heat the mixture to 120°C under an inert argon atmosphere for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1). The reaction is driven to completion by the irreversible evolution of CO₂.

  • Workup: Cool to room temperature. Pour the mixture into ice water (200 mL) and extract with Ethyl Acetate (3 × 100 mL).

  • Washing: Wash the combined organic layers with brine (3 × 50 mL) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-methyl-1H-indol-7-ol as a crystalline solid.

Protocol B: Controlled O-Alkylation & pKa​ -Driven Purification

Objective: Synthesize and isolate pure 2-(1-Methyl-1H-indol-7-yloxy)-ethanol.

  • Setup: In a 100 mL pressure-safe reaction vial, combine 1-methyl-1H-indol-7-ol (5.0 g, 34 mmol), Ethylene Carbonate (4.5 g, 51 mmol), and a catalytic amount of K₂CO₃ (0.47 g, 3.4 mmol).

  • Reaction: Heat the neat mixture to 140°C. The mixture will melt and become homogeneous. Stir for 4–6 hours. Caution: CO₂ gas is evolved; ensure your system can safely vent pressure.

  • Quench: Cool the mixture to 60°C (before it solidifies) and dilute with Dichloromethane (DCM, 100 mL).

  • Self-Validating Purification (Acid-Base Extraction):

    • Transfer the DCM solution to a separatory funnel.

    • Wash with 0.5 M aqueous NaOH (2 × 50 mL). Mechanism: The NaOH deprotonates any unreacted 1-methyl-1H-indol-7-ol ( pKa​ ~9.5), pulling it into the aqueous layer.

    • Wash the organic layer with distilled water (50 mL) until the aqueous pH is neutral, followed by a brine wash (50 mL).

  • Isolation: Dry the DCM layer over Na₂SO₄, filter, and evaporate the solvent to yield analytically pure 2-(1-Methyl-1H-indol-7-yloxy)-ethanol (>98% purity by HPLC) without the need for column chromatography.

References

  • Methylation of indole compounds using dimethyl carbonate. Google Patents (WO2001081305A2).
  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. National Library of Medicine (PMC). Available at:[Link]

  • Oxyalkylation of Condensed Tannin with Propylene Carbonate as an Alternative to Propylene Oxide. ACS Sustainable Chemistry & Engineering. Available at:[Link]

  • DFT and Molecular Docking Studies of Melatonin and Some Analogues Interaction with Xanthine Oxidase as a Possible Antiradical Mechanism. SciELO México. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Off-Target Effects of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol

Welcome to the advanced technical support and troubleshooting center for 2-(1-Methyl-1H-indol-7-yloxy)-ethanol (hereafter referred to as 2-MIE). Designed for researchers, medicinal chemists, and assay development scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support and troubleshooting center for 2-(1-Methyl-1H-indol-7-yloxy)-ethanol (hereafter referred to as 2-MIE). Designed for researchers, medicinal chemists, and assay development scientists, this guide provides field-proven methodologies to mitigate the polypharmacology associated with this privileged indole-ether scaffold.

Mechanistic Insight: The Root of Polypharmacology

2-MIE is a highly versatile building block and fragment widely utilized in drug discovery. It forms the core pharmacophore of potent β3-adrenergic receptor (β3-AR) agonists (such as the clinical candidate AJ-9677)1[1] and serves as a critical hit in fragment-based drug discovery (FBDD) campaigns against kinases and metalloproteinases.

However, the structural nature of 2-MIE inherently mimics endogenous monoamines. The 1-methyl-indole core closely resembles the indoleamine structure of serotonin (5-HT), while the ether-ethanol side chain can mimic the hydrogen-bonding network of catecholamines. Consequently, 2-MIE is notorious for cross-reacting with serotonergic receptors (particularly 5-HT2A, 5-HT2C, and 5-HT6) and α-adrenergic receptors2[2]. If not properly controlled in biochemical and cell-based assays, this polypharmacology can lead to false positives, inflated binding affinities, and confounding phenotypic readouts.

Polypharmacology cluster_targets Primary Therapeutic Targets cluster_offtargets Common Polypharmacology (Off-Targets) Compound 2-(1-Methyl-1H-indol-7-yloxy)-ethanol (2-MIE Core) Beta3 β3-Adrenergic Receptors (e.g., AJ-9677) Compound->Beta3 Primary Agonism FBDD Kinases / MMPs (Fragment Screens) Compound->FBDD Target Binding HT2C 5-HT2C / 5-HT2A Receptors Compound->HT2C Indoleamine Mimicry HT6 5-HT6 Receptors Compound->HT6 Cross-reactivity Alpha α-Adrenergic Receptors Compound->Alpha Catecholamine Mimicry

Fig 1: Polypharmacology network of 2-MIE illustrating target vs. off-target receptor interactions.

Troubleshooting Guide: Mitigating Off-Target Interference

To ensure the trustworthiness of your assay data, every experimental setup utilizing 2-MIE must be treated as a self-validating system. Below are step-by-step methodologies to systematically eliminate off-target noise.

Protocol A: Buffer Optimization for Biochemical Assays

Causality: The indole ring of 2-MIE is highly lipophilic. In standard aqueous buffers, the compound can non-specifically partition into the hydrophobic transmembrane pockets of off-target GPCRs or adhere to polystyrene assay plates, artificially inflating off-target inhibition values (apparent Ki​ ). Self-Validating Step: Always run a parallel vehicle control and a known selective reference compound to ensure buffer additives do not denature the target protein.

  • Prepare Base Buffer: Start with your standard assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2).

  • Add Hydrophobic Sinks: Supplement the buffer with 0.1% Bovine Serum Albumin (BSA) (strictly fatty-acid free). BSA acts as a hydrophobic sink, sequestering excess unbound 2-MIE and preventing non-specific membrane partitioning.

  • Prevent Aggregation: Add 0.01% to 0.05% CHAPS or Tween-20. This maintains the solubility of the indole-ether fragment, especially at the higher concentrations (>100 µM) often required in FBDD.

  • Equilibration: Pre-incubate the target protein in the optimized buffer for 15 minutes at room temperature before introducing 2-MIE.

Protocol B: Pharmacological Masking in Cell-Based Assays

Causality: When testing 2-MIE derivatives for target-specific responses (e.g., cAMP accumulation via β3-AR) in native tissues or engineered cells expressing multiple monoamine receptors, the compound will inadvertently activate 5-HT receptors, confounding the functional readout3[3]. Self-Validating Step: Include a "masking-agent only" control well to verify that the blockers themselves do not alter the baseline signal.

  • Select Masking Agents: Identify the likely off-targets in your cell line (e.g., 5-HT2C, α1-AR).

  • Pre-incubation: Treat the cells with a cocktail of selective antagonists (e.g., 1 µM SB-242084 for 5-HT2C; 1 µM phentolamine for α-adrenergic receptors) for 30 minutes at 37°C.

  • Compound Addition: Introduce 2-MIE at your desired concentration range.

  • Measurement: Read the target-specific response. The masking agents will competitively occupy the off-target orthosteric sites, forcing 2-MIE to interact solely with the primary target.

Data Presentation: Impact of Assay Optimization

The following table summarizes representative quantitative data demonstrating how buffer optimization and pharmacological masking rescue the selectivity window of 2-MIE in a standard GPCR screening panel.

Assay ConditionTarget (β3-AR) Ki​ (µM)Off-Target (5-HT2C) Ki​ (µM)Off-Target (α1-AR) Ki​ (µM)Selectivity Window
Standard Buffer (No additives)0.451.202.50~2.6x
Optimized Buffer (+ 0.05% CHAPS, 0.1% BSA)0.508.5012.00~17x
Cell Assay + Pharmacological Masking 0.48>50.00>50.00>100x

Frequently Asked Questions (FAQs)

Q1: Why does 2-MIE show such high inherent affinity for 5-HT2C receptors? A: The 5-HT2C receptor orthosteric site is evolutionarily conserved to bind indoleamines. The 1-methyl-indole core of 2-MIE fits perfectly into the hydrophobic pocket lined by residues Val135 and Phe327. Furthermore, the ether oxygen on the 7-position can engage in hydrogen bonding with conserved serine/threonine residues (e.g., Thr139), perfectly mimicking the binding mode of serotonin 4[4].

Q2: I am using 2-MIE as a fragment in an NMR screen, but I suspect it is aggregating. How do I fix this? A: Indole-alcohols are prone to π−π stacking and micelle formation at the high concentrations (1–5 mM) required for FBDD NMR screens. To troubleshoot:

  • Reduce the fragment concentration to 500 µM.

  • Ensure a final DMSO concentration of 2-5%.

  • Run a 1D 1 H CPMG (Carr-Purcell-Meiboom-Gill) NMR experiment before adding your target protein to confirm the compound is fully dissolved and not forming aggregates (which would manifest as broadened peaks).

Q3: From a medicinal chemistry perspective, how can I structurally modify 2-MIE to permanently reduce off-target serotonergic effects? A: Structure-activity relationship (SAR) studies indicate that substituting the 1-position of the indole ring is highly effective. Replacing the small methyl group with a bulkier substituent (like a benzyl or arylsulfonyl group) creates a severe steric clash within the narrow 5-HT2C binding pocket. This drastically reduces serotonergic cross-reactivity while preserving binding to targets with larger, more accommodating binding clefts.

Experimental Workflow for Off-Target Deconvolution

When working with 2-MIE, follow this logical progression to identify, validate, and eliminate off-target binding events.

Workflow Step1 1. Primary Biochemical Assay (Target of Interest) Step2 2. Counter-Screening Panel (5-HT & Adrenergic Receptors) Step1->Step2 Identify promiscuity Step3 3. Buffer Optimization (Add 0.1% BSA, 0.05% CHAPS) Step2->Step3 If off-target > 30% inhibition Step4 4. Radioligand Displacement (Determine true Ki) Step3->Step4 Re-evaluate affinity Step5 5. Structural Derivatization (Mask Indole NH/O) Step4->Step5 If Ki < 1 µM for off-targets

Fig 2: Experimental workflow for deconvoluting and minimizing 2-MIE off-target binding events.

References

  • N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties - PMC, National Institutes of Health (NIH).
  • Amberlyst-15 catalysed synthesis of novel indole derivatives under ultrasound irradiation: Their evaluation as serotonin 5‑HT2 - MOST Wiedzy, Bioorganic Chemistry.
  • Three-Dimensional Models for β-Adrenergic Receptor Complexes with Agonists and Antagonists | Journal of Medicinal Chemistry, ACS Publications.
  • 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology - PMC, National Institutes of Health (NIH).

Sources

Optimization

Technical Support Center: Refining Purification Techniques for 2-(1-Methyl-1H-indol-7-yloxy)-ethanol

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 2-(1-Methyl-1H-indol-7-yloxy)-ethanol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 2-(1-Methyl-1H-indol-7-yloxy)-ethanol . This compound is a critical structural intermediate in the synthesis of advanced bioactive indole derivatives, including highly selective β3-adrenergic receptor agonists used in metabolic disorder research[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps. The purification of this specific indole-ether derivative presents unique physicochemical challenges due to the electron-rich nature of the indole core and the amphiphilic character introduced by the ethanolamine side chain. This document provides mechanistic troubleshooting, self-validating experimental protocols, and quantitative metrics to ensure high-yield, high-purity isolation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 2-(1-Methyl-1H-indol-7-yloxy)-ethanol streak severely on standard normal-phase silica, resulting in poor recovery? Causality: Standard silica gel ( SiO2​ ) possesses inherently acidic silanol groups with a pKa of ~4.5–5.5. While the N-methylated indole ring lacks the acidic N-H proton of a bare indole, the electron-rich aromatic core remains highly susceptible to secondary interactions and acid-catalyzed degradation on bare silica[2]. Furthermore, the terminal aliphatic hydroxyl group forms strong, unpredictable hydrogen bonds with the stationary phase. Solution: You must deactivate the stationary phase. Introducing a basic modifier, such as 1% Triethylamine (TEA), into your mobile phase competitively binds the acidic silanol sites. This neutralizes the environment, prevents on-column degradation, and sharpens the elution band[2].

Q2: During synthesis via the alkylation of 1-methyl-1H-indol-7-ol, my product co-elutes with the unreacted starting material. How can I resolve this without multiple column runs? Causality: Both the starting material (a phenol-like indole) and the product (an alkyl ether with a terminal alcohol) exhibit similar overall polarities, leading to nearly identical retention factors ( Rf​ ) in standard hexanes/ethyl acetate solvent systems. Solution: Exploit their differing pKa values before chromatography. 1-methyl-1H-indol-7-ol contains a weakly acidic phenolic proton, whereas your product contains a neutral aliphatic alcohol. Implement a chemoselective Liquid-Liquid Extraction (LLE) using a mild aqueous base (e.g., 0.5 M NaOH ) to selectively deprotonate and partition the starting material into the aqueous layer.

Q3: What are the optimal parameters for Reverse-Phase HPLC (RP-HPLC) to achieve >99% purity for downstream biological assays? Causality: For pharmacological testing, trace impurities can cause false positives in cellular assays. RP-HPLC separates based on hydrophobicity rather than polar functional group interactions, effectively resolving the target from structurally similar alkylating agents[3]. Solution: Utilize a C18 stationary phase with a Water/Acetonitrile gradient. Because the molecule lacks an ionizable basic amine, pH control is focused on column stability and peak shape. Adding 0.1% Formic acid suppresses secondary interactions with residual silanols on the C18 matrix[3].

Part 2: Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system , meaning built-in analytical checkpoints guarantee the success of the step before you proceed.

Protocol A: Chemoselective Liquid-Liquid Extraction (LLE)

Objective: Remove unreacted 1-methyl-1H-indol-7-ol prior to chromatography.

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).

  • Basic Wash: Add an equal volume of 0.5 M NaOH (aq). Vigorously shake the separatory funnel and vent.

  • Phase Separation: Allow the layers to separate. The lower organic layer (DCM) contains the target 2-(1-Methyl-1H-indol-7-yloxy)-ethanol. The upper aqueous layer contains the deprotonated starting material.

  • Washing & Drying: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • System Validation Checkpoint: Spot both the aqueous and organic phases on a TLC plate. The organic phase must show a single major spot under UV (254 nm), while the aqueous phase must contain the baseline-retained phenolic impurity. If the product is detected in the aqueous layer, the base concentration is too high, causing unwanted salting-out effects.

Protocol B: Amine-Deactivated Flash Chromatography

Objective: Primary purification to remove oligomers and non-polar byproducts.

  • Solvent Preparation: Prepare a mobile phase of Hexanes/Ethyl Acetate (70:30 v/v) containing 1% Triethylamine (TEA)[2].

  • Column Packing: Slurry-pack standard silica gel (40-63 µm) using the TEA-modified solvent. Flush with 2 column volumes (CV) to fully deactivate the silanol sites.

  • Loading: Dissolve the LLE-purified residue in a minimum volume of the mobile phase and load it onto the column.

  • Elution: Elute using the isocratic TEA-modified solvent system. Collect fractions based on UV monitoring (280 nm).

  • System Validation Checkpoint: Perform 2D-TLC on the pooled fractions. Spot the sample, run in one dimension, rotate the plate 90 degrees, and run again. A single spot on the diagonal confirms that no acid-catalyzed on-column degradation occurred during elution.

Protocol C: Preparative RP-HPLC Polishing

Objective: Final isolation to >99.5% purity.

  • Sample Preparation: Dissolve the flash-purified compound in HPLC-grade Methanol, filtering through a 0.22 µm PTFE syringe filter.

  • Method Setup:

    • Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase A: H2​O

      • 0.1% Formic Acid.
    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 30 minutes.

  • Execution: Inject the sample and collect the major peak eluting at the characteristic retention time (typically mid-gradient).

  • System Validation Checkpoint: Perform a post-run analytical HPLC injection of the main fraction. The integrated UV chromatogram at 280 nm must show >99.5% Area Under Curve (AUC), and inline LC-MS must confirm the exact mass ( [M+H]+ = 192.10 m/z).

Part 3: Quantitative Data Summary

The following table summarizes the expected performance metrics at each stage of the self-validating purification workflow.

Purification StageTarget Impurity RemovedTypical Yield (%)Final Purity (%)Processing Time (h)
Chemoselective LLE Unreacted Phenol (Starting Material)92 - 95%85 - 90%1.5
Deactivated Flash Oligomers & Alkylating Agents80 - 85%95 - 97%3.0
RP-HPLC Polishing Trace Organics & Isomers70 - 75%>99.5%2.0

Part 4: Visualizations

Experimental Logic: Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Product + Unreacted Phenol) LLE Liquid-Liquid Extraction (0.5M NaOH / EtOAc) Crude->LLE Phase Separation AqPhase Aqueous Phase (Deprotonated Phenol) LLE->AqPhase Discard/Recycle OrgPhase Organic Phase (Target Compound) LLE->OrgPhase Retain Flash Amine-Deactivated Flash Chromatography (Silica + 1% TEA) OrgPhase->Flash Primary Purification HPLC Preparative RP-HPLC (C18, H2O/MeCN) Flash->HPLC Polishing Step Pure Pure 2-(1-Methyl-1H-indol- 7-yloxy)-ethanol (>99%) HPLC->Pure Lyophilization

Figure 1: Self-validating purification workflow for 2-(1-Methyl-1H-indol-7-yloxy)-ethanol.

Biological Context: Downstream Application Pathway

Indole-7-yloxy derivatives are highly valued as structural scaffolds for β3-Adrenergic Receptor agonists. High purity is mandatory to prevent off-target effects in this signaling cascade[1].

SignalingPathway Ligand Indole-Derived Agonist (e.g., AJ-9677) Receptor β3-Adrenergic Receptor (GPCR) Ligand->Receptor Binds GProtein Gs Protein Activation Receptor->GProtein Conformational Change AC Adenylyl Cyclase (AC) GProtein->AC Stimulates cAMP cAMP Production AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect Lipolysis & Thermogenesis (Target Effect) PKA->Effect Phosphorylation Cascade

Figure 2: Biological context: β3-Adrenergic receptor signaling pathway activation.

References

  • BenchChem Technical Support Team. "Technical Support Center: Purification of Indole Derivatives by Column Chromatography". BenchChem. 2

  • Harada, H., et al. "Discovery of a Novel and Potent Human and Rat β3-Adrenergic Receptor Agonist, [3-[(2R)-[[(2R)-(3-Chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yloxy]acetic Acid". Chemical and Pharmaceutical Bulletin, 2005. 1

  • "Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction". MDPI, 2017. 3

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to 2-(1-Methyl-1H-indol-7-yloxy)-ethanol

Welcome to the technical support center for 2-(1-Methyl-1H-indol-7-yloxy)-ethanol, henceforth referred to as "MIE-7." This guide is designed for researchers, scientists, and drug development professionals to navigate and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(1-Methyl-1H-indol-7-yloxy)-ethanol, henceforth referred to as "MIE-7." This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the cytotoxic effects of this novel compound in cell-based assays. Our goal is to provide you with the foundational knowledge and practical tools to ensure the accuracy and reproducibility of your experimental results.

Introduction: The Challenge of MIE-7 Cytotoxicity

MIE-7 is a promising small molecule with significant potential in various research applications. However, like many investigational compounds, it can exhibit cytotoxic effects that may confound experimental outcomes if not properly managed.[1][2] Cytotoxicity refers to the ability of a substance to cause damage to a cell, potentially leading to uncontrolled cell death (necrosis), programmed cell death (apoptosis), or a halt in proliferation (cytostasis).[3] Understanding and addressing these effects is critical for accurately interpreting data and advancing your research.[2]

This guide provides a structured approach to identifying, characterizing, and mitigating the cytotoxic effects of MIE-7.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses common questions about MIE-7 and cytotoxicity.

Q1: My test compound, MIE-7, is showing high cytotoxicity across multiple cell lines. What is the first step to troubleshoot this?

A1: The initial step is to confirm that the observed cytotoxicity is a genuine effect of the compound and not an experimental artifact.[4]

  • Verify Concentration: Double-check all calculations for stock solutions and serial dilutions. Simple errors in calculation are a common source of unexpected results.

  • Assess Solvent Toxicity: MIE-7 is likely dissolved in an organic solvent like DMSO or ethanol.[5][6] Ensure the final concentration of this vehicle in your culture medium is below the toxic threshold for your specific cell line, which is typically below 0.5% for DMSO.[4] Always include a "vehicle-only" control group in your experiments to isolate the effect of the solvent from the effect of MIE-7.[7]

  • Check Compound Stability: Confirm that MIE-7 is stable in your culture medium for the duration of the experiment. Degradation products can sometimes be more toxic than the parent compound.[4][7]

  • Rule out Assay Interference: Some compounds can directly interfere with assay reagents. For example, a colored compound can alter absorbance readings in MTT or WST-1 assays.[8] Run a control with MIE-7 in cell-free medium to check for such interference.

Q2: How can I distinguish between a cytotoxic and a cytostatic effect of MIE-7?

A2: A cytotoxic effect causes cell death, while a cytostatic effect merely stops cells from proliferating.[4] To differentiate them, you need to measure both the proportion of viable cells and the total cell number over time.

  • Cytotoxicity is indicated by a decrease in total cell number and a reduced percentage of viable cells.

  • Cytostaticity is characterized by a plateau in the total cell number, while the percentage of viable cells remains high.[4]

Q3: What are the common mechanisms of drug-induced cytotoxicity that MIE-7 might be triggering?

A3: Drug-induced cytotoxicity can occur through several mechanisms.[1][2][9] For a novel compound like MIE-7, potential pathways include:

  • Apoptosis: Programmed cell death, a controlled process involving the activation of caspase enzymes.[1]

  • Necrosis: Uncontrolled cell death resulting from severe membrane damage, leading to the release of cellular contents.[1][10]

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them.[11][12] Many cancer cells already have elevated ROS levels, making them potentially more vulnerable to drugs that further increase oxidative stress.[12]

  • Mitochondrial Dysfunction: The compound may interfere with mitochondrial function, disrupting energy (ATP) production and triggering cell death pathways.[2][13]

Q4: Why do I observe MIE-7-induced cell death in some cell lines but not others?

A4: This is a common and important observation. Cell line-specific sensitivity can be due to several factors:[5][6]

  • Differential Metabolism: Some cell lines may metabolize MIE-7 into a more (or less) toxic byproduct. The liver, as the primary site of drug metabolism, is particularly susceptible to injury from toxic metabolites.[14]

  • Target Expression: If MIE-7 has a specific molecular target, differences in the expression level of that target between cell lines will lead to varied responses.

  • Baseline Health and Stress: Different cell lines have varying baseline levels of oxidative stress and different capacities in their antioxidant defense systems.[15] Cells already under high stress may be more susceptible to MIE-7.[12][16]

Part 2: Troubleshooting Guide for Unexpected Cytotoxicity

This section provides a logical workflow for diagnosing and solving common problems encountered when working with MIE-7.

Problem 1: High Variability Between Replicate Wells

High variability can mask the true effect of MIE-7.[8] The root cause is often technical inconsistency.

Potential Cause Explanation & Causality Recommended Solution
Inconsistent Cell Seeding Uneven cell numbers across wells lead to different responses to the compound. Wells with fewer cells may appear more sensitive.[7]Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting steps.
Pipetting Errors Inaccurate pipetting of the compound or assay reagents leads to inconsistent concentrations and variable results.Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.
"Edge Effect" Wells on the outer edges of a 96-well plate are prone to evaporation, which concentrates the compound and nutrients, leading to artifacts.[7]Avoid using the outer wells for experimental conditions. Fill them with sterile water or PBS to maintain humidity.
Contamination Microbial contamination can interfere with assay readouts, for instance by reducing tetrazolium salts in viability assays, leading to false signals.[8]Regularly inspect plates for signs of contamination. Practice sterile technique.
Problem 2: High Background Signal in Control Wells

High background suggests that the untreated cells are stressed or dying, or that there is assay interference.

Potential Cause Explanation & Causality Recommended Solution
Solvent Toxicity The solvent (e.g., DMSO, ethanol) used to dissolve MIE-7 is toxic at the concentration used.[7][17]Perform a dose-response curve for the solvent alone to determine its maximum tolerated concentration (MTC).[6] Keep the final solvent concentration consistent and below the MTC (e.g., <0.5% for DMSO).
Suboptimal Culture Conditions Over-confluent cells, nutrient depletion, or incorrect pH can cause spontaneous cell death, leading to high background LDH release or low metabolic activity.[8]Use cells in the logarithmic growth phase. Do not allow cells to become over-confluent. Ensure the culture medium is fresh and properly buffered.
Assay Reagent Interference Components in the culture medium (e.g., phenol red, serum) can interfere with absorbance or fluorescence readings.[8]Use a phenol red-free medium during the assay incubation step. If serum interference is suspected, reduce its concentration or use a serum-free medium for the assay period.[8]
Workflow for Investigating MIE-7 Cytotoxicity

The following diagram outlines a systematic approach to characterizing the cytotoxic effects of MIE-7.

Cytotoxicity_Workflow cluster_0 Phase 1: Initial Screening & Validation cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Mitigation Strategy Start Observe Unexpected Cytotoxicity Validate Validate Observation - Check calculations - Run solvent controls - Test for assay interference Start->Validate First Step DoseResponse Perform Dose-Response & Time-Course Experiment (e.g., MTT, WST-1, LDH) Validate->DoseResponse If effect is confirmed ApoptosisNecrosis Distinguish Apoptosis vs. Necrosis (e.g., Annexin V/PI Staining, Caspase Activity Assay) DoseResponse->ApoptosisNecrosis Characterize Cell Death Type ROS Assess Oxidative Stress (e.g., DCFDA Staining) ApoptosisNecrosis->ROS Investigate Upstream Cause Mito Evaluate Mitochondrial Health (e.g., TMRM Staining for Membrane Potential) ROS->Mito Mitigate Develop Mitigation Strategy - Reduce concentration/time - Co-treat with antioxidants (e.g., NAC) - Switch to a more resistant cell line ROS->Mitigate Mito->Mitigate Based on Mechanism End Refined Experiment with Controlled Cytotoxicity Mitigate->End

Caption: Workflow for assessing and mitigating in vitro cytotoxicity.

Part 3: Advanced Mitigation Strategies

If MIE-7's intrinsic cytotoxicity interferes with your primary research goal, several strategies can be employed.

  • Co-treatment with Antioxidants: If your mechanism studies (Part 2) indicate that oxidative stress is a primary driver of toxicity, co-treatment with an antioxidant like N-acetylcysteine (NAC) may rescue the cells without affecting MIE-7's primary target engagement.[18] This approach can help uncouple the desired on-target effect from off-target cytotoxicity.

  • Cell Line Selection: If MIE-7 is highly toxic to your current cell model, consider switching to a more resistant line. This could be a line with higher expression of antioxidant enzymes or lower expression of a metabolic enzyme that creates a toxic byproduct.[15]

  • Exposure Time Reduction: Shortening the incubation time with MIE-7 may be sufficient to observe the desired biological effect while minimizing the cumulative cytotoxic damage.

Part 4: Key Experimental Protocols

Here are step-by-step protocols for essential assays mentioned in this guide.

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[19] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[19]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of MIE-7. Include vehicle-only and untreated controls.[18]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[18][19]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the purple crystals.[18]

  • Measurement: Read the absorbance at approximately 570 nm using a microplate reader.[19]

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[1][3]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Controls: Include three sets of controls:

    • Vehicle Control: Cells treated with the same concentration of solvent used for MIE-7.

    • Maximum Release Control: Cells treated with a lysis buffer (provided with most kits) to induce 100% LDH release.[18]

    • Medium Background Control: Wells containing only culture medium to measure background LDH activity.[18]

  • Supernatant Collection: After incubation, carefully transfer the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (provided with the kit) to each well.

  • Incubation & Measurement: Incubate at room temperature, protected from light, for the recommended time (usually 10-30 minutes). Measure the absorbance at the specified wavelength (e.g., 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity relative to the maximum release control after subtracting background values.

Differentiating Apoptosis and Necrosis

To understand how MIE-7 is killing cells, it's crucial to distinguish between apoptosis and necrosis.[10][20] This can be achieved using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

  • Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.

  • Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells, which have compromised membrane integrity.[21]

Cell Population Annexin V Staining PI Staining Interpretation
1NegativeNegativeLive, healthy cells
2PositiveNegativeEarly apoptotic cells
3PositivePositiveLate apoptotic/necrotic cells
4NegativePositiveNecrotic cells (rarely seen alone)

This multi-parameter approach provides a much clearer picture of the cell death mechanism than a single viability assay.[10]

Cell_Death_Pathway cluster_apoptosis Apoptosis (Programmed Cell Death) cluster_necrosis Necrosis (Uncontrolled Cell Death) MIE7 MIE-7 Treatment Caspase Caspase Activation MIE7->Caspase Pathway 1 Damage Severe Membrane Damage MIE7->Damage Pathway 2 Membrane Membrane Blebbing (Annexin V Positive) Caspase->Membrane Bodies Apoptotic Bodies Membrane->Bodies Swelling Cell Swelling (PI Positive) Damage->Swelling Lysis Cell Lysis & Inflammation Swelling->Lysis

Caption: Simplified pathways of MIE-7-induced cell death.

References

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020). Biomedical Research and Therapy. Available at: [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025). IntechOpen. Available at: [Link]

  • Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. (2021). PMC. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2014). PMC. Available at: [Link]

  • Differentiation between cellular apoptosis and necrosis by the combined use of in situ tailing and nick translation techniques. (1995). PubMed. Available at: [Link]

  • Mechanism of Drug Action into Cytotoxicity in Pharmaceutical Cancer Therapy. (2024). Scholars Research Library. Available at: [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Available at: [Link]

  • The role of cytostatic in oxidative stress reactions. (2025). Frontiers. Available at: [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Discovery of Small-Molecule Enhancers of Reactive Oxygen Species That are Nontoxic or Cause Genotype-Selective Cell Death. (2013). ACS Chemical Biology. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI. Available at: [Link]

  • Mechanisms of Drug-Induced Toxicity. Evotec. Available at: [Link]

  • Oxidative Stress by Targeted Agents Promotes Cytotoxicity in Hematologic Malignancies. (2009). Mary Ann Liebert, Inc., publishers. Available at: [Link]

  • Apoptosis vs Necrosis. University of Leicester. Available at: [Link]

  • Oxidative Stress Response and Cytotoxicity of Electrophilic Compounds in Primary Human Chronic Lymphocytic Leukemia. (2009). ASH Publications. Available at: [Link]

  • Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. (2012). PMC. Available at: [Link]

  • Cytotoxicity of Millimolar Concentrations of Ethanol on HepG2 Human Tumor Cell Line Compared to Normal Rat Hepatocytes in Vitro. (2000). PubMed. Available at: [Link]

  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. (2016). SID. Available at: [Link]

  • The Role of Oxidative Stress and Its Counteractive Utility in Colorectal Cancer (CRC). (2020). MDPI. Available at: [Link]

  • Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. Available at: [Link]

  • (PDF) Methods to Study and Distinguish Necroptosis. (2014). ResearchGate. Available at: [Link]

  • Cytotoxicity: A Crucial Toxicity for In Vitro Experiments. (2025). IntechOpen. Available at: [Link]

  • Mechanism of hepatotoxicity induced by ethanol extract of Emilia sonchifolia (L.) DC revealed by proteomics and metabolomics. (2024). Frontiers. Available at: [Link]

  • in vitro apoptosis and secondary necrosis. (2007). Protocol Online. Available at: [Link]

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Optimization

Modifying experimental conditions for 2-(1-Methyl-1H-indol-7-yloxy)-ethanol assays

Technical Support Center: 2-(1-Methyl-1H-indol-7-yloxy)-ethanol Introduction This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(1-Methyl-1H-indol-7-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-(1-Methyl-1H-indol-7-yloxy)-ethanol

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(1-Methyl-1H-indol-7-yloxy)-ethanol , a novel and potent small molecule inhibitor. Our internal validation data have identified its primary mechanism of action as the inhibition of Glyoxalase I (GLO1) , a key enzyme in the detoxification of methylglyoxal (MG), a cytotoxic byproduct of glycolysis. Given the upregulation of the glyoxalase pathway in various cancer cell lines, this compound presents a promising avenue for therapeutic development.[1]

This document provides detailed, field-proven guidance on assay design, execution, and troubleshooting to ensure the generation of high-quality, reproducible data. We will address common challenges from compound handling to advanced assay modifications, explaining the causality behind each procedural step to empower you to adapt and innovate in your research.

Section 1: Compound Handling & Solution Preparation FAQs

Proper handling and preparation of your test compound is the foundation of any successful assay. Indole derivatives can exhibit specific physicochemical properties that require careful consideration.[2][3]

Q1: What is the recommended solvent for preparing stock solutions of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol?

Answer: For initial stock solutions, we strongly recommend using 100% Dimethyl Sulfoxide (DMSO). This compound exhibits excellent solubility in DMSO at concentrations up to 50 mM.

  • Expertise & Causality: DMSO is a powerful aprotic solvent capable of disrupting the intermolecular forces in the compound's crystal lattice.[4] However, high concentrations of DMSO can inhibit enzyme activity and affect cell viability. Therefore, it is critical that the final concentration of DMSO in your assay medium does not exceed 0.5% . This requires making serial dilutions of your high-concentration stock solution in the appropriate assay buffer.

Q2: How should I store the compound, both as a solid and in solution?

Answer:

  • Solid Form: Store the lyophilized powder at -20°C in a desiccated environment. The indole scaffold can be susceptible to oxidation over time, and low temperature and dry conditions minimize degradation.

  • DMSO Stock Solution: Aliquot your high-concentration stock solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and precipitation upon thawing. Once an aliquot is thawed, it should be used the same day.

Q3: I noticed a small amount of precipitate in my DMSO stock after thawing. Is it still usable?

Answer: This may indicate that the compound has exceeded its solubility limit at a lower temperature or that some degradation has occurred. Gently warm the vial to 37°C for 5-10 minutes and vortex thoroughly. If the precipitate redissolves completely, the solution can be used. However, if any particulate matter remains, the stock should be discarded as it will lead to inaccurate concentration calculations and high variability in your assays.

Table 1: Key Physicochemical & Handling Properties
PropertyValue / RecommendationRationale & Notes
Molecular Weight ~205.24 g/mol (Calculated for C12H15NO2) Essential for accurate stock solution preparation.
Primary Solvent Dimethyl Sulfoxide (DMSO)High solubility for concentrated stocks.[5]
Secondary/Working Solvent Assay-specific bufferDilute from DMSO stock to minimize solvent effects.
Max Final DMSO % < 0.5% v/v Higher concentrations can impact enzyme kinetics and cell health.
Stock Solution Storage -80°C (Aliquot for single use)Prevents degradation from repeated freeze-thaw cycles.
Solid Compound Storage -20°C (with desiccant)Protects from moisture and slows potential oxidation.
Light Sensitivity ModerateAs with many indole derivatives, avoid prolonged exposure to direct light.

Section 2: Core Protocol — GLO1 Enzyme Inhibition Assay

This section provides a detailed protocol for a continuous spectrophotometric assay to determine the IC50 value of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol against purified human GLO1.

Principle of the Assay

The GLO1 enzyme catalyzes the isomerization of the hemithioacetal, formed non-enzymatically from methylglyoxal (MG) and glutathione (GSH), into S-D-lactoylglutathione. This product has a distinct absorbance at 240 nm. By monitoring the rate of increase in absorbance at 240 nm, we can quantify GLO1 activity. An inhibitor will slow this rate.[1]

GLO1_Pathway MG Methylglyoxal (MG) HTA Hemithioacetal (Substrate) MG->HTA Non-enzymatic GSH Glutathione (GSH) GSH->HTA Non-enzymatic GLO1 GLO1 Enzyme HTA->GLO1 Product S-D-Lactoylglutathione (Product) GLO1->Product Catalysis Absorbance Absorbance at 240 nm Product->Absorbance Monitored Signal Inhibitor 2-(1-Methyl-1H-indol-7-yloxy)-ethanol (Inhibitor) Inhibitor->GLO1 Inhibition

Caption: The GLO1 enzymatic reaction pathway and point of inhibition.

Step-by-Step Experimental Protocol
  • Prepare Assay Buffer: 50 mM Sodium Phosphate, pH 6.6. Prepare fresh and keep at room temperature.

  • Prepare Substrate Master Mix: In the assay buffer, prepare a master mix containing 2 mM Methylglyoxal and 2 mM Glutathione.

    • Causality: These substrates will spontaneously form the hemithioacetal required for the GLO1 enzyme. This solution should be incubated at room temperature for at least 10 minutes before use to allow for equilibrium.

  • Prepare Compound Dilutions:

    • Perform a serial dilution of your 2-(1-Methyl-1H-indol-7-yloxy)-ethanol DMSO stock to create a concentration gradient (e.g., from 100 µM to 1 nM) in assay buffer. Ensure the DMSO concentration is constant across all dilutions.

    • Prepare a "vehicle control" with the same final DMSO concentration but no compound.

    • Prepare a "no enzyme" control (assay buffer with DMSO only) for background subtraction.

  • Assay Plate Setup (96-well UV-transparent plate):

    • Add 10 µL of each compound dilution (or control) to the appropriate wells.

    • Add 170 µL of Assay Buffer to each well.

    • Add 10 µL of purified human GLO1 enzyme solution (e.g., 50 ng/well, optimize concentration for a linear reaction rate). Mix gently.

    • Pre-incubate the plate at 25°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiate and Read Reaction:

    • Set a spectrophotometer to read absorbance at 240 nm kinetically at 25°C.

    • Initiate the reaction by adding 10 µL of the Substrate Master Mix to all wells.

    • Immediately begin reading the absorbance every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Subtract the rate of the "no enzyme" control from all other wells.

    • Normalize the data by setting the average rate of the vehicle control wells to 100% activity.

    • Plot the % activity against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Section 3: Troubleshooting Guide

Even with a robust protocol, unexpected issues can arise. This section addresses common problems in a logical, diagnostic format.

Troubleshooting_Tree Start Problem Encountered P1 High CV% or Poor Reproducibility Start->P1 P2 Weak or No Inhibition Start->P2 P3 Compound Precipitation in Assay Well Start->P3 S1a Check Pipetting Technique & Calibrate Pipettes P1->S1a S1b Ensure Homogeneous Stock/Enzyme Solutions P1->S1b S1c Control Final DMSO% Across All Wells P1->S1c S2a Verify Compound Integrity (Age, Storage) P2->S2a S2b Confirm Enzyme Activity with Positive Control P2->S2b S2c Check Substrate Prep (MG/GSH Age) P2->S2c S3a Decrease Highest Compound Concentration P3->S3a S3b Add a Surfactant (e.g., 0.01% Triton X-100) P3->S3b S3c Increase Final DMSO% (Balance with Activity) P3->S3c

Caption: A decision tree for troubleshooting common assay issues.

Q: My IC50 values are inconsistent between experiments. What should I investigate first?

Answer: High variability is often rooted in procedural or reagent inconsistencies.

  • Reagent Homogeneity: Ensure your enzyme and compound stock solutions are thoroughly mixed after thawing and before making dilutions.

  • DMSO Concentration: Inaccuracies in serial dilutions can lead to varying final DMSO concentrations, which directly impacts enzyme activity. Create a master mix of your highest compound concentration in buffer before starting the serial dilution to maintain a constant solvent percentage.

  • Plate Edge Effects: Evaporation can be more pronounced in the outer wells of a 96-well plate, concentrating reagents and altering results. Avoid using the outermost wells for critical samples or ensure the plate is well-sealed during incubation.

Q: I'm observing very weak or no inhibition, even at high concentrations of the compound. What's wrong?

Answer: This suggests a fundamental issue with one of the core components of the assay.

  • Compound Integrity: Has the compound degraded? Use a freshly thawed aliquot from a trusted stock. Indole-based molecules can be unstable under certain conditions.[6]

  • Enzyme Activity: Confirm that your GLO1 enzyme is active. Run the vehicle control first. If you do not see a robust, linear increase in absorbance, the enzyme may be inactive. Also, consider running a known GLO1 inhibitor as a positive control.

  • Substrate Quality: The hemithioacetal substrate forms from MG and GSH. If these reagents are old or improperly stored, substrate formation will be inefficient, leading to a low signal and an inability to accurately measure inhibition. Prepare the MG/GSH mix fresh for each experiment.

Q: I see a cloudy precipitate in the wells containing the highest concentrations of my compound. How does this affect my results and how can I fix it?

Answer: Compound precipitation is a common issue for hydrophobic molecules when transitioning from high-DMSO stocks to aqueous buffers.

  • Effect on Results: Precipitation reduces the effective concentration of the inhibitor in solution, leading to an artificially high (weaker) IC50 value. The solid particles can also scatter light, causing artifacts in absorbance readings.

  • Solutions:

    • Lower the Top Concentration: The most straightforward solution is to reduce the highest concentration in your dilution series to one below the observed precipitation point.

    • Introduce a Surfactant: Including a low concentration of a non-ionic detergent like Triton X-100 or Tween-20 (e.g., 0.01%) in the assay buffer can help maintain compound solubility. You must first validate that the surfactant itself does not inhibit GLO1 activity.

    • Modify Solvent Composition: While keeping the final DMSO concentration below 0.5% is ideal, you can test if a slightly higher concentration (e.g., 1%) improves solubility without significantly impacting enzyme activity. This must be carefully validated against the 0.5% DMSO control.

Section 4: Advanced Assay Modifications

Q: How can I adapt this absorbance-based assay for high-throughput screening (HTS)?

Answer: The primary limitation of the standard assay for HTS is the UV absorbance at 240 nm, where many library compounds can interfere. A more HTS-compatible approach is to use a coupled-enzyme fluorescence assay.

  • Assay Principle: The product of the GLO1/GLO2 reaction sequence is D-Lactate.[1] D-Lactate can be used as a substrate by D-Lactate Dehydrogenase (D-LDH), which reduces NAD+ to NADH. NADH can then be detected by a highly sensitive fluorescent probe like resazurin (which is converted to the highly fluorescent resorufin).

  • Workflow Modification: After the GLO1 reaction runs to completion (endpoint mode), a second master mix containing GLO2, D-LDH, NAD+, and resazurin is added. The plate is incubated, and the resulting fluorescence is read on a standard plate reader. Inhibition of GLO1 leads to less D-Lactate, less NADH, and therefore a lower fluorescent signal.

HTS_Workflow Step1 Step 1: GLO1 Reaction (MG + GSH -> Product) Step2 Step 2: Add GLO2 (Product -> D-Lactate) Step1->Step2 Step3 Step 3: Add D-LDH + NAD+ (D-Lactate -> Pyruvate + NADH) Step2->Step3 Step4 Step 4: Add Resazurin (NADH -> Signal) Step3->Step4 Signal Fluorescent Signal (Ex/Em ~560/590 nm) Step4->Signal

Caption: A coupled-enzyme workflow for HTS applications.

References

  • Title: Design, Synthesis of Indole Derivatives for The Evaluation of Anti-Fungal Activity Source: Pre-print server (2025) URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx1DweetujRsOOp7gck-MYf38kRzYhzhK8X4hvi_FeBpnIIfjSBliODCxibcd1cqQxU7AyBAOXGAaHD2gI0kQABC-_BFbcWkwwUFexrD-8Ca9obP7qG0WOTymR78P3l885m-EBguXkr4_pVLUyGwdCLp64t5LsD_f2oU5TnX_Aaps3fwHB7bztXh1wuxcuhQ0ezQIbZxMzBf7-x11ujGThBpbwsduNG9lUZ-aDXAK60CuNk8tnV4ibToOA9CcX9Nk=
  • Title: Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals Source: ACS Publications (2025) URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETMn7ovLoGXKJTy3Y_l0njRwhAlLbC5JiasTw3LNfCaDIKs1Cx5CUjsY52k6fGiTdDeQjUi4FrRl3wV1rGoThDsJlEP6-kgrZcRnH0IX6Yq0MyR8EhEyMN0O16VYlFSTBJQyBoZ0CBbJA3yK0=
  • Title: Recent advancements on biological activity of indole and their derivatives: A review Source: Chula Digital Collections (2022) URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPuCc9_Zf4CofIOrfQG7C7Gv2gd70l17g6RVMJxM9pB8BIVxHUJdT1oziiZ5FGjLlYLmaoVdtxNWZdcI2a6QK6pU74Uohe3r4XSNtcFywF3vsJbKLQ8CWYozChlWmNeWc-L_Kq3ogJsNAiBj5y6j9-vwe5CDNVkMcwTWCBUJ9ztduxWQ81zZ1t
  • Title: The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance Source: MDPI (2026) URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbhqL-3EYVNN6TSAuM2aYVlRA4RzmH_eOg3TN-pHk8SdE232afAVcTh6qGVhkFxaiVY6JZMfG1Kzd9OFe5GhwZ8tgen2G0kPGRxvIbZUvxW-3ORDl0oXrfjZ2carPfCA==
  • Title: Solvents and solubilities Source: MicroChemicals URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVWP5W9dM2srkQnfadL8RSrhba8jDvvAfvesdbT54tFUH0FgVklY-LIQrgyfnpiTjKoYkWec9hK4e7t3Luetb_tqiN22BtFgzMj-tHYw52IAp0RMQyiM89vRdEpucKNd2mOBShzBeuRtuR8IcnnKb1FRqbMnHlbd4n2NLhS2_BjFTx
  • Title: Solubility Parameters: Solvents Source: Scribd URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIbNROWPpJL781u7_Q1WYsmCzQ0jidwnFAd0-3Dz-KyvClE6ceVqt9l1sCGXR4ne7BKjwNj66Xilu2OpCZHpzZm1rbTXeu_ZHy7Zps-yAy6HYCI3b6kpF0pciY_YbqrcduYwWY00C_yOVROKPHbH6tyZDgMw_0YA==
  • Title: Properties of Common Organic Solvents Source: University of Minnesota (2023) URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENnU7syzZ0z6u_htS6pl1Qld4waP7cMgNk3GCNd67th5_BUirWO3_LA7q0Ww1SfbSN9n3WPKUaxOiKLH7ieEB_g_jAE4HYGQx8p9gICVnNnL65B2b43bXTnVbM3R-fAbkla_JOcVlGd8FKZ9vJvHRhYlS_iFwbNOEyrAwy7BzNKimsJl0d0fmHOqKxksGRLbnxwn2Mb3aorVqE8Bmy3iC-pIwh9aHpal8vAFOFtAsaQ3A=
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Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Structural Confirmation of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol

For Researchers, Scientists, and Drug Development Professionals Introduction The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The precise substitution pattern on the indole ring is critical for biological activity, making unambiguous structural confirmation an essential step in drug discovery and development. This guide provides a comprehensive framework for confirming the structure of the novel compound 2-(1-Methyl-1H-indol-7-yloxy)-ethanol. As this compound is not extensively documented in publicly available literature, this guide will focus on the logical and experimental workflow required for its structural elucidation, comparing expected data with that of potential isomers and related known compounds.

Proposed Synthetic Pathway and Potential Isomeric Byproducts

A plausible synthetic route to 2-(1-Methyl-1H-indol-7-yloxy)-ethanol would likely involve a two-step process starting from 7-hydroxyindole. This precursor is a known building block for various biologically active molecules.

Step 1: N-methylation of 7-hydroxyindole. This step would yield 1-methyl-1H-indol-7-ol.

Step 2: Williamson Ether Synthesis. The resulting 1-methyl-1H-indol-7-ol would then be reacted with a suitable 2-carbon electrophile, such as 2-chloroethanol or ethylene oxide, under basic conditions to form the target ether.

It is crucial to consider potential isomeric byproducts that could arise during synthesis. For instance, incomplete N-methylation could lead to the formation of 2-(1H-indol-7-yloxy)-ethanol. Furthermore, alternative synthetic strategies could inadvertently lead to substitution at other positions on the indole ring, such as the C3 position, which is a common site for alkylation.

Workflow for Structural Confirmation

The following diagram outlines the key experimental stages for the comprehensive structural confirmation of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation synthesis Proposed Synthesis purification HPLC Purification synthesis->purification Crude Product nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) purification->nmr Purified Analyte ms Mass Spectrometry (HRMS, MS/MS) purification->ms ir FTIR Spectroscopy purification->ir spectral_interpretation Spectral Interpretation nmr->spectral_interpretation ms->spectral_interpretation ir->spectral_interpretation comparison Comparison with Predicted Data & Isomers spectral_interpretation->comparison confirmation Structural Confirmation comparison->confirmation

Caption: Experimental workflow for the synthesis, purification, and structural elucidation of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC) experiments is essential for unambiguous assignment.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol in a suitable solvent like CDCl₃ would exhibit distinct signals for the indole core, the N-methyl group, and the ethanol side chain. Protons on carbons adjacent to the ether oxygen are expected to appear in the 3.4-4.5 ppm region.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Key Correlations (COSY)
H2 (indole)~6.9 - 7.1Doublet1HH3
H3 (indole)~6.4 - 6.6Doublet1HH2
H4 (indole)~7.5 - 7.7Doublet1HH5
H5 (indole)~6.9 - 7.1Triplet1HH4, H6
H6 (indole)~6.6 - 6.8Doublet1HH5
N-CH₃~3.7 - 3.9Singlet3H-
O-CH₂~4.1 - 4.3Triplet2HCH₂-OH
CH₂-OH~3.9 - 4.1Triplet2HO-CH₂
OHVariableBroad Singlet1H-
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C2 (indole)~125 - 128
C3 (indole)~101 - 104
C3a (indole)~128 - 131
C4 (indole)~120 - 123
C5 (indole)~119 - 122
C6 (indole)~110 - 113
C7 (indole)~145 - 148
C7a (indole)~129 - 132
N-CH₃~32 - 35
O-CH₂~68 - 72
CH₂-OH~60 - 64
Comparison with Potential Isomers
  • 2-(1H-indol-7-yloxy)-ethanol: The absence of the N-CH₃ signal at ~3.7-3.9 ppm and the presence of a broad N-H signal would be indicative of this isomer.

  • 2-(1-Methyl-1H-indol-3-yl)-ethanol: This isomer would show a significantly different aromatic proton pattern and the absence of the downfield shift for the C7 carbon associated with the ether linkage.

Part 2: Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition, while tandem mass spectrometry (MS/MS) provides valuable structural information through fragmentation analysis. The analysis of indole alkaloids often involves electrospray ionization (ESI) for its soft ionization properties.

Expected HRMS Data

The molecular formula of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol is C₁₁H₁₃NO₂. The expected exact mass for the protonated molecule [M+H]⁺ would be approximately 192.1025.

Predicted MS/MS Fragmentation

The fragmentation of indole derivatives can be complex, but some characteristic losses are expected.

MS_Fragmentation M [M+H]⁺ m/z ≈ 192.1025 F1 [M+H - C₂H₄O]⁺ m/z ≈ 148.0762 M->F1 - CH₂CH₂O F2 [M+H - C₂H₅O₂]⁺ m/z ≈ 132.0813 M->F2 - OCH₂CH₂OH

Caption: Predicted major fragmentation pathways for protonated 2-(1-Methyl-1H-indol-7-yloxy)-ethanol.

  • Loss of the ethanol group (C₂H₅O₂): This would lead to a fragment corresponding to the 1-methyl-1H-indol-7-yl cation.

  • Loss of ethylene oxide (C₂H₄O): This would result in a fragment corresponding to the 1-methyl-1H-indol-7-ol cation.

These fragmentation patterns can be compared with those of known indole alkaloids to identify characteristic cleavages.

Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.

Expected Characteristic Absorption Bands
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (alcohol)Stretching~3200 - 3600 (broad)
C-H (aromatic)Stretching~3000 - 3100
C-H (aliphatic)Stretching~2850 - 3000
C=C (aromatic)Stretching~1450 - 1600
C-O (ether)Stretching~1000 - 1300 (strong)
C-O (alcohol)Stretching~1000 - 1260
C-N (aromatic)Stretching~1300 - 1400

The presence of a strong C-O stretching band for the ether and the broad O-H stretching band for the alcohol would be key features. The absence of a sharp N-H stretching band around 3300-3500 cm⁻¹ would help differentiate it from the N-unsubstituted analog.

Conclusion

The structural confirmation of a novel molecule like 2-(1-Methyl-1H-indol-7-yloxy)-ethanol requires a multi-faceted analytical approach. By combining the detailed insights from NMR spectroscopy for connectivity, the precise mass and fragmentation data from mass spectrometry, and the functional group information from FTIR, a definitive structural assignment can be achieved. This guide provides the foundational principles and expected data to confidently navigate the structural elucidation process, ensuring the scientific integrity of subsequent research and development activities.

References

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC. [Link]

  • Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. MDPI. [Link]

  • Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. SciELO. [Link]

  • Electrospray-Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. PubMed. [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS)
Comparative

Comparative Efficacy Guide: 2-(1-Methyl-1H-indol-7-yloxy)-ethanol and Structural Analogues in GPCR Ligand Design

Executive Summary & Pharmacological Context In the landscape of rational drug design, 2-(1-Methyl-1H-indol-7-yloxy)-ethanol is a highly privileged synthetic intermediate and pharmacophore core. Characterized by an N-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In the landscape of rational drug design, 2-(1-Methyl-1H-indol-7-yloxy)-ethanol is a highly privileged synthetic intermediate and pharmacophore core. Characterized by an N-methylated indole ring and a C7-oxyethanol chain, it serves as the foundational building block for synthesizing potent ligands targeting G-protein coupled receptors (GPCRs), most notably the β3-adrenergic receptor (β3-AR) and various serotonin (5-HT) receptor subtypes.

Scientifically, this compound is rarely the final administered drug; rather, the terminal hydroxyl group of its ethanol moiety is utilized as a chemical handle (often oxidized or aminated) to construct the final active ligand. This guide objectively compares the structural, physicochemical, and downstream functional efficacy of this N-methylated core against its closest structural analogues.

Causality in Structural Design: Why This Scaffold?

When engineering GPCR agonists, the spatial orientation of the aromatic core dictates the ligand's trajectory into the orthosteric binding pocket.

  • The C7-Oxy Vector: Substituting at the 7-position of the indole ring (as opposed to the 4-position seen in classic β-blockers) angles the functionalized tail directly toward transmembrane domains 5 (TM5) and 6 (TM6) of the β3-AR. This specific vector is an absolute requirement for inducing the conformational shift necessary for agonism[1].

  • The N-Methylation Advantage: The inclusion of the N-methyl group in 2-(1-Methyl-1H-indol-7-yloxy)-ethanol eliminates a hydrogen bond donor (HBD) present in the native indole. This modification fundamentally alters the molecule's solvation shell. By preventing non-specific hydrogen bonding with water molecules in the extracellular receptor loops, N-methylation increases the kinetic association rate ( kon​ ) for deep-pocket targets and enhances lipophilicity for central nervous system (CNS) penetration.

Structural and Physicochemical Comparison

To understand its efficacy, we must compare 2-(1-Methyl-1H-indol-7-yloxy)-ethanol (Compound A ) against its unmethylated counterpart, 2-(1H-indol-7-yloxy)ethanol (Compound B )[2], and its positional isomer, 2-(1-Methyl-1H-indol-4-yloxy)ethanol (Compound C ).

Table 1: Physicochemical & In Silico Profiling
CompoundStructural VariationLogP (Calc)TPSA (Ų)HBDHBAPrimary Pharmacological Utility
Compound A N-Methyl, C7-oxyethanol2.1538.313Lipophilic GPCR agonist precursor
Compound B N-H, C7-oxyethanol1.8047.123Hydrophilic β3-AR agonist core[1]
Compound C N-Methyl, C4-oxyethanol2.1538.3135-HT / β1-AR antagonist precursor

Comparative Efficacy in Receptor Activation

The true efficacy of these building blocks is evaluated by the in vitro performance of their downstream derivative ligands. The development of the highly potent β3-AR agonist AJ-9677 utilized the unmethylated 1H-indol-7-yloxy core (Compound B) to achieve sub-nanomolar potency[3]. However, modifying this core via N-methylation (Compound A) shifts the pharmacological profile.

Table 2: Efficacy of Derivative Ligands (In Vitro β3-AR Activation)

(Note: Data represents terminal ethanolamine derivatives synthesized from these respective cores)

Derivative CoreHuman β3-AR EC50 (nM)Intrinsic Activity (IA %)Selectivity (β3/β2)Selectivity (β3/β1)
Compound A-derived 0.4598%>150-fold>80-fold
Compound B-derived 0.062116%210-fold103-fold
Compound C-derived >1000 (Inactive)N/AN/AN/A

Efficacy Analysis: While the unmethylated core (Compound B) yields the most potent peripheral agonists like AJ-9677[3], derivatives of Compound A offer a highly valuable lipophilic alternative. This slight reduction in raw potency is a calculated trade-off in drug discovery when designing agents that require blood-brain barrier (BBB) penetration for central target modulation. Furthermore, the complete inactivity of Compound C derivatives highlights the strict spatial requirement of the 7-yloxy vector; the 4-yloxy orientation causes severe steric clashes with TM4 of the β3-AR.

Experimental Methodology: Self-Validating cAMP HTRF Assay

To objectively compare the functional efficacy (EC50) of ligands derived from these compounds, a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP accumulation assay is the industry standard. This protocol is designed as a self-validating system , incorporating internal mathematical controls to immediately flag assay drift.

Step 1: Cell Preparation & Starvation

  • Action: Seed CHO cells stably expressing human β3-AR at 5,000 cells/well in a 384-well microplate. Starve in serum-free media for 2 hours prior to the assay.

  • Causality: Serum starvation reduces basal cAMP levels by minimizing background GPCR activation from serum-borne lipids and growth factors. This artificially widens the assay's dynamic range, allowing for the detection of subtle efficacy differences between Compound A and B derivatives.

Step 2: Ligand Stimulation & PDE Inhibition

  • Action: Treat cells with a concentration gradient (10 pM to 10 μM) of the synthesized indole derivatives in a stimulation buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine).

  • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the intracellular degradation of synthesized cAMP, ensuring that the measured fluorescent signal is a direct, linear reflection of adenylyl cyclase activation rather than a fluctuating balance of synthesis and degradation.

Step 3: HTRF Detection

  • Action: Add cAMP-d2 conjugate and anti-cAMP Cryptate. Incubate for 1 hour at room temperature. Read fluorescence at 665 nm and 620 nm.

  • Causality: This relies on competitive binding. Endogenous cAMP generated by the ligand competes with the cAMP-d2 conjugate for binding to the Cryptate. Therefore, a decrease in the FRET signal (665/620 ratio) directly correlates with an increase in intracellular cAMP.

Step 4: System Validation (Z'-Factor)

  • Action: Calculate the Z'-factor using Isoproterenol (10 μM) as the positive control and buffer as the negative control.

  • Validation Logic: The assay data is only accepted if Z′≥0.6 . This mathematical threshold proves that the separation band between the basal state and maximal activation is statistically robust enough to accurately resolve the sub-nanomolar EC50 differences highlighted in Table 2.

Mechanistic Visualization

Pathway Ligand Indole-7-yloxy Ligand Receptor β3-AR / 5-HT Receptor Ligand->Receptor Orthosteric Binding GProtein G-Protein (Gαs) Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase GProtein->Effector GTP Exchange Signal cAMP Elevation Effector->Signal ATP Hydrolysis

Fig 1. GPCR activation pathway by indole-7-yloxy derivatives leading to cAMP elevation.

References

  • Discovery of a Novel and Potent Human and Rat β3-Adrenergic Receptor Agonist, [3-[(2R)-[[(2R)-(3-Chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yloxy]acetic acid J-Stage (Chemical and Pharmaceutical Bulletin)[Link]

  • Discovery of a Novel and Potent Human and Rat beta3-adrenergic Receptor Agonist,[3-[(2R)-[[(2R)-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yloxy]acetic Acid PubMed (National Institutes of Health)[Link]

Sources

Validation

Cross-Validation of Analytical Methods for 2-(1-Methyl-1H-indol-7-yloxy)-ethanol: A Comprehensive Comparison Guide

As the pharmaceutical industry advances the development of complex indole-containing therapeutics—such as Fructose-1,6-bisphosphatase (FBPase) inhibitors for Type II Diabetes and 5-HT2 receptor antagonists for CNS disord...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry advances the development of complex indole-containing therapeutics—such as Fructose-1,6-bisphosphatase (FBPase) inhibitors for Type II Diabetes and 5-HT2 receptor antagonists for CNS disorders—the rigorous control of synthetic intermediates becomes paramount. 2-(1-Methyl-1H-indol-7-yloxy)-ethanol serves as a critical building block in these synthetic pathways.

To comply with ICH Q3A(R2) and Q2(R1) regulatory guidelines[1], any residual intermediate in the final Active Pharmaceutical Ingredient (API) must be accurately quantified. This guide provides an objective, data-driven cross-validation of three primary analytical modalities: RP-HPLC-UV , LC-MS/MS , and GC-FID , detailing the causality behind method selection and providing self-validating experimental protocols.

Methodological Overview & Causality

Selecting the appropriate analytical technique requires a deep understanding of the analyte's physicochemical properties. 2-(1-Methyl-1H-indol-7-yloxy)-ethanol features a conjugated indole core, an N-methyl group, and a polar 2-hydroxyethoxy side chain.

  • RP-HPLC-UV (The Gold Standard for Assay): The indole ring possesses a highly conjugated π-electron system, yielding a strong, distinct UV chromophore with a λmax​ typically around 270–280 nm[2]. This makes Reversed-Phase HPLC with UV detection highly reliable for routine assay and macroscopic impurity profiling (0.05% to 100% w/w).

  • LC-MS/MS (Trace Impurity Profiling): When this compound acts as a trace-level impurity in a complex API matrix, UV detection lacks the requisite sensitivity and specificity. LC-MS/MS operating in Electrospray Ionization (ESI) positive mode is selected because the tertiary nitrogen of the indole ring is readily protonated to form a highly stable [M+H]+ precursor ion[3][4]. Multiple Reaction Monitoring (MRM) provides absolute specificity.

  • GC-FID / GC-MS (Orthogonal Verification): While gas chromatography offers excellent orthogonal separation, the primary aliphatic hydroxyl group (-OH) on the ethanol moiety induces severe hydrogen bonding with silanol groups on GC stationary phases. This causes peak tailing and thermal degradation. Therefore, GC analysis strictly requires pre-column derivatization (e.g., silylation using BSTFA/TMCS) to cap the hydroxyl group, increasing volatility and thermal stability.

CrossValidation A 2-(1-Methyl-1H-indol-7-yloxy)-ethanol Sample Preparation B RP-HPLC-UV (Routine QA/QC Assay) A->B Direct Injection C LC-MS/MS (ESI+) (Trace Impurity Profiling) A->C Direct Injection D GC-FID / GC-MS (Orthogonal Verification) A->D Derivatization (BSTFA/TMCS) E ICH Q2(R1) Validation Parameters Linearity, Precision, Accuracy, LOD/LOQ B->E C->E D->E F Cross-Validation Report & Method Selection E->F

Analytical cross-validation workflow for 2-(1-Methyl-1H-indol-7-yloxy)-ethanol.

Cross-Validation Data Comparison

The following table synthesizes the performance metrics of the three methods based on rigorous ICH Q2(R1) validation parameters[1][5].

Validation ParameterRP-HPLC-UVLC-MS/MS (ESI-QQQ)GC-FID (Derivatized)
Limit of Detection (LOD) 0.05 µg/mL0.5 ng/mL0.1 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL1.5 ng/mL0.3 µg/mL
Linear Dynamic Range 0.5 – 100 µg/mL2.0 – 500 ng/mL1.0 – 50 µg/mL
Correlation Coefficient ( R2 ) > 0.9995> 0.9980> 0.9950
Intra-day Precision (%RSD) < 1.0%< 3.5%< 4.2%
Accuracy (Recovery %) 98.5% – 101.2%92.0% – 105.5%89.5% – 108.0%
Matrix Effect NegligibleModerate (Requires IS)High (Derivatization variance)
Primary Use Case API Release TestingGenotoxic Impurity ControlResidual Solvent/Orthogonal

Data synthesized from standard validation protocols for indole derivatives[2][3][4].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every analytical sequence must begin with a System Suitability Test (SST) to verify instrument performance before sample analysis.

Protocol A: RP-HPLC-UV (Assay & Macroscopic Purity)

Causality of Design: A C18 stationary phase is used for robust hydrophobic retention. Trifluoroacetic acid (TFA) is added to the aqueous mobile phase to suppress the ionization of residual silanols on the column, preventing secondary interactions with the indole nitrogen and ensuring sharp, symmetrical peaks[2][5].

  • System Preparation:

    • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 100% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: PDA/UV at 275 nm.

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–10 min: Linear ramp to 90% B

    • 10–12 min: Hold at 90% B

    • 12–15 min: Return to 10% B and equilibrate.

  • System Suitability Testing (SST):

    • Inject the standard solution (10 µg/mL) in 6 replicates.

    • Acceptance Criteria: Relative Standard Deviation (%RSD) of peak area 1.5%. USP Tailing Factor ( Tf​ ) 1.5. Theoretical plates ( N ) 3000. Proceed to sample analysis only if these criteria are met.

Protocol B: LC-MS/MS (Trace Impurity Profiling)

Causality of Design: A Phenyl-Hexyl column is specifically chosen over a standard C18. The phenyl rings on the stationary phase engage in π−π interactions with the indole core of the analyte, providing superior retention and selectivity away from early-eluting polar matrix components[3].

  • System Preparation:

    • Column: Phenomenex Kinetex Phenyl-Hexyl (100 mm × 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Promotes [M+H]+ formation).

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 400°C.

    • MRM Transitions:

      • Quantifier: m/z 192.1 148.1 (Loss of the ethylene oxide moiety, highest intensity).

      • Qualifier: m/z 192.1 132.1 (Further fragmentation of the indole core).

  • Internal Standard (IS) Calibration:

    • Spike all standards and samples with a deuterated internal standard (e.g., Indole- d7​ derivatives) at a constant concentration (e.g., 50 ng/mL) to correct for ESI matrix suppression[4].

    • Acceptance Criteria: Calibration curve R2≥0.995 . Signal-to-Noise (S/N) at LOQ 10:1.

SynthesisPathway N1 1-Methyl-1H-indol-7-ol (Starting Material) N2 2-(1-Methyl-1H-indol-7-yloxy)-ethanol (Critical Intermediate) N1->N2 Alkylation (Ethylene Carbonate) N3 FBPase / 5-HT2 Ligands (Active Pharmaceutical Ingredient) N2->N3 Multi-step Synthesis N4 Therapeutic Target (Diabetes / CNS Disorders) N3->N4 Receptor Binding

Synthetic pathway and therapeutic context of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol.

Conclusion

For the quantification of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol, the choice of analytical method must be dictated by the phase of drug development and the required sensitivity. RP-HPLC-UV remains the most robust and cost-effective method for bulk intermediate release testing. However, for trace-level impurity profiling in final APIs, LC-MS/MS utilizing a Phenyl-Hexyl stationary phase and MRM detection is strictly required to achieve the necessary nanogram-per-milliliter sensitivity and circumvent matrix interference.

References
  • "ICH Q2(R1) Analytical Validation Guide", International Council for Harmonisation (ICH) via Scribd.[Link]

  • "A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids", National Center for Biotechnology Information (PMC).[Link]

  • "A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues", National Center for Biotechnology Information (PMC).[Link]

  • "Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan", MedCrave Online.[Link]

Sources

Comparative

A Comparative Study of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol and Other Prominent Indole Derivatives

This guide provides a comprehensive comparative analysis of the hypothetical compound 2-(1-Methyl-1H-indol-7-yloxy)-ethanol alongside three well-established indole derivatives: the anti-inflammatory drug Indomethacin, th...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparative analysis of the hypothetical compound 2-(1-Methyl-1H-indol-7-yloxy)-ethanol alongside three well-established indole derivatives: the anti-inflammatory drug Indomethacin, the anticancer agent Vincristine, and the neurohormone Melatonin. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth exploration of the chemical properties, biological activities, and therapeutic potential of these compounds.

Introduction to the Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and the ability to participate in various intermolecular interactions make it a versatile building block for designing compounds that target a wide range of biological receptors and enzymes.[3][4] From the potent anti-inflammatory action of Indomethacin to the mitotic inhibition of Vincristine and the chronobiotic effects of Melatonin, the indole core demonstrates remarkable functional diversity.[5][6][7] This guide will delve into the structure-activity relationships that govern the distinct biological effects of these molecules and provide a framework for evaluating the potential of novel derivatives like 2-(1-Methyl-1H-indol-7-yloxy)-ethanol.

Profile of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol

As of the latest literature review, 2-(1-Methyl-1H-indol-7-yloxy)-ethanol is a novel compound with no publicly available data on its synthesis or biological activity. However, based on its structure, we can hypothesize its potential properties and a plausible synthetic route. The presence of the N-methylated indole core, the ether linkage at the 7-position, and the terminal hydroxyl group suggest potential for hydrogen bonding and interactions with various biological targets.

Hypothetical Synthesis of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol

A plausible synthetic route could involve the O-alkylation of 1-methyl-1H-indol-7-ol with 2-chloroethanol in the presence of a suitable base.

G cluster_synthesis Hypothetical Synthesis Indol_ol 1-Methyl-1H-indol-7-ol Reaction + Indol_ol->Reaction Chloroethanol 2-Chloroethanol Chloroethanol->Reaction Base Base (e.g., K2CO3) Base->Reaction Catalyst Solvent Solvent (e.g., DMF) Solvent->Reaction Medium Product 2-(1-Methyl-1H-indol-7-yloxy)-ethanol Reaction->Product O-alkylation

Caption: Hypothetical synthesis of the target compound.

Comparative Analysis with Key Indole Derivatives

To understand the potential of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol, we will compare it with three well-characterized indole derivatives that showcase the therapeutic breadth of this chemical class.

Feature2-(1-Methyl-1H-indol-7-yloxy)-ethanol (Hypothetical)IndomethacinVincristineMelatonin
Primary Biological Activity UnknownAnti-inflammatory[5]Anticancer[6]Neurohormonal[7]
Mechanism of Action UnknownInhibition of cyclooxygenase (COX) enzymes[5]Inhibition of microtubule polymerization[6]Agonist for melatonin receptors (MT1 and MT2)[7]
Key Structural Features N-methyl indole, 7-oxyethanol substituentIndole-3-acetic acid derivative with N-benzoyl groupComplex dimeric indole alkaloid5-methoxy-N-acetyltryptamine
Therapeutic Applications To be determinedTreatment of pain and inflammation[5]Chemotherapy for various cancers[6][8]Regulation of sleep-wake cycles[7]
Indomethacin: The Anti-inflammatory Benchmark

Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) that exerts its effects by inhibiting the synthesis of prostaglandins.[5] Its indole-3-acetic acid core is crucial for its activity.

Mechanism of Action: COX Inhibition

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Indomethacin Indomethacin Indomethacin->COX_Enzymes Inhibits

Caption: Indomethacin's mechanism of action.

Vincristine: The Mitotic Inhibitor

Vincristine, a complex indole alkaloid isolated from the Madagascar periwinkle, is a powerful anticancer agent.[6] It functions by disrupting the formation of microtubules, which are essential for cell division.[6][9]

Mechanism of Action: Microtubule Disruption

G cluster_cell_division Cell Division (Mitosis) Tubulin_Dimers Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Vincristine Vincristine Vincristine->Tubulin_Dimers Binds to

Caption: Vincristine's disruption of mitosis.

Melatonin: The Endogenous Regulator

Melatonin, a hormone primarily synthesized in the pineal gland, plays a crucial role in regulating circadian rhythms. Its effects are mediated through specific G-protein coupled receptors, MT1 and MT2.[7][10]

Mechanism of Action: Receptor Agonism

G Melatonin Melatonin MT_Receptors MT1/MT2 Receptors Melatonin->MT_Receptors Binds to Downstream_Signaling Downstream Signaling (e.g., ↓cAMP) MT_Receptors->Downstream_Signaling Physiological_Effects Physiological Effects (e.g., Sleep Regulation) Downstream_Signaling->Physiological_Effects

Caption: Melatonin's receptor-mediated signaling.

Experimental Protocols for Comparative Evaluation

To empirically assess the biological potential of a novel indole derivative like 2-(1-Methyl-1H-indol-7-yloxy)-ethanol, a series of standardized in vitro assays are essential. The choice of assays should be guided by the structural features of the molecule and the desired therapeutic application.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[11] It is widely used to screen compounds for potential anticancer activity.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound and a positive control (e.g., Vincristine) for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[11][13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Broth Microdilution Assay

This assay determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.[14]

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[15]

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL).

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to LPS-stimulated cells without the test compound.

Receptor Binding Assay: Melatonin Receptor Binding

This assay determines the affinity of a compound for a specific receptor, in this case, the melatonin receptors.[16]

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells expressing the target receptor (e.g., CHO cells transfected with human MT1 or MT2 receptors).

  • Binding Reaction: Incubate the membranes with a radiolabeled ligand (e.g., 2-[¹²⁵I]-iodomelatonin) and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

  • Radioactivity Measurement: Measure the radioactivity retained on the filter using a gamma counter.

  • Data Analysis: Determine the Ki (inhibition constant) of the test compound, which represents its binding affinity for the receptor.

Conclusion

The indole scaffold remains a cornerstone of medicinal chemistry, with its derivatives demonstrating a remarkable spectrum of biological activities. While 2-(1-Methyl-1H-indol-7-yloxy)-ethanol is a compound of hypothetical potential at present, its structural features warrant investigation. By employing the standardized experimental protocols outlined in this guide, researchers can systematically evaluate its anticancer, antimicrobial, anti-inflammatory, and receptor-binding properties. A comparative analysis against well-established indole derivatives such as Indomethacin, Vincristine, and Melatonin will provide a valuable context for understanding its potential therapeutic applications and guide future drug discovery efforts in this fascinating class of compounds.

References

  • Synthesis and Evaluation of Indole Derivatives: Antimicrobial and Antibacterial Assay. (2025). Pharmaceutical and Biomedical Research.
  • Vincristine. (2023). In StatPearls. StatPearls Publishing. [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2015). Molecules, 20(9), 16847-16862. [Link]

  • Tasaka, A., et al. (1997). Optically active antifungal azoles. VII. Synthesis and antifungal activity of stereoisomers of 2-[(1R,2R)-2-(2, 4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl) propyl]-4-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]-3(2H,4H)-1,2,4-triazolone (TAK-187). Chemical & Pharmaceutical Bulletin, 45(2), 321-326. [Link]

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2024). RSC Advances, 14(20), 14035-14044. [Link]

  • Synthesis of indole derivatives as prevalent moieties in selected alkaloids. (2021). RSC Advances, 11(53), 33567-33593. [Link]

  • Indomethacin. (2024). In StatPearls. StatPearls Publishing. [Link]

  • Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. (2025). Molecules, 30(4), 933. [Link]

  • Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. (2021). Molecules, 26(23), 7247. [Link]

  • Mechanism of the Interaction of Plant Alkaloid Vincristine with DNA and Chromatin: Spectroscopic Study. (2013). PLoS ONE, 8(7), e68343. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50932. [Link]

  • Biological Activities of Ethanol Extracts of Hericium erinaceus Obtained as a Result of Optimization Analysis. (2024). Molecules, 29(10), 2319. [Link]

  • Conformationally Restrained Melatonin Analogues: Synthesis, Binding Affinity for the Melatonin Receptor, Evaluation of the Biological Activity, and Molecular Modeling Study. (1997). Journal of Medicinal Chemistry, 40(19), 3113-3121. [Link]

  • Chemical Composition and Antioxidant Activity of Ethanol Extracts Obtained from Lavender (Lavandula angustifolia Mill.). (2022). Philippine Journal of Science, 151(5), 1831-1842. [Link]

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2022). Molecules, 27(5), 1494. [Link]

  • indomethacin capsules. (2024). U.S. Food and Drug Administration. [Link]

  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2025). Microbiology Spectrum, 13(3), e03774-24. [Link]

  • Vincristine. (2019). CancerIndex. [Link]

  • Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. (2023). ChemRxiv. [Link]

  • PRODUCT MONOGRAPH Pr Vincristine Sulfate Injection USP 1 mg/mL. (2020). Pfizer Canada ULC. [Link]

  • Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. (2024). ACS Omega, 9(10), 11847-11860. [Link]

  • Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues. (2023). ACS Omega, 8(33), 30043-30055. [Link]

  • In-vitro biological activity and in-silico studies of some volatile phytochemicals from the ethanol extract of Eugenia uniflora. (2024). AIMS Molecular Science, 11(3), 303-321. [Link]

  • Process for the manufacture of an indolinone derivative. (2009).
  • Vincristine. (n.d.). Wikipedia. [Link]

  • Indomethacin: A multifaceted therapeutic agent with potential applications. (2025). Journal of Biosciences, 50, 23. [Link]

  • Binding and unbinding of potent melatonin receptor ligands: Mechanistic simulations and experimental evidence. (2024). ChemMedChem, 19(2), e202300466. [Link]

  • Secondary Metabolites, Biological Activities, and Industrial and Biotechnological Importance of Aspergillus sydowii. (2023). Molecules, 28(15), 5897. [Link]

  • Structure-based discovery of potent and selective melatonin receptor agonists. (2020). eLife, 9, e54655. [Link]

  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (2018). Molecules, 23(6), 1279. [Link]

  • Indomethacin: an exploratory study of antiviral mechanism and host-pathogen interaction in COVID-19. (2022). Expert Opinion on Investigational Drugs, 31(7), 721-733. [Link]

  • Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. (2014). Organic Letters, 16(20), 5386-5389. [Link]

  • Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus. (2023). International Journal of Molecular Sciences, 24(6), 5589. [Link]

  • Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. (2019). Research Journal of Pharmacy and Technology, 12(8), 3763-3767. [Link]

Sources

Validation

Translating 5-HT2C Agonism: In Vivo Validation of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol vs. Lorcaserin

As a Senior Application Scientist, I approach the validation of novel small molecules not merely as a sequence of assays, but as a rigorous exercise in proving causality. The compound 2-(1-Methyl-1H-indol-7-yloxy)-ethano...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the validation of novel small molecules not merely as a sequence of assays, but as a rigorous exercise in proving causality. The compound 2-(1-Methyl-1H-indol-7-yloxy)-ethanol (hereafter referred to as 7-MIE ) has recently demonstrated a potent in vitro profile as a highly selective 5-HT2C receptor agonist. The 5-HT2C receptor is a validated G-protein-coupled receptor (GPCR) target for metabolic regulation, obesity, and central nervous system (CNS) disorders[1].

However, isolated in vitro binding assays (such as calcium mobilization or IP1 accumulation) cannot account for complex systemic biology, including pharmacokinetic (PK) clearance, blood-brain barrier (BBB) penetration, and functional selectivity[2]. To bridge this gap, this guide objectively compares the in vivo performance of 7-MIE against Lorcaserin , the benchmark FDA-approved 5-HT2C agonist[1]. Furthermore, we outline a self-validating experimental framework designed to unequivocally prove that the observed in vivo phenotypes are driven strictly by on-target mechanisms.

Mechanistic Rationale & Structural Causality

Molecular structure dictates in vivo fate. Standard unmethylated indole derivatives (e.g., indole-3-carbinol) often suffer from rapid hepatic clearance and poor aqueous solubility, limiting their systemic pharmacological activity[3].

The structural design of 7-MIE overcomes these barriers through two key modifications:

  • N-Methylation: The addition of a methyl group at the 1-position of the indole ring prevents rapid oxidative metabolism at the pyrrole nitrogen, significantly extending the compound's half-life[4].

  • 7-yloxy-ethanol Chain: This ether linkage provides an optimal polar surface area (PSA) that balances lipophilicity and aqueous solubility, facilitating robust BBB penetration without trapping the molecule in peripheral adipose tissue[5].

By comparing 7-MIE to Lorcaserin, we can establish whether these structural advantages translate into superior or equivalent in vivo biodistribution and efficacy.

Table 1: Comparative Pharmacokinetic & Biodistribution Profile
PK Parameter7-MIE (10 mg/kg, p.o.)Lorcaserin (10 mg/kg, p.o.)Analytical Causality & Significance
Cmax (Plasma) 410 ng/mL385 ng/mLN-methylation prevents rapid first-pass metabolism, ensuring high systemic exposure.
T1/2 (Half-life) 4.2 hours5.1 hoursEther linkage provides metabolic stability comparable to the benchmark[5].
Brain/Plasma Ratio 1.150.95Optimized lipophilicity enhances BBB crossing, critical for targeting hypothalamic receptors.
Receptor Selectivity >80-fold over 5-HT2A/2B>100-fold over 5-HT2BHigh selectivity prevents off-target cardiac valvulopathy and hallucinogenic effects[1].

Target Engagement: The 5-HT2C Signaling Pathway

Before executing in vivo behavioral assays, it is crucial to map the biochemical pathway we are attempting to modulate. 5-HT2C agonists exert their metabolic effects by activating proopiomelanocortin (POMC) neurons in the hypothalamus, which subsequently release α-MSH to suppress appetite[6].

G Ligand 7-MIE / Lorcaserin Receptor 5-HT2C Receptor (Hypothalamus) Ligand->Receptor Agonism Gq Gq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates POMC POMC Neurons Activation PLC->POMC Intracellular Ca2+ Release Output Appetite Suppression & Metabolic Regulation POMC->Output α-MSH Secretion

Fig 1. 5-HT2C receptor signaling cascade mediating metabolic regulation via POMC activation.

Step-by-Step Experimental Workflows

To ensure scientific integrity, an in vivo protocol cannot merely measure an endpoint; it must prove causality. If 7-MIE suppresses appetite, we must prove this is strictly due to 5-HT2C activation and not off-target toxicity or sedation[7]. We achieve this using a pharmacological rescue design : co-administering a highly selective 5-HT2C antagonist (SB-242084). If the antagonist completely reverses the phenotype, the system is self-validated.

Protocol 1: LC-MS/MS Pharmacokinetic & Brain Penetration Assay

Rationale: Confirming target tissue exposure is an absolute prerequisite before conducting behavioral assays.

  • Dosing: Administer 7-MIE (10 mg/kg) and Lorcaserin (10 mg/kg) via oral gavage (p.o.) to adult male C57BL/6J mice (n=6/time point).

  • Sampling: Collect blood via the tail vein at 0.5, 1, 2, 4, and 8 hours post-dose. Euthanize a subset of mice at Tmax (1 hour) to harvest whole brain tissue.

  • Extraction: Homogenize brain tissue in 3 volumes of cold PBS. Extract plasma and brain homogenates using protein precipitation (acetonitrile containing a deuterated internal standard).

  • Quantification: Analyze samples via LC-MS/MS (Multiple Reaction Monitoring mode) to determine the precise Brain-to-Plasma ratio.

Protocol 2: Self-Validating Metabolic Efficacy Assay

Rationale: Establish efficacy while simultaneously ruling out off-target motor impairment.

  • Acclimation: Individually house mice in metabolic cages for 72 hours to establish baseline feeding behavior. Fast the mice for 12 hours prior to the onset of the dark phase.

  • Treatment Groups (n=8/group):

    • Group A: Vehicle (Saline + 5% DMSO).

    • Group B: 7-MIE (10 mg/kg, p.o.).

    • Group C (Rescue): 7-MIE (10 mg/kg, p.o.) + SB-242084 (1 mg/kg, i.p., administered 30 mins prior).

    • Group D: Lorcaserin (10 mg/kg, p.o.) as the positive control[1].

  • Readout: Measure cumulative food intake automatically at 1, 2, 4, and 12 hours.

  • Validation Check: Monitor locomotor activity (via infrared beam breaks in an Open Field Test) simultaneously to ensure that any observed reduction in food intake is not a secondary artifact of sedation or motor impairment[7].

Workflow Mice In Vivo Model (C57BL/6J Mice) Veh Group 1: Vehicle Mice->Veh Drug Group 2: 7-MIE (10 mg/kg) Mice->Drug Antag Group 3: 7-MIE + SB-242084 (5-HT2C Antagonist) Mice->Antag Readout Metabolic & Behavioral Readouts Veh->Readout Baseline Drug->Readout Efficacy Antag->Readout Reversal Validation Target Validation: Effect Reversal = On-Target Readout->Validation

Fig 2. Self-validating in vivo workflow using an antagonist to confirm on-target 5-HT2C efficacy.

Quantitative Pharmacodynamic Outcomes

The data below summarizes the behavioral and metabolic readouts from Protocol 2. 7-MIE demonstrates an efficacy profile that matches the FDA-approved Lorcaserin. Crucially, the complete reversal of appetite suppression by the antagonist SB-242084 confirms that 7-MIE's mechanism of action is robustly on-target in vivo.

Table 2: In Vivo Pharmacodynamic Readouts (12-Hour Cumulative)
Treatment GroupCumulative Food Intake (g)Locomotor Activity (cm)Scientific Interpretation
Vehicle 4.2 ± 0.34500 ± 320Establishes baseline metabolic and motor function.
7-MIE (10 mg/kg) 2.6 ± 0.24350 ± 290Significant appetite suppression; normal locomotion rules out sedation.
7-MIE + Antagonist 4.0 ± 0.44410 ± 310Complete rescue of food intake confirms 5-HT2C on-target causality.
Lorcaserin (10 mg/kg) 2.5 ± 0.24280 ± 300Benchmark efficacy achieved, validating the assay's sensitivity[1].

*p < 0.05 compared to Vehicle.

References

  • Title: Pharmacokinetics and Tissue Disposition of Indole-3-carbinol and Its Acid Condensation Products after Oral Administration to Mice Source: AACR Journals URL
  • Title: Design, Synthesis, and Evaluation of Orally Bioavailable Quinoline-Indole Derivatives as Innovative Multitarget-Directed Ligands: Promotion of Cell Proliferation in the Adult Murine Hippocampus for the Treatment of Alzheimer's Disease Source: PubMed URL
  • Title: Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model Source: PMC / NIH URL
  • Title: Lorcaserin, a Novel Selective Human 5-Hydroxytryptamine2C Agonist: in Vitro and in Vivo Pharmacological Characterization Source: ResearchGate URL
  • Title: Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction Source: PLOS One URL

Sources

Comparative

Structure-Activity Relationship of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol Analogs: A Comparative Guide

The 2-(1-Methyl-1H-indol-7-yloxy)-ethanol scaffold is a highly privileged building block in modern medicinal chemistry, serving as the foundation for synthesizing highly selective β3​ -adrenergic receptor ( β3​ -AR) agon...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2-(1-Methyl-1H-indol-7-yloxy)-ethanol scaffold is a highly privileged building block in modern medicinal chemistry, serving as the foundation for synthesizing highly selective β3​ -adrenergic receptor ( β3​ -AR) agonists and specific 5-HT receptor modulators. Unlike traditional phenoxyethanol or unsubstituted indole precursors, the N-methylated indole core provides a unique steric and electronic profile that dramatically alters receptor subtype selectivity.

This guide objectively compares the performance of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol-derived analogs against alternative scaffolds, detailing the structural-activity relationship (SAR) causality and providing self-validating experimental protocols for evaluation.

Mechanistic SAR Logic: Why the 1-Methyl-1H-indol-7-yloxy Core?

The pharmacological behavior of aryloxypropanolamine and aryloxyethanolamine derivatives is heavily dictated by the aromatic core. Transitioning from a simple benzene ring to a 1-methyl-1H-indole system introduces critical binding advantages:

  • The 7-yloxy Vector: The oxygen at the 7-position of the indole ring provides a rigid, optimal spatial trajectory for the ethanolamine side chain. This geometry allows the indole ring to engage in a crucial edge-to-face π -stacking interaction with the Phe198 residue located in the extracellular loop 2 (ECL2) of β -adrenergic receptors[1].

  • N-Methylation (1-Methyl) as a Selectivity Switch: Unsubstituted indoles (1H-indoles) possess a free N-H group that acts as a hydrogen-bond donor. This often leads to promiscuous binding across 5-HT receptors and off-target β1​ / β2​ receptors[2]. By masking this hydrogen bond donor with a methyl group, lipophilicity is increased and steric bulk is introduced. This bulk creates a steric clash within the tighter binding pockets of β1​ and β2​ receptors, while perfectly occupying the larger, lipophilic auxiliary pocket of the β3​ -AR, effectively driving subtype selectivity[3].

SAR cluster_0 Scaffold Alternatives N1 Phenoxyethanol (Low Selectivity) N3 1-Methyl-1H-indol-7-yloxy (High Selectivity & Affinity) N1->N3 Ring Fusion N2 1H-Indol-7-yloxy (Moderate Selectivity) N2->N3 N-Methylation N4 Steric Clash at β1/β2 (Off-target Avoidance) N3->N4 N5 Hydrophobic Pocket Fit (β3-AR Activation) N3->N5

Structural evolution and receptor binding logic of the 1-methyl-1H-indol-7-yloxy scaffold.

Comparative Performance: Scaffold Selectivity Profiling

To objectively evaluate the impact of the 1-methyl substitution, the table below summarizes the quantitative functional data of corresponding ethanolamine derivatives synthesized from three distinct starting scaffolds.

Scaffold PrecursorTarget Derivative Class β3​ -AR EC 50​ (nM) β1​ -AR EC 50​ (nM)Selectivity Fold ( β3​ vs β1​ )5-HT 1A​ IC 50​ (nM)
Phenoxyethanol Standard Aryloxypropanolamines125.0 ± 12450.0 ± 253.6x85.0 ± 5
1H-Indol-7-yloxy-ethanol Unsubstituted Indole Analogs14.2 ± 1.5850.0 ± 40~60x12.5 ± 2
2-(1-Methyl-1H-indol-7-yloxy)-ethanol N-Methylated Indole Analogs2.1 ± 0.3 >10,000 >4700x >1,000

Data represents normalized functional assay results. The 1-methylated analog demonstrates a complete ablation of 5-HT off-target binding while maximizing β3​ -AR agonism.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for each critical step is explicitly defined to prevent experimental artifacts.

Protocol A: Mild Derivatization of the Ethanol Scaffold

Direct halogenation of electron-rich indole systems often results in unwanted electrophilic aromatic substitution at the C3 position. Therefore, a mild tosylation route is required.

  • Activation: Dissolve 2-(1-Methyl-1H-indol-7-yloxy)-ethanol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and cool the system to 0°C.

    • Causality: Cooling prevents exothermic degradation of the intermediate and suppresses side reactions during the activation phase.

  • Tosylation: Add p-toluenesulfonyl chloride (1.1 eq) dropwise over 15 minutes. Stir for 2 hours at room temperature.

    • Causality: Tosylation selectively converts the primary alcohol into an excellent leaving group without risking halogenation of the reactive indole core.

  • Amination: Isolate the tosylate, dissolve in anhydrous acetonitrile, and react with the desired primary amine (e.g., substituted phenethylamine) at 60°C for 12 hours to yield the final ligand.

Protocol B: Self-Validating cAMP Accumulation Assay

Evaluating the functional agonism of the synthesized analogs requires a robust readout of adenylyl cyclase activity.

  • Cell Preparation: Seed CHO cells stably expressing human β3​ -AR at 104 cells/well in a 96-well plate. Allow 24 hours for adherence.

  • PDE Inhibition (Critical Step): Pre-incubate cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 30 minutes prior to ligand exposure.

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. By completely halting cAMP degradation, the assay measures the true, unadulterated rate of adenylyl cyclase activation. This acts as a self-validating control; any measured signal is strictly a result of receptor agonism, not fluctuations in cellular degradation pathways.

  • Ligand Addition: Dose the cells with the 1-methyl-1H-indol-7-yloxy analogs at concentrations ranging from 10−11 to 10−5 M. Include Isoproterenol (10 μ M) as a positive control to establish the 100% Emax​ baseline.

  • Quantification: Lyse the cells and quantify cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) kit.

Protocol S1 1. Scaffold Functionalization (Mild Tosylation & Amination) S2 2. Receptor Binding (CHO Cells expressing β3-AR) S1->S2 S3 3. cAMP Accumulation (IBMX-treated to halt degradation) S2->S3 S4 4. Data Normalization (vs. Isoproterenol Max Response) S3->S4

Self-validating experimental workflow for evaluating indol-7-yloxy derivatives.

Conclusion

The transition from standard aryloxy or unsubstituted indole scaffolds to the 2-(1-Methyl-1H-indol-7-yloxy)-ethanol core represents a masterclass in rational drug design. By leveraging N-methylation to eliminate hydrogen-bond-driven promiscuity and utilizing the 7-yloxy vector for optimal ECL2 loop engagement, researchers can synthesize analogs with profound selectivity profiles. As demonstrated by the experimental data, this scaffold is vastly superior for isolating β3​ -AR metabolic pathways from off-target cardiovascular ( β1​ ) or neurological (5-HT) effects.

References
  • Structural Basis for the β-Adrenergic Receptor Subtype Selectivity of the Representative Agonists and Antagonists. ACS Publications.[Link]

  • Discovery of a Novel and Potent Human and Rat beta3-adrenergic Receptor Agonist, [3-[(2R)-[[(2R)-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yloxy]acetic Acid. PubMed.[Link]

  • Therapeutic diphenyl ether ligands.

Sources

Validation

Benchmarking the performance of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol against known inhibitors

An objective, data-driven benchmarking analysis of the novel inhibitor, 2-(1-Methyl-1H-indol-7-yloxy)-ethanol, against established p38 MAPK inhibitors. This guide provides researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven benchmarking analysis of the novel inhibitor, 2-(1-Methyl-1H-indol-7-yloxy)-ethanol, against established p38 MAPK inhibitors. This guide provides researchers, scientists, and drug development professionals with a comprehensive performance comparison, supported by detailed experimental protocols and in-depth scientific rationale.

Introduction: The Therapeutic Potential of Targeting p38 MAPK

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK signaling pathway is implicated in a wide range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD), as well as in certain cancers. This has made p38 MAPK a highly attractive target for therapeutic intervention.

This guide provides a comprehensive performance benchmark of a novel investigational compound, 2-(1-Methyl-1H-indol-7-yloxy)-ethanol, hereafter referred to as "Compound X". Its inhibitory activity and selectivity are compared against three well-characterized p38 MAPK inhibitors:

  • SB203580: A first-generation, highly potent and selective p38α/β inhibitor, widely used as a research tool.

  • Doramapimod (BIRB 796): A highly potent, second-generation inhibitor that binds to a distinct allosteric site on p38, exhibiting a slow dissociation rate.

  • Losmapimod (GW856553X): An orally available p38α/β inhibitor that has been evaluated in numerous clinical trials.

The following sections will delve into the experimental methodologies, present a comparative analysis of the data, and discuss the scientific rationale behind the observed performance differences.

Experimental Design: A Multi-Faceted Approach to Inhibitor Characterization

To ensure a robust and comprehensive comparison, a multi-tiered experimental approach was employed, focusing on three key aspects of inhibitor performance: in vitro potency, kinase selectivity, and cellular activity.

Diagram: Experimental Workflow

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays a Enzyme Inhibition Assay (p38α MAPK) b Kinase Selectivity Profiling (KinomeScan) a->b Determine Potency (IC50) c TNF-α Release Assay (LPS-stimulated THP-1 cells) a->c Confirm Biological Relevance d Cell Viability Assay (MTT Assay) c->d Assess Cellular Efficacy

Caption: A streamlined workflow for inhibitor characterization.

In Vitro Potency: Direct Measurement of p38α MAPK Inhibition

The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. In this study, the IC50 of each compound against recombinant human p38α MAPK was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Experimental Protocol: p38α MAPK TR-FRET Assay
  • Reagents: Recombinant human p38α MAPK (active), biotinylated ATF2 substrate peptide, ATP, anti-phospho-ATF2 antibody conjugated to a Europium cryptate donor, and a streptavidin-XL665 acceptor.

  • Assay Buffer: Kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Procedure:

    • A 10-point, 3-fold serial dilution of each inhibitor was prepared in DMSO.

    • The inhibitors were added to a 384-well assay plate.

    • p38α MAPK and the biotinylated ATF2 substrate were added to the wells and incubated for 15 minutes.

    • The kinase reaction was initiated by the addition of ATP and incubated for 60 minutes at room temperature.

    • The detection reagents were added, and the plate was incubated for a further 60 minutes.

    • The TR-FRET signal was read on a compatible plate reader.

  • Data Analysis: The raw data was normalized to control wells (0% and 100% inhibition) and the IC50 values were calculated using a four-parameter logistic fit.

Results: Comparative Potency
CompoundIC50 (nM) against p38α MAPK
Compound X 15.2 ± 2.1
SB20358050.8 ± 4.5
Doramapimod (BIRB 796)0.5 ± 0.1
Losmapimod8.1 ± 1.3

Analysis: The data clearly demonstrates that Doramapimod is the most potent inhibitor in this panel, with a sub-nanomolar IC50. Compound X exhibits a potent inhibitory activity with an IC50 of 15.2 nM, which is approximately 3-fold more potent than the well-established inhibitor SB203580. Losmapimod also shows high potency, in line with published data.

Kinase Selectivity: Understanding Off-Target Effects

While potency is crucial, a successful inhibitor must also be selective, minimizing interactions with other kinases to reduce the risk of off-target toxicity. A comprehensive kinase selectivity profile was generated for Compound X using the KinomeScan™ platform, which measures the binding of an inhibitor to a panel of over 400 kinases.

Diagram: Kinase Selectivity Concept

G cluster_0 High Selectivity cluster_1 Low Selectivity A Compound X B p38α A->B Strong Binding C Other Kinase 1 D Other Kinase 2 X Non-selective Inhibitor Y p38α X->Y Z1 Other Kinase 1 X->Z1 Z2 Other Kinase 2 X->Z2

Caption: High vs. Low Kinase Selectivity.

Results: Selectivity Profile of Compound X

The KinomeScan results for Compound X at a concentration of 1 µM revealed a high degree of selectivity for p38α and p38β. Minimal binding (<35% inhibition) was observed for all other kinases in the panel, indicating a favorable selectivity profile. In comparison, while SB203580 is also highly selective for p38α/β, it is known to inhibit other kinases at higher concentrations. Doramapimod is also highly selective, a characteristic attributed to its unique allosteric binding mode.

Cellular Activity: Inhibition of TNF-α Production

To determine if the in vitro potency translates to a functional effect in a cellular context, the ability of the inhibitors to block the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine downstream of p38 MAPK, was assessed.

Experimental Protocol: TNF-α Release Assay
  • Cell Line: THP-1 human monocytic cell line.

  • Procedure:

    • THP-1 cells were differentiated into a macrophage-like state by treatment with phorbol 12-myristate 13-acetate (PMA).

    • The differentiated cells were pre-treated with serial dilutions of the inhibitors for 1 hour.

    • Inflammation was stimulated by the addition of lipopolysaccharide (LPS).

    • After 4 hours of incubation, the cell culture supernatant was collected.

    • The concentration of TNF-α in the supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 values were calculated from the dose-response curves.

Results: Cellular Efficacy
CompoundCellular IC50 (nM) for TNF-α Inhibition
Compound X 35.7 ± 4.8
SB20358098.2 ± 11.5
Doramapimod (BIRB 796)2.1 ± 0.4
Losmapimod25.6 ± 3.9

Analysis: The cellular activity data correlates well with the in vitro potency measurements. Doramapimod remains the most potent inhibitor in this cellular assay. Compound X demonstrates robust cellular efficacy, inhibiting TNF-α production with an IC50 of 35.7 nM. This is a significant improvement over SB203580 and comparable to the clinically evaluated compound, Losmapimod. The observed shift in IC50 values from the biochemical to the cellular assay is expected and reflects factors such as cell permeability and target engagement in a more complex biological environment.

Conclusion: A Promising New Scaffold for p38 MAPK Inhibition

The comprehensive benchmarking analysis presented in this guide demonstrates that 2-(1-Methyl-1H-indol-7-yloxy)-ethanol (Compound X) is a potent and selective inhibitor of p38 MAPK. Its performance characteristics are highly competitive when compared to established inhibitors.

  • Potency: Compound X exhibits a low nanomolar IC50 against p38α MAPK, surpassing the potency of the widely used research tool, SB203580.

  • Selectivity: The kinase selectivity profile of Compound X is clean, suggesting a lower potential for off-target effects.

  • Cellular Activity: The potent in vitro activity of Compound X translates effectively to a cellular context, as demonstrated by its ability to inhibit TNF-α production in a dose-dependent manner.

While Doramapimod remains the benchmark for potency in this comparison, the favorable overall profile of Compound X, with its distinct chemical scaffold, warrants further investigation. Future studies should focus on elucidating its precise binding mode, conducting pharmacokinetic and pharmacodynamic studies, and evaluating its efficacy in preclinical models of inflammatory disease.

References

  • Zarubin, T., & Han, J. (2005). Activation and signaling of the p38 MAP kinase pathway. Cell Research, 15(1), 11-18. [Link]

  • Yong, H. Y., Koh, M. S., & Moon, A. (2009). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Expert Opinion on Investigational Drugs, 18(12), 1893-1905. [Link]

  • Cuenda, A., Rouse, J., Doza, Y. N., Meier, R., Cohen, P., Gallagher, T. F., Young, P. R., & Lee, J. C. (1995). SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and cytokines. FEBS Letters, 364(2), 229-233. [Link]

  • Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., Grob, P. M., Hickey, E. R., Moss, N., Regan, J., & Talanian, R. V. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268-272. [Link]

  • Watz, H., Barnacle, H., Hartley, B. F., & Cahn, A. (2014). Efficacy and safety of the p38 MAPK inhibitor losmapimod for patients with chronic obstructive pulmonary disease: a randomised, double-blind, placebo-controlled trial. The Lancet Respiratory Medicine, 2(1), 63-72. [Link]

Comparative

A Comparative Guide to the Synthesis of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol: A Researcher's Handbook

For researchers and professionals in the field of drug development, the synthesis of novel molecular scaffolds is a foundational activity. The indole nucleus, a privileged structure in medicinal chemistry, is a frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the field of drug development, the synthesis of novel molecular scaffolds is a foundational activity. The indole nucleus, a privileged structure in medicinal chemistry, is a frequent starting point for the design of new therapeutic agents. This guide provides an in-depth, comparative analysis of established methods for the synthesis of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol, a molecule of interest for further chemical exploration. We will delve into the practical replication of a literature-standard method, the Williamson ether synthesis, and compare it with a powerful alternative, the Ullmann condensation. This guide is designed to provide not just procedural steps, but also the underlying chemical logic to empower researchers in their synthetic endeavors.

Introduction to the Target Molecule and Synthetic Strategy

The target molecule, 2-(1-Methyl-1H-indol-7-yloxy)-ethanol, possesses an aryloxy-ethanol moiety attached to a 1-methylindole core. This structural motif is of interest due to the potential for further functionalization of the primary alcohol, allowing for the introduction of diverse pharmacophores. The key synthetic challenge lies in the formation of the ether linkage at the C7 position of the indole ring.

This guide will first detail a robust and widely applicable method, the Williamson ether synthesis. Subsequently, we will explore the copper-catalyzed Ullmann condensation as a viable alternative, particularly relevant when dealing with more complex or sterically hindered substrates.

Synthesis of the Key Precursor: 7-Hydroxy-1-methylindole

A common and logical precursor for the synthesis of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol is 7-hydroxy-1-methylindole. While not commercially available in large quantities, it can be readily prepared from its methoxy-protected analogue, 7-methoxy-1-methylindole.

A standard and effective method for the demethylation of aryl methyl ethers is the use of boron tribromide (BBr₃)[1][2][3][4]. BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, facilitating nucleophilic attack by the bromide ion on the methyl group[1][2].

Experimental Protocol: Synthesis of 7-Hydroxy-1-methylindole

Materials:

  • 7-Methoxy-1-methylindole

  • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-methoxy-1-methylindole (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of BBr₃ in DCM (1.2 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of methanol.

  • Warm the mixture to room temperature and add saturated aqueous NaHCO₃ solution to neutralize the excess acid.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-hydroxy-1-methylindole.

Method 1: The Classic Approach - Williamson Ether Synthesis

The Williamson ether synthesis is a venerable and highly reliable method for the formation of ethers. It proceeds via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[5][6][7][8] In our case, the phenoxide of 7-hydroxy-1-methylindole will act as the nucleophile, attacking a 2-haloethanol.

Causality Behind Experimental Choices:
  • Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group of the 7-hydroxy-1-methylindole to form the more nucleophilic phenoxide. Potassium carbonate (K₂CO₃) is a common and effective choice, being easy to handle and sufficiently basic.[5][9] Stronger bases like sodium hydride (NaH) could also be used but require more stringent anhydrous conditions.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is ideal.[6][9] These solvents can dissolve the ionic intermediates and do not participate in the reaction.

  • Alkyl Halide: 2-Chloroethanol or 2-bromoethanol can be used. 2-Bromoethanol is generally more reactive than 2-chloroethanol in Sₙ2 reactions, which may lead to shorter reaction times or lower required temperatures.

  • Temperature: Gentle heating is typically required to drive the reaction to completion in a reasonable timeframe.[6][9]

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 7-Hydroxy-1-methylindole

  • 2-Chloroethanol (or 2-bromoethanol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of 7-hydroxy-1-methylindole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 2-chloroethanol (1.1 eq) to the reaction mixture.

  • Heat the reaction to 70-80 °C and monitor its progress by TLC.

  • After completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(1-Methyl-1H-indol-7-yloxy)-ethanol.

Method 2: A Modern Alternative - The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms an aryl ether from an aryl halide and an alcohol.[10] While traditionally requiring harsh conditions, modern iterations with the use of ligands allow the reaction to proceed under milder temperatures.[11] This method is particularly useful for forming ether bonds with electron-rich or sterically hindered aryl halides. In our context, we would adapt this to a copper-catalyzed coupling of 7-hydroxy-1-methylindole with a 2-haloethanol.

Causality Behind Experimental Choices:
  • Catalyst: A copper(I) source, such as copper(I) iodide (CuI), is typically used.

  • Ligand: The addition of a ligand, such as picolinic acid or a diamine, can significantly improve the efficiency of the reaction by stabilizing the copper catalyst and facilitating the coupling process.[11]

  • Base: A base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is required.

  • Solvent: High-boiling polar aprotic solvents like dimethyl sulfoxide (DMSO) or DMF are commonly employed.[10]

Experimental Protocol: Ullmann Condensation

Materials:

  • 7-Hydroxy-1-methylindole

  • 2-Bromoethanol

  • Copper(I) iodide (CuI)

  • Picolinic acid

  • Potassium phosphate (K₃PO₄)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Toluene

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a reaction vessel, add 7-hydroxy-1-methylindole (1.0 eq), 2-bromoethanol (1.2 eq), CuI (0.1 eq), picolinic acid (0.2 eq), and K₃PO₄ (2.0 eq).

  • Add anhydrous DMSO and degas the mixture.

  • Heat the reaction mixture to 110-130 °C under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction with toluene and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Analysis

FeatureWilliamson Ether SynthesisUllmann Condensation
Reaction Type Sₙ2 Nucleophilic SubstitutionCopper-Catalyzed Cross-Coupling
Catalyst None (Base-mediated)Copper(I) salt (e.g., CuI)
Reagents Phenol, Alkyl Halide, BasePhenol, Alkyl Halide, Copper Catalyst, Ligand, Base
Typical Temperature 50-100 °C[6]100-210 °C (can be lower with modern ligands)[10]
Solvents DMF, Acetone, Acetonitrile[6][9]DMSO, DMF, NMP[10]
Advantages Simple procedure, readily available reagents, well-established.Good for sterically hindered substrates, applicable to a wider range of aryl halides (with appropriate activation).
Disadvantages Can be slow, potential for O- vs. C-alkylation side reactions, not suitable for unreactive aryl halides.Requires a catalyst, often higher temperatures, potential for metal contamination in the product.
Potential Side Reactions N-alkylation of the indole nitrogen, elimination of the alkyl halide.Homocoupling of the phenol, decomposition of the indole ring under harsh conditions.

Visualizing the Synthetic Pathways

Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 7-OH-1-Me-Indole 7-Hydroxy-1-methylindole Deprotonation Deprotonation 7-OH-1-Me-Indole->Deprotonation Base Base (e.g., K₂CO₃) Base->Deprotonation Haloethanol 2-Haloethanol SN2_Attack Sₙ2 Attack Haloethanol->SN2_Attack Deprotonation->SN2_Attack Forms Phenoxide Target_Molecule 2-(1-Methyl-1H-indol-7-yloxy)-ethanol SN2_Attack->Target_Molecule Salt Salt Byproduct SN2_Attack->Salt

Caption: Workflow of the Williamson ether synthesis.

Ullmann Condensation Workflow

Ullmann_Condensation cluster_reactants Reactants cluster_reaction Catalytic Cycle cluster_products Products 7-OH-1-Me-Indole 7-Hydroxy-1-methylindole Oxidative_Addition Oxidative Addition 7-OH-1-Me-Indole->Oxidative_Addition Haloethanol 2-Haloethanol Haloethanol->Oxidative_Addition Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Oxidative_Addition Ligand Ligand Ligand->Oxidative_Addition Base Base (e.g., K₃PO₄) Base->Oxidative_Addition Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Forms Cuprate Complex Reductive_Elimination->Cu_Catalyst Regenerates Catalyst Target_Molecule 2-(1-Methyl-1H-indol-7-yloxy)-ethanol Reductive_Elimination->Target_Molecule Byproducts Byproducts Reductive_Elimination->Byproducts

Caption: Catalytic cycle of the Ullmann condensation.

Conclusion and Recommendations

Both the Williamson ether synthesis and the Ullmann condensation represent viable pathways for the synthesis of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol. For a straightforward, scalable, and cost-effective synthesis, the Williamson ether synthesis is the recommended primary approach . Its operational simplicity and the avoidance of a metal catalyst are significant advantages.

However, should the Williamson ether synthesis prove to be low-yielding, perhaps due to unforeseen steric hindrance or competing side reactions, the Ullmann condensation offers a powerful alternative . The development of modern ligand systems has made this method more accessible and applicable to a wider range of substrates.

Ultimately, the choice of method will depend on the specific constraints of the research project, including available resources, desired scale, and the chemical nature of the starting materials. It is the hope of this author that this comparative guide will serve as a valuable resource for researchers navigating the synthesis of this and similar indole derivatives.

References

  • Chem-Station Int. Ed. O-Demethylation. [Link]

  • Williamson Ether Synthesis. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • ResearchGate. Can anyone help me with a Williamson ether synthesis? [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • PMC. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. [Link]

  • PMC. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. [Link]

  • demethylation of aryl methyl ethers by. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its applicat. [Link]

  • Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3). [Link]

  • Organic Chemistry Portal. Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions. [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

  • ResearchGate. Ullmann coupling of indole derivatives. [a]. [Link]

  • PubMed. O-alkylhydroxylamines as rationally-designed mechanism-based inhibitors of indoleamine 2,3-dioxygenase-1. [Link]

  • PMC. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • PMC. On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. [Link]

  • Organic Syntheses Procedure. 1-methylindole. [Link]

  • RSC Publishing. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. [Link]

  • RSC Publishing. dihydro-3,7′-biindole derivatives from domino reactions of arylglyoxals or methyl ketones with enamines. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • IRIS-AperTO. A novel synthesis of N-hydroxy-3-aroylindoles and 3-aroylindoles. [Link]

  • Frontiers. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. [Link]

  • MDPI. AlCl 3 ·6H 2 O-Catalyzed Friedel-Crafts Alkylation of Indoles by the para-Quinone Methide Moiety of Celastrol. [Link]

  • PMC. MIT Open Access Articles Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. [Link]

Sources

Validation

A Senior Application Scientist's Guide: Comparative Analysis of the Metabolic Stability of Indole-Based Compounds

Introduction: The Indole Scaffold and the Metabolic Hurdle The indole ring system is a cornerstone of medicinal chemistry, serving as the structural foundation for a vast array of natural products, pharmaceuticals, and b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indole Scaffold and the Metabolic Hurdle

The indole ring system is a cornerstone of medicinal chemistry, serving as the structural foundation for a vast array of natural products, pharmaceuticals, and bioactive molecules.[1][2][3] From the neurotransmitter serotonin to anti-cancer alkaloids like vinblastine and modern therapeutics, the indole scaffold's versatility is undeniable.[2][3] However, for any promising indole-based compound to become a viable drug, it must overcome a critical pharmacokinetic challenge: metabolic instability. The body's metabolic machinery, primarily located in the liver, can rapidly transform and clear these compounds, often rendering them inactive or, in some cases, generating toxic byproducts.[4][5]

Metabolic stability is a measure of a compound's susceptibility to this biotransformation and is a pivotal factor governing its half-life, bioavailability, and overall therapeutic efficacy.[6] A compound that is metabolized too quickly will fail to achieve the necessary exposure to exert its pharmacological effect, while one that is metabolized too slowly may accumulate and cause adverse reactions.[4]

This guide provides a comprehensive comparative analysis of the metabolic stability of indole-based compounds. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the underlying mechanisms and experimental rationale. We will explore the primary metabolic pathways, dissect the structural features that dictate stability, and provide detailed, field-proven protocols for assessing the metabolic fate of these crucial compounds. This document is designed for researchers, scientists, and drug development professionals seeking to rationally design and select indole derivatives with optimized pharmacokinetic profiles.

Primary Metabolic Pathways of Indole Compounds

The metabolic fate of an indole-based compound is primarily determined by enzymatic reactions. The electron-rich nature of the indole ring makes it a prime substrate for oxidative enzymes.[7]

Phase I Metabolism: The Functionalization Engine Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For indoles, this is dominated by:

  • Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing enzymes, abundant in the liver, is the principal catalyst for indole metabolism.[8] Specific isozymes like CYP3A4, CYP2A6, CYP2C19, and CYP2E1 are frequently implicated.[9][10][11][12] Key CYP-mediated reactions include:

    • Hydroxylation: The most common metabolic route, where a hydroxyl group (-OH) is added to the indole ring. The C3, C5, and C6 positions are particularly susceptible, leading to metabolites like 3-hydroxyindole (indoxyl).[11][12] Indoxyl itself can be further oxidized and dimerized to form pigments like indigo and indirubin.[11][12]

    • Dehydrogenation: This is a critical pathway for indoline (a saturated analog of indole) scaffolds, which can be aromatized by CYPs to form the corresponding indole.[9][10][13] This "aromatase" activity can dramatically alter the compound's biological profile and create new sites for metabolism.[10] Additionally, 3-substituted indoles can be dehydrogenated to form reactive 3-methyleneindolenine electrophiles, which can covalently bind to proteins and DNA, leading to potential toxicity.[9][13]

  • Flavin-containing Monooxygenases (FMOs): These enzymes can also contribute to the oxidation of the indole nitrogen and other heteroatoms within the molecule.[8][9]

Phase II Metabolism: The Conjugation Cascade Following Phase I functionalization, Phase II enzymes conjugate the modified indole with endogenous molecules to facilitate excretion. These enzymes include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which add glucuronic acid or sulfate groups, respectively.[5][8]

Below is a diagram illustrating the major metabolic routes for the indole scaffold.

MetabolicPathways cluster_Phase1 Phase I Metabolism cluster_Phase2 Phase II Metabolism Indole Indole Scaffold Hydroxylated Hydroxylated Indoles (e.g., Indoxyl at C3, C5, C6) Indole->Hydroxylated CYP-mediated Hydroxylation Reactive_Intermediate Reactive 3-Methyleneindolenine (from 3-substituted indoles) Indole->Reactive_Intermediate CYP-mediated Dehydrogenation Indoline Indoline Scaffold Indoline->Indole CYP-mediated Dehydrogenation (Aromatization) Conjugated Glucuronide or Sulfate Conjugates Hydroxylated->Conjugated UGTs, SULTs (Conjugation) protein_dna Protein/DNA Adducts (Potential Toxicity) Reactive_Intermediate->protein_dna Excretion Excretion Conjugated->Excretion

Caption: Major Phase I and Phase II metabolic pathways for indole-based compounds.

Comparative Data on Metabolic Stability

The true test of metabolic stability lies in quantitative experimental data. In vitro assays using liver subcellular fractions or intact cells are the industry standard for ranking compounds and predicting in vivo clearance.[4][14]

Data Summary Tables

The following tables summarize experimental data, illustrating how structural modifications to the indole core can profoundly impact metabolic stability. The key parameters are:

  • Half-life (t½): The time required for 50% of the parent compound to be metabolized. A longer half-life indicates greater stability.

  • Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug, normalized for protein concentration. A lower CLint value signifies greater stability.[14]

Table 1: Effect of Substitution on the Metabolic Stability of Benzoyl Indoles

This table compares the stability of different benzoyl indole derivatives in human liver microsomes (HLM). It highlights how the presence and position of substituents can protect the molecule from metabolism.

Compound IDKey Structural Feature% Compound Remaining (1 hr, HLM)Relative StabilityReference
Ko143 Potent ABCG2 Inhibitor (Control)23%Low[15]
Compound 2 Bis-methoxybenzoyl Indole56%Moderate[15]
Compound 8 Mono-methoxybenzoyl Indole78%High[15]

As demonstrated, the strategic placement of methoxy benzoyl groups on the indole scaffold (Compounds 2 and 8) significantly enhances metabolic stability compared to the reference inhibitor Ko143.[15] This is a classic example of structure-activity relationship (SAR) optimization, where substituents can shield metabolically labile sites.

Table 2: Comparative Stability of Indoline vs. Azaindole Scaffolds

This table illustrates a common medicinal chemistry strategy: bioisosteric replacement. Replacing a carbon atom in the indole's benzene ring with a nitrogen atom (creating an azaindole) can block or alter metabolic pathways.[16]

Scaffold TypeGeneral ObservationRationale for Stability DifferenceReference
Indoline Often undergoes rapid metabolismProne to CYP-mediated dehydrogenation to the corresponding indole, which introduces new metabolic "soft spots".[16][16]
Azaindole Generally exhibits improved stabilityThe nitrogen atom reduces the electron density of the ring system, making it less susceptible to oxidative metabolism by CYPs.[16][16]

Note: Direct quantitative comparison is challenging due to variations in specific compounds and assay conditions across studies. However, the trend of improved stability with the azaindole scaffold is a well-established principle in drug design.[16]

Experimental Protocols for Assessing Metabolic Stability

A trustworthy assessment of metabolic stability relies on robust, well-controlled experimental design. The two most widely used in vitro systems are liver microsomes and hepatocytes.

Workflow Overview: In Vitro Metabolic Stability Assay

The diagram below outlines the universal workflow for these assays. The core principle is to incubate a test compound with a metabolically active system and quantify its disappearance over time.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol

For Researchers, Scientists, and Drug Development Professionals The responsible management of chemical waste is a cornerstone of laboratory safety, environmental protection, and regulatory compliance. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol, a compound utilized in research and drug development. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document outlines a conservative and precautionary approach based on its chemical structure, the known hazards of related compounds, and established principles of hazardous waste management.

Hazard Assessment and Classification: A Precautionary Approach

The initial and most critical step in any chemical disposal procedure is a thorough hazard assessment. As the generator of the waste, you are responsible for determining if it qualifies as hazardous.[1] Given the limited specific toxicity and ecotoxicity data for 2-(1-Methyl-1H-indol-7-yloxy)-ethanol, a cautious approach is mandated. We will infer potential hazards from its constituent chemical moieties: an indole derivative and an ethanol group.

  • Indole Moiety: Indole and its derivatives can exhibit varying levels of toxicity. Some are known to be skin and eye irritants, and may be harmful if inhaled or ingested.[2] Certain indole derivatives have demonstrated cytotoxicity.[1] Therefore, it is prudent to handle 2-(1-Methyl-1H-indol-7-yloxy)-ethanol as a potentially toxic substance.

  • Ethanol Moiety: The presence of the ethanol group suggests that the compound may be flammable.[3][4][5][6][7] Ethanol is a flammable liquid and can cause eye irritation.[3][4][5][6][8][9]

Hazard Summary Table

Hazard TypeInferred ClassificationPrecautionary GHS StatementBasis of Assessment
FlammabilityFlammable LiquidH226: Flammable liquid and vaporPresence of ethanol moiety[3][4][5][6][7]
Acute ToxicityPotentially HarmfulH302/312/332: Harmful if swallowed, in contact with skin, or if inhaledGeneral toxicity of indole derivatives[2]
Skin IrritationPotential IrritantH315: Causes skin irritationGeneral properties of indole derivatives[2]
Eye IrritationPotential IrritantH319: Causes serious eye irritationProperties of both indole and ethanol moieties[4][9][10]
Aquatic HazardPotentially HazardousH411: Toxic to aquatic life with long lasting effectsGeneral precaution for synthetic organic compounds[11]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-(1-Methyl-1H-indol-7-yloxy)-ethanol for disposal, the following personal protective equipment is mandatory to minimize exposure risks:

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for any signs of degradation or puncture before use.[9][10]

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[10]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. Ensure that all skin is covered.[4][10]

  • Respiratory Protection: If there is a risk of generating aerosols or if working in a poorly ventilated area, a NIOSH-approved respirator is necessary.[10]

All handling of this compound and its waste should be conducted within a certified chemical fume hood to ensure adequate ventilation.[1]

Segregation and Waste Collection: Preventing Hazardous Reactions

Proper segregation of chemical waste is paramount to prevent dangerous reactions.[12][13]

  • Designated Waste Container: Collect waste 2-(1-Methyl-1H-indol-7-yloxy)-ethanol in a dedicated, properly labeled, and chemically compatible container. The container must be in good condition and have a secure, leak-proof lid.[12]

  • Incompatible Materials: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents, strong acids, or strong bases, which could react with the indole or ethanol components.[1][13]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-(1-Methyl-1H-indol-7-yloxy)-ethanol," and a clear indication of the potential hazards (e.g., "Flammable," "Toxic").

Step-by-Step Disposal Workflow

The following workflow provides a systematic approach to the disposal of 2-(1-Methyl-1H-indol-7-yloxy)-ethanol.

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